Cubenol
説明
Structure
3D Structure
特性
IUPAC Name |
4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10(2)13-6-5-12(4)15(16)8-7-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGPRPSWSKLKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1(CCC(=C2)C)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90880712 | |
| Record name | cubenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21284-22-0, 19912-67-5 | |
| Record name | cubenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90880712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Epicubenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Cubenol: A Technical Guide to Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubenol is a naturally occurring sesquiterpenoid alcohol belonging to the cadinane subclass.[1] Characterized by a bicyclic decalin core structure with an isopropyl group and two methyl groups, this compound (C₁₅H₂₆O) is a significant component of essential oils from a wide array of natural sources, including higher plants, marine organisms, and some bacteria.[1][2] Its distinctive woody and spicy aroma has led to its use in the fragrance and flavor industries.[3] Furthermore, this compound has demonstrated a range of biological activities, including antimicrobial and acaricidal properties, making it a compound of interest for pharmacological and agricultural research.[2][3] This document provides a comprehensive overview of the natural sources, quantitative distribution, biosynthesis, and standard methodologies for the isolation and identification of this compound.
Natural Sources and Distribution
This compound and its isomers are widely distributed in the natural world, functioning as volatile oil components and plant metabolites.[2] Their presence is not limited to a single kingdom; they have been identified in plants, marine algae, dinoflagellates, and even bacteria.
-
Plants: this compound is a well-documented constituent of essential oils from various plant families. It is notably found in species such as Piper cubeba, Thujopsis dolabrata, and members of the Myrtaceae family, including commercial tea tree (Melaleuca alternifolia).[3][4] In some species, like those in the Myrtaceae family, this compound can be formed as a by-product from the acid-solvolysis of its precursor, cubebol, during natural processes like leaf aging or through extraction methods like steam distillation.[1][4] Other reported plant sources include the hop plant (Humulus lupulus) and Cryptomeria japonica.[1][4]
-
Marine Organisms: The marine environment is a significant reservoir of this compound. The brown alga Dictyopteris divaricata is particularly rich in this compound, with some studies reporting its essential oil to be composed of over 95% this compound.[1][4] It has also been identified in other brown algae, such as Scytosiphon lomentaria, and the marine dinoflagellate Gymnodinium nagasakiense.[1][2]
-
Microorganisms: The biosynthesis of this compound-related structures is also present in the microbial world. For instance, the bacterial species Streptomyces griseus is known to produce the stereoisomer (+)-1-epi-cubenol through the action of specific terpene cyclases.[1]
Quantitative Distribution of this compound
The concentration of this compound can vary significantly depending on the species, the specific part of the organism, geographical location, and the extraction method employed.[5] The following table summarizes available quantitative data on this compound content in various natural sources.
| Natural Source | Family/Class | Part of Organism | This compound Concentration (% of Essential Oil) | Reference |
| Dictyopteris divaricata | Phaeophyceae (Brown Algae) | Whole Organism | > 95% | [4] |
| Cryptomeria japonica | Cupressaceae | Bark (Black/Reddish) | 9.3% - 14.0% | [4] |
Biosynthesis of this compound
This compound, like all sesquiterpenoids, is derived from the C15 precursor farnesyl diphosphate (FPP).[1] The biosynthesis of FPP primarily occurs via the mevalonate (MVA) pathway in most eukaryotes, which begins with the condensation of three acetyl-CoA molecules.[1] The subsequent conversion of FPP into the diverse array of sesquiterpene skeletons is catalyzed by a class of enzymes known as terpene synthases or cyclases.
The formation of the cadinane skeleton of this compound involves a complex series of cyclization and rearrangement reactions. For the closely related isomer 1-epi-cubenol, the pathway begins with the isomerization of FPP to (R)-nerolidyl diphosphate (NPP), followed by a 1,10-cyclization, a stereoselective 1,3-hydride shift, a second cyclization, and a final 1,2-hydride shift before hydroxylation.[6] This intricate enzymatic control ensures the high stereochemical fidelity of the final product.
Caption: Figure 1: Simplified Biosynthetic Pathway of this compound.
Experimental Protocols
The isolation and identification of this compound from natural sources follow a standard workflow common for volatile secondary metabolites. This involves extraction, purification, and structural elucidation using various analytical techniques.
The overall process begins with the preparation of the biological material, followed by extraction of the crude essential oil, chromatographic purification to isolate this compound, and finally, spectroscopic analysis for structural confirmation and quantification.
Caption: Figure 2: General Experimental Workflow for this compound Isolation.
Steam distillation is a widely used method for extracting volatile compounds like this compound from non-volatile solid matrices.[7] The principle relies on the fact that two immiscible liquids boil at a temperature lower than the boiling points of the individual components.[7]
-
Material Preparation: Collect and air-dry the source material (e.g., plant leaves, bark) in a shaded, well-ventilated area. Grind the dried material into a coarse powder to increase the surface area for efficient extraction.[8]
-
Apparatus Setup: Place a known quantity of the powdered material into a round-bottom flask. Add distilled water until the material is fully submerged. Set up a Clevenger-type apparatus for hydrodistillation.[8]
-
Distillation: Heat the flask to boil the water. The resulting steam passes through the material, volatilizing the essential oils. The mixture of steam and oil vapor travels to the condenser.
-
Collection: The condensed liquid collects in the graduated tube of the Clevenger apparatus, where the less dense essential oil separates and forms a layer above the water. Continue the distillation for a recommended period (e.g., 3-4 hours) to ensure complete extraction.[8]
-
Oil Recovery: After cooling, carefully collect the separated oil layer. Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Store the final essential oil in a sealed, airtight vial at 4°C in the dark to prevent degradation.[8]
To obtain pure this compound from the crude essential oil mixture, column chromatography is an effective purification technique.[8]
-
Column Preparation: Prepare a glass column packed with silica gel (e.g., 60-120 mesh) as the stationary phase. Use a non-polar solvent, such as n-hexane, to create a slurry and pack the column uniformly.
-
Sample Loading: Dissolve a known amount of the crude essential oil in a minimal volume of n-hexane. This solution can be loaded directly onto the top of the prepared column.
-
Elution: Begin elution with 100% n-hexane as the mobile phase. Gradually increase the polarity of the mobile phase by introducing a more polar solvent, like ethyl acetate, in a stepwise or gradient manner (e.g., progressing from 99:1 to 90:10 n-hexane:ethyl acetate).[8]
-
Fraction Collection: Collect the eluate in sequential fractions of a fixed volume.
-
Monitoring: Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or with a staining agent to identify fractions containing the compound of interest.
-
Final Isolation: Combine the fractions that contain pure this compound (as determined by TLC). Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to yield the isolated, pure compound.[8]
The identity and structure of the isolated compound are confirmed through a combination of spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile compounds in a mixture.[9][10]
-
Method: An aliquot of the essential oil or purified fraction is injected into the GC. The compounds are separated based on their boiling points and polarity as they pass through the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
Identification: The resulting mass spectrum, which shows a unique fragmentation pattern, is compared against spectral libraries (e.g., NIST, Wiley) for identification. The retention time from the chromatogram provides additional confirmation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of a purified compound.[10]
-
Method: The pure isolate is dissolved in a deuterated solvent (e.g., CDCl₃), and spectra are acquired.
-
Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum indicates the number of unique carbon atoms. Advanced 2D-NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the complete connectivity of the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7] For this compound, the characteristic absorption band for the hydroxyl (-OH) group stretch would be a key diagnostic feature.
Conclusion
This compound is a structurally significant sesquiterpenoid with a broad distribution across different biological kingdoms. Its presence in high concentrations in certain species, such as the marine alga Dictyopteris divaricata, highlights these organisms as potent natural sources. The well-established biosynthetic pathway from farnesyl diphosphate and the standardized protocols for its extraction, purification, and identification provide a solid foundation for further research. For professionals in drug development and natural product chemistry, the diverse biological activities and widespread availability of this compound make it an attractive candidate for further investigation into its therapeutic and industrial applications.
References
- 1. This compound | 21284-22-0 | Benchchem [benchchem.com]
- 2. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 21284-22-0 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Volatile Components of Essential Oils of Selected Plants in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.winthrop.edu [chem.winthrop.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Cubenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubenol, a sesquiterpenoid alcohol, is a naturally occurring compound found in a variety of plants and microorganisms. As a member of the cadinane family of sesquiterpenes, this compound and its stereoisomers exhibit interesting biological activities, making their biosynthetic pathway a subject of significant interest for researchers in natural product chemistry, synthetic biology, and drug discovery. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, with a focus on the enzymatic transformation of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP), into the this compound scaffold. The guide details the reaction mechanism, key enzymes involved, and methodologies for studying this pathway. While the focus is on this compound, much of the detailed mechanistic understanding comes from studies on its stereoisomer, 1-epi-cubenol.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP). The conversion of FPP to the bicyclic alcohol this compound is a complex multi-step process catalyzed by a class of enzymes known as sesquiterpene synthases. Specifically, studies on 1-epi-cubenol synthase from the bacterium Nonomuraea coxensis (NcECS) have provided significant insights into the intricate cyclization cascade.[1]
The reaction mechanism involves the following key steps:
-
Ionization of FPP and Isomerization: The reaction is initiated by the ionization of FPP, where the pyrophosphate group departs, forming a farnesyl cation. This is followed by an isomerization step to form (R)-nerolidyl pyrophosphate (NPP).[1]
-
First Cyclization: The NPP intermediate then undergoes a C1-C10 bond formation to yield a germacradienyl cation intermediate.
-
1,3-Hydride Shift: A stereospecific 1,3-hydride shift occurs, leading to the formation of a key cadinyl cation intermediate.
-
Second Cyclization and Rearrangements: The cadinyl cation undergoes further cyclization and rearrangements, including a 1,2-hydride shift in the case of 1-epi-cubenol synthesis, to form the characteristic bicyclic core of the cadinane sesquiterpenes.
-
Hydroxylation: The final step involves the quenching of the carbocation intermediate with a water molecule to introduce the hydroxyl group, yielding the this compound product.[1]
The active site of the sesquiterpene synthase plays a crucial role in stabilizing the various carbocation intermediates and guiding the complex cyclization cascade to ensure the formation of the specific this compound stereoisomer.
Signaling Pathways and Logical Relationships
The biosynthesis of sesquiterpenoids like this compound in plants is often part of a broader defense response against herbivores or pathogens. This response is typically regulated by complex signaling pathways involving plant hormones such as jasmonic acid (JA), salicylic acid (SA), and ethylene. While a specific signaling pathway leading directly to this compound production is not extensively characterized, a general model for induced sesquiterpene biosynthesis is presented below.
Quantitative Data
Table 1: Enzyme Kinetic Parameters (Hypothetical Data for NcECS)
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Farnesyl Pyrophosphate (FPP) | NcECS (wild-type) | Data not available | Data not available | Data not available |
Note: Specific kinetic parameters for Nonomuraea coxensis 1-epi-cubenol synthase have not been reported in the reviewed literature.
Table 2: Product Distribution of Wild-Type and Mutant Sesquiterpene Synthases
| Enzyme | Product | Percentage of Total Product | Reference |
| α-humulene synthase (Zingiber zerumbet) | α-humulene | ~94.5% | [2] |
| β-caryophyllene | ~5.5% | [2] | |
| Santalene synthase (Santalum album) | α-santalene | 41.2 ± 1.0% | [3] |
| β-santalene | 29.5 ± 0.4% | [3] | |
| epi-β-santalene | 4.4 ± 0.0% | [3] | |
| exo-α-bergamotene | 21.6 ± 0.6% | [3] |
Note: The product distribution for the wild-type 1-epi-cubenol synthase from Nonomuraea coxensis is not quantitatively detailed in the primary literature reviewed, which often normalizes the wild-type product profile to 100% for comparison with mutants.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of 1-epi-Cubenol Synthase (NcECS)
This protocol describes the expression of recombinant NcECS in Escherichia coli and its subsequent purification, based on common procedures for terpene synthases.[2][4][5]
Detailed Protocol:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the codon-optimized gene for NcECS, typically with an N- or C-terminal polyhistidine tag.
-
Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Low-Temperature Incubation: Reduce the temperature to 16-20°C and continue to incubate overnight to enhance the yield of soluble protein.
-
Cell Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail) and lyse the cells by sonication on ice or using a high-pressure homogenizer.
-
Clarification: Remove cell debris by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged NcECS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Dialysis and Further Purification: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole. For higher purity, further purification steps such as ion-exchange chromatography and/or size-exclusion chromatography can be performed.
-
Purity Analysis: Assess the purity of the final protein sample by SDS-PAGE.
In Vitro Enzyme Assay for this compound Synthase Activity
This protocol describes a typical assay to determine the enzymatic activity of the purified this compound synthase.
-
Reaction Mixture: Prepare a reaction mixture in a final volume of 500 µL containing:
-
50 mM HEPES buffer (pH 7.5)
-
10 mM MgCl2
-
10 µM FPP (substrate)
-
1-5 µg of purified this compound synthase
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Extraction: Stop the reaction and extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., n-hexane or ethyl acetate). Vortex vigorously and then centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced.
Isotopic Labeling Studies for Mechanistic Elucidation
Isotopic labeling is a powerful technique to trace the fate of atoms during the enzymatic reaction and to elucidate the complex rearrangement mechanisms in terpene biosynthesis.[6]
General Protocol:
-
Synthesis of Labeled Precursor: Synthesize isotopically labeled farnesyl pyrophosphate (e.g., with 13C or 2H at specific positions).
-
Enzymatic Reaction: Perform the in vitro enzyme assay as described above, but using the isotopically labeled FPP as the substrate.
-
Product Isolation and Analysis: Isolate the this compound product, often requiring preparative GC or HPLC for purification.
-
Spectroscopic Analysis: Analyze the purified labeled this compound by Mass Spectrometry (MS) to determine the mass shift and by Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 13C-NMR, 2H-NMR, or 2D-NMR techniques) to determine the precise location of the isotopic labels in the final product. This information allows for the deduction of specific bond formations and hydride or methyl shifts during the cyclization cascade.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis
GC-MS is the primary analytical technique for the identification and quantification of volatile sesquiterpenes like this compound.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless or split injection of 1 µL of the sample extract.
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 1-3 minutes.
-
Ramp: Increase to 250-280°C at a rate of 3-10°C/min.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer: Agilent 5977A or similar.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Quantification: For quantitative analysis, a calibration curve can be prepared using an authentic this compound standard. Alternatively, an internal standard (e.g., a commercially available deuterated sesquiterpene or a C16-C30 n-alkane) can be used to improve accuracy and precision.[7]
Conclusion
The biosynthesis of this compound is a fascinating example of the complex chemical transformations that can be achieved by a single enzyme, a sesquiterpene synthase. While the overall pathway from FPP is understood, particularly through studies of 1-epi-cubenol synthase, there remain opportunities for further research. Specifically, the determination of the kinetic parameters of this compound synthases and a more detailed quantitative analysis of their product profiles will provide a deeper understanding of their catalytic efficiency and specificity. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate this and other related terpene biosynthetic pathways, with the ultimate goal of harnessing these enzymatic catalysts for the sustainable production of valuable natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterologous Expression, Purification, and Biochemical Characterization of α-Humulene Synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]
- 5. Heterologous protein expression in E. coli [protocols.io]
- 6. Quantitative exploration of the catalytic landscape separating divergent plant sesquiterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Cubenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubenol is a naturally occurring sesquiterpenoid alcohol that belongs to the cadinane class of bicyclic sesquiterpenes.[1][2] With the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol , this compound is a significant component of the essential oils of various plants.[2][3] Its intricate stereochemistry, arising from multiple chiral centers, gives rise to a diverse array of stereoisomers, each with potentially unique biological activities. This guide provides a comprehensive overview of the chemical structure of this compound, a detailed exploration of its known stereoisomers, a compilation of their physicochemical properties, and a description of experimental methodologies for their analysis.
Chemical Structure of this compound
The fundamental structure of this compound is built upon a decalin (bicyclo[4.4.0]decane) core.[3] This bicyclic system features a specific arrangement of methyl and isopropyl substituents, which, along with the hydroxyl group, define its identity as a cadinane-type sesquiterpenoid. The IUPAC name for the parent structure is 4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol.[3] The numbering of the carbon skeleton is crucial for unambiguously defining the position of substituents and the stereochemistry at the chiral centers.
Stereoisomers of this compound
The presence of multiple stereocenters in the this compound structure leads to the existence of numerous stereoisomers. These isomers can be broadly classified into enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).[4] The precise spatial arrangement of the substituents at each chiral center dictates the overall three-dimensional shape of the molecule, which in turn influences its physical, chemical, and biological properties.
Key Stereoisomers and Their Configurations:
-
(-)-Cubenol: This is one of the most commonly cited stereoisomers. Its absolute configuration has been determined as (1S,4R,4aR,8aR).[2][5]
-
epi-Cubenol (or 1-epi-Cubenol): As a diastereomer of (-)-cubenol, it possesses a different stereochemistry at one or more, but not all, of the chiral centers. Its absolute configuration is (1S,4R,4aS,8aR).[6][7]
-
(+)-epi-Cubenol: This is the enantiomer of (-)-epi-cubenol, with the absolute configuration (1R,4S,4aR,8aS).[8]
-
6-epi-Cubenol: Another diastereomer, its absolute configuration is (1R,4S,4aS,8aS).[1]
Other identified stereoisomers of this compound include cis-cubenol, trans-cubenol, 10-epi-cubenol, and 1,10-di-epi-cubenol, though detailed structural and physicochemical data for these are less commonly reported.[9]
The relationship between these key stereoisomers can be visualized as follows:
Quantitative Physicochemical Data
The distinct three-dimensional arrangements of atoms in this compound stereoisomers lead to differences in their physicochemical properties. While comprehensive experimental data for all isomers is not always available, the following table summarizes known and computed properties for some of the key stereoisomers.
| Property | (-)-Cubenol | epi-Cubenol | 6-epi-Cubenol | (+)-epi-Cubenol |
| IUPAC Name | (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol[2] | (1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol[6] | (1R,4S,4aS,8aS)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol[1] | (1R,4S,4aR,8aS)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol[8] |
| CAS Number | 21284-22-0[9] | 19912-67-5[6] | 442853-35-2[1] | 81939-29-9[8] |
| Molecular Formula | C₁₅H₂₆O[2] | C₁₅H₂₆O[6] | C₁₅H₂₆O[1] | C₁₅H₂₆O[8] |
| Molecular Weight ( g/mol ) | 222.37[2] | 222.37[6] | 222.37[1] | 222.37[8] |
| Boiling Point (°C) | 300.00 to 302.00 @ 760.00 mm Hg[10] | Not available | Not available | Not available |
| Flash Point (°C) | 128.33[10] | Not available | Not available | Not available |
| logP (o/w) | 4.970[10] | Not available | Not available | Not available |
| Kovats Retention Index (Standard non-polar) | 1602 - 1638[1] | Not available | 1602, 1638[1] | 1606 - 1626[8] |
| Kovats Retention Index (Standard polar) | Not available | Not available | 2088, 2104[1] | 2122[8] |
Experimental Protocols
The isolation, synthesis, and characterization of this compound stereoisomers are critical for their study and potential applications. Below are generalized protocols for key experimental procedures.
Isolation from Natural Sources (e.g., Essential Oils)
Protocol: Steam Distillation and Chromatographic Separation
-
Steam Distillation:
-
Fresh or dried plant material is placed in a distillation apparatus.
-
Steam is passed through the plant material, causing the volatile essential oils, including this compound isomers, to vaporize.
-
The steam and oil vapor mixture is then cooled and condensed.
-
The essential oil, being immiscible with water, is separated from the aqueous distillate.
-
-
Fractional Distillation (Optional):
-
The crude essential oil can be subjected to fractional distillation under reduced pressure to separate components based on their boiling points, which can provide a preliminary enrichment of this compound isomers.
-
-
Column Chromatography:
-
The essential oil or a concentrated fraction is loaded onto a silica gel or alumina column.
-
A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) is used to elute the compounds.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing this compound isomers.
-
Diastereomers can often be separated using this technique due to their different polarities.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
For the separation of enantiomers, which have identical physical properties in an achiral environment, chiral HPLC is necessary.
-
A chiral stationary phase is used, which interacts differently with each enantiomer, leading to their separation.
-
Chemical Synthesis
The total synthesis of specific this compound stereoisomers is a complex process that allows for the creation of pure isomers for research purposes. While a complete step-by-step synthesis is beyond the scope of this guide, the general workflow is outlined below.
Analytical Characterization
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent is prepared.
-
GC Separation:
-
An aliquot of the sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or HP-5MS).[3]
-
The oven temperature is programmed to ramp from a lower to a higher temperature to separate the components based on their volatility and interaction with the stationary phase. A typical program might start at 60-70°C and ramp up to 240-250°C.[11][12]
-
Helium is commonly used as the carrier gas.
-
-
MS Detection:
-
As the separated compounds elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio (m/z).
-
The fragmentation pattern serves as a molecular fingerprint for identification by comparison with spectral libraries (e.g., NIST).
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A pure sample of the this compound isomer is dissolved in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule. The chemical shifts, integration, and coupling constants are used to elucidate the structure.
-
¹³C NMR: Reveals the carbon skeleton of the molecule. The chemical shift of each carbon provides information about its hybridization and electronic environment.
-
2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, which is essential for the complete and unambiguous structural assignment of the stereoisomers.
Conclusion
This compound and its stereoisomers represent a fascinating family of natural products with a complex and diverse stereochemical landscape. Understanding the nuances of their chemical structures and physicochemical properties is paramount for researchers in natural product chemistry, pharmacology, and drug development. The experimental protocols outlined in this guide provide a foundation for the isolation, synthesis, and characterization of these compounds, paving the way for further investigation into their biological activities and potential therapeutic applications.
References
- 1. 6-epi-Cubenol | C15H26O | CID 91748041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (21284-22-0) for sale [vulcanchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. (-)-cubenol | 21284-22-0 [chemicalbook.com]
- 6. Epithis compound | C15H26O | CID 12046149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 21284-22-0 | Benchchem [benchchem.com]
- 8. (+)-Epithis compound | C15H26O | CID 11831045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. (-)-cubenol, 21284-22-0 [thegoodscentscompany.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Cubenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cubenol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its diverse biological activities, including notable antimicrobial and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to serve as a foundational resource for researchers in drug discovery and development. This document details the physicochemical characteristics of this compound, outlines experimental protocols for its isolation and analysis, and explores its known chemical reactions and biological mechanisms of action. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and putative signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions.
Introduction
This compound, with the IUPAC name (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol, is a tertiary alcohol belonging to the cadinane class of sesquiterpenoids.[1] It is a constituent of the essential oils of various plants, including Piper cubeba.[2] The unique stereochemistry and functional groups of this compound contribute to its characteristic woody and spicy aroma, as well as its significant biological activities.[2] This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and application.
Physical and Chemical Properties
This compound is a clear liquid at room temperature, a characteristic that has led to its melting point often being reported as not applicable.[2][3] It is characterized by its good solubility in organic solvents, a property enhanced by the presence of its hydroxyl group.[2]
Physical Properties
A summary of the key physical properties of (-)-cubenol is presented in Table 1. These values have been compiled from various sources and represent a combination of experimental and predicted data.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₆O | [1][2] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| Appearance | Clear liquid | [2] |
| Odor | Woody, spicy | [2] |
| Boiling Point | 303.4 °C at 760 mmHg | [3] |
| 170-180 °C at 2.5 Torr | [1] | |
| Melting Point | N/A | [3] |
| Density | 0.952 g/cm³ | [3] |
| Refractive Index | 1.499 | [3] |
| Water Solubility | 9.13 mg/L (estimated) | |
| logP (Octanol/Water) | 3.776 (Calculated) |
Chemical Properties
This compound undergoes chemical reactions typical of a tertiary alcohol. Its chemical identifiers and reactivity are summarized in Table 2.
| Property | Value | Source(s) |
| IUPAC Name | (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol | [4] |
| CAS Number | 21284-22-0 | [2] |
| PubChem CID | 11770062 | [4] |
| pKa | 14.94 ± 0.70 (Predicted) | [1][3] |
| Key Reactions | Oxidation to cubenone, Reduction, Substitution reactions | [2] |
Spectral Data
The structural elucidation of this compound has been extensively supported by various spectroscopic techniques. Key spectral data are summarized in Table 3.
| Technique | Key Features | Source(s) |
| Mass Spectrometry (MS) | m/z Top Peak: 119; Other significant peaks: 41, 43, 105, 161 | [1] |
| ¹³C NMR (in CDCl₃) | Chemical shifts provide information on the carbon skeleton. | |
| ¹H NMR (in CDCl₃) | Chemical shifts, integration, and coupling patterns identify proton environments. | |
| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H and C-H bonds. | [4] |
| Kovats Retention Index | Standard non-polar: ~1600-1650 | [4] |
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and characterization of this compound.
Isolation and Purification of this compound from Essential Oils
This compound is typically isolated from the essential oils of plants like Piper cubeba. The following protocol outlines a general procedure for its extraction and purification.
Protocol 3.1.1: Steam Distillation
-
Plant Material Preparation: Fresh or dried plant material (e.g., berries of Piper cubeba) is coarsely ground to increase the surface area for efficient oil extraction.
-
Distillation Setup: The ground material is placed in a distillation flask with water. The flask is connected to a steam generator and a condenser.
-
Extraction: Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then passed through the condenser, where it cools and liquefies.
-
Separation: The collected liquid, a mixture of water and essential oil, is transferred to a separatory funnel. Due to their immiscibility, the essential oil will form a separate layer from the water and can be collected.
Protocol 3.1.2: Solvent Extraction
-
Extraction: The ground plant material is macerated in a suitable organic solvent (e.g., hexane or ethanol) for a period of 24-48 hours.
-
Filtration: The mixture is filtered to remove solid plant residues.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude essential oil.
Protocol 3.1.3: Purification by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of the non-polar solvent and loaded onto the column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding ethyl acetate to hexane). Fractions are collected at regular intervals.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.
-
Isolation: Fractions containing pure this compound are combined, and the solvent is evaporated to yield the purified compound.
References
An In-depth Technical Guide to (-)-Cubenol: Identification, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Cubenol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its diverse biological activities and applications in the fragrance and flavor industries. This technical guide provides a comprehensive overview of (-)-cubenol, focusing on its unequivocal identification through its Chemical Abstracts Service (CAS) number, detailed physicochemical properties, and spectroscopic data. Furthermore, this document outlines established experimental protocols for the isolation and analysis of (-)-cubenol, delves into its known biological functions, particularly its antimicrobial and acaricidal properties, and presents a putative biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Identification and Physicochemical Properties
(-)-Cubenol is a member of the cadinane class of sesquiterpenoids, characterized by a bicyclic decalin core structure.[1] Its unique stereochemistry and the presence of a hydroxyl group are pivotal to its chemical and biological characteristics.
Table 1: Chemical Identifiers for (-)-Cubenol
| Identifier | Value |
| CAS Number | 21284-22-0 [1][2] |
| IUPAC Name | (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol[1][3] |
| Synonyms | 10βH-Cadin-4-en-1-ol, (1S)-1,2,3,4,4a,5,6,8aα-Octahydro-4β,7-dimethyl-1-isopropylnaphthalen-4aβ-ol[2][4] |
| Molecular Formula | C₁₅H₂₆O[1][2] |
| Molecular Weight | 222.37 g/mol [1][2] |
| InChI Key | COGPRPSWSKLKTF-YJNKXOJESA-N[1] |
Table 2: Physicochemical Properties of (-)-Cubenol
| Property | Value | Source |
| Boiling Point | 303.4 °C at 760 mmHg | [2] |
| Flash Point | 128.3 °C | [2] |
| Density | 0.952 g/cm³ | [2] |
| pKa | 14.94 ± 0.70 (Predicted) | [2] |
| logP (o/w) | 4.970 | [5] |
| Water Solubility | 9.13 mg/L @ 25 °C (estimated) | [5] |
| Odor Profile | Spicy, herbal, green tea | [1][5] |
Spectroscopic Data for Structural Elucidation
The definitive identification of (-)-cubenol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 3: Key Mass Spectrometry (MS) Data for (-)-Cubenol
| m/z Value | Relative Intensity | Interpretation |
| 119 | Top Peak | Characteristic fragment |
| 41 or 161 | 2nd Highest Peak | Dependent on specific spectrum |
| 43 or 105 | 3rd Highest Peak | Dependent on specific spectrum |
Source:[1]
While specific 1H and 13C NMR chemical shift assignments for (-)-cubenol can vary slightly based on the solvent and instrument parameters, published data is available through various databases and literature.[6][7] Researchers are encouraged to consult these resources for detailed assignments.
Experimental Protocols
Isolation of (-)-Cubenol from Plant Material (General Protocol)
(-)-Cubenol is a constituent of the essential oils of various plants, such as Piper cubeba.[8] A common method for its isolation is steam distillation.
Experimental Workflow for Isolation
Caption: General workflow for the isolation of (-)-cubenol.
Methodology:
-
Plant Material Preparation: Fresh or dried plant material is coarsely ground to increase the surface area for efficient extraction.
-
Steam Distillation: The ground plant material is placed in a distillation flask, and steam is passed through it. The steam volatilizes the essential oils, including (-)-cubenol.[9][10]
-
Condensation and Collection: The steam and essential oil vapor mixture is passed through a condenser, and the resulting liquid (hydrosol and essential oil) is collected in a receiving vessel.
-
Separation: The essential oil, being immiscible with water, is separated from the aqueous layer (hydrosol) using a separatory funnel.
-
Drying: The collected essential oil is dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.
-
Fractionation (Optional): If a pure sample of (-)-cubenol is required, the essential oil can be further purified by column chromatography over silica gel, eluting with a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate).
-
Analysis: Fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR to identify those containing (-)-cubenol.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like (-)-cubenol in essential oil mixtures.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5MS) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the components of the essential oil. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).
-
Injection: A small volume of the diluted essential oil is injected into the GC.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectra are compared with spectral libraries (e.g., NIST) for compound identification. The retention index of the peak corresponding to (-)-cubenol can also be used for confirmation.
Total Synthesis of a Related Cadinane Sesquiterpenoid (Illustrative Example)
Biological Activity and Signaling Pathways
(-)-Cubenol exhibits a range of biological activities, with its antimicrobial and acaricidal properties being the most notable.
Table 4: Reported Biological Activities of (-)-Cubenol
| Activity | Description | Source |
| Acaricidal | Possesses properties that are lethal to mites and ticks, suggesting potential as a natural pesticide. | [8] |
| Antimicrobial | Shows activity against various pathogenic microorganisms. | [8] |
| Antioxidant | Exhibits antioxidant properties. | [2] |
Antimicrobial Activity
The antimicrobial activity of sesquiterpenoids like (-)-cubenol is often attributed to their ability to disrupt the cell membranes of microorganisms. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Hypothesized Mechanism of Antimicrobial Action
Caption: Putative mechanism of antimicrobial action of (-)-cubenol.
Biosynthesis of (-)-Cubenol
The biosynthesis of (-)-cubenol, like other sesquiterpenoids, originates from farnesyl pyrophosphate (FPP).[11] The cyclization of FPP is catalyzed by a specific terpene synthase, leading to the formation of the characteristic cadinane skeleton.
Putative Biosynthetic Pathway of (-)-Cubenol
Caption: Simplified biosynthetic pathway to (-)-cubenol.
The enzymatic cyclization of FPP is a complex process involving carbocationic intermediates and rearrangements, which ultimately dictate the stereochemistry of the final product.[12]
Applications
The unique properties of (-)-cubenol have led to its use in several industries:
-
Fragrance and Flavor: Its spicy and woody aroma makes it a valuable ingredient in perfumes and as a flavoring agent.[8]
-
Pharmaceuticals: Its antimicrobial and other biological activities make it a candidate for further investigation in drug discovery and development.[8]
-
Agriculture: Its acaricidal properties suggest potential applications as a natural and environmentally friendly pesticide.[8]
Conclusion
(-)-Cubenol is a sesquiterpenoid of significant scientific and commercial interest. Its well-defined chemical identity, coupled with its diverse biological activities, presents numerous opportunities for further research and development. This technical guide has provided a foundational understanding of (-)-cubenol, from its identification and properties to its biological significance and potential applications. Future research should focus on elucidating the precise mechanisms of its biological activities, optimizing its synthesis, and exploring its full therapeutic and agricultural potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of cadinane type sesquiterpenes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Total Syntheses of a Family of Cadinane Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. pubs.acs.org [pubs.acs.org]
The Biological Role of Cubenol in Plants: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cubenol, a naturally occurring sesquiterpenoid alcohol, is a constituent of the essential oils of numerous plant species. As a member of the vast class of terpenoids, it plays a significant, albeit complex, role in plant biology. This technical guide provides an in-depth examination of the biosynthesis, physiological functions, and ecological significance of this compound in plants. It details the enzymatic and non-enzymatic pathways of its formation, its role in chemical defense against pathogens and herbivores, and the signaling cascades that regulate its production. Furthermore, this document furnishes detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, intended to serve as a resource for researchers in phytochemistry, chemical ecology, and natural product-based drug discovery.
Biosynthesis of this compound
This compound (C₁₅H₂₆O) is a cadinane-type sesquiterpenoid.[1] Its carbon skeleton is derived from the universal C₅ isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of sesquiterpenoids is a complex process involving cyclization and subsequent modification of the linear C₁₅ precursor, farnesyl pyrophosphate (FPP).
The Sesquiterpenoid Backbone Pathway
The journey to this compound begins with the assembly of FPP, which occurs in the plant cell cytoplasm via the mevalonate (MVA) pathway. This pathway utilizes acetyl-CoA as the initial building block. The key steps are:
-
Formation of HMG-CoA: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Conversion to Mevalonate: HMG-CoA reductase, a rate-limiting enzyme, reduces HMG-CoA to mevalonate.
-
Formation of IPP and DMAPP: Mevalonate is phosphorylated, decarboxylated, and dehydrated to yield IPP, which can be isomerized to DMAPP.
-
Synthesis of FPP: Two molecules of IPP are sequentially condensed with one molecule of DMAPP to form the C₁₅ molecule (2E,6E)-farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenoids.[2]
Enzymatic Cyclization and Modification
The immense diversity of sesquiterpenoid structures arises from the activity of enzymes called terpene synthases (TPS). For cadinane sesquiterpenoids, a (+)-δ-cadinene synthase (DCS) is a well-characterized example from cotton (Gossypium arboreum).[3] While a specific "this compound synthase" is not definitively characterized in plants, the enzymatic logic follows a conserved mechanism:
-
Ionization and Isomerization: The process starts with the ionization of FPP to form a farnesyl cation, which may isomerize to nerolidyl diphosphate (NPP).[3][4]
-
Cyclization Cascade: The flexible NPP intermediate undergoes a series of intramolecular cyclizations. This cascade forms the characteristic bicyclic cadinane carbocation intermediate.[3]
-
Hydroxylation: The final step to produce a sesquiterpenoid alcohol like this compound involves the quenching of a carbocation intermediate with a water molecule, a reaction catalyzed within the active site of the terpene synthase or by a subsequent cytochrome P450 monooxygenase (CYP450).
Non-Enzymatic Formation: A Common Artifact
Crucially, a significant portion of this compound detected in essential oils, particularly those from the Myrtaceae family, may not be a direct enzymatic product. Research has shown that this compound and its isomer, epithis compound, are often by-products of the acid-solvolysis of their precursors, cubebol and epicubebol.[5] This acid-catalyzed rearrangement can occur naturally during leaf senescence or, more commonly, as an artifact of the steam distillation process used for essential oil extraction.[2] The addition of buffering agents during distillation can mitigate the formation of these artifacts, highlighting the importance of extraction methodology when studying natural product profiles.[2]
Caption: Figure 1: Logical Biosynthesis Pathways of this compound.
Biological Roles of this compound in Plants
As a secondary metabolite, this compound is not involved in the primary processes of plant growth and development but is crucial for survival and interaction with the environment. Its primary functions are centered on chemical defense.
Chemical Defense
Plants produce a vast arsenal of chemical compounds to deter herbivores and resist pathogenic microorganisms. Sesquiterpenoids are a cornerstone of this defense system.
2.1.1 Antimicrobial Activity this compound, as a component of essential oils, contributes to the plant's defense against fungal and bacterial pathogens. While data on pure this compound is scarce, essential oils containing significant amounts of this compound and its isomers have demonstrated broad-spectrum antimicrobial activity. For example, the essential oil of Argania spinosa, containing over 50% this compound and 1,10-di-epi-cubenol, showed bactericidal properties against both Gram-positive and Gram-negative bacteria.[6] The lipophilic nature of sesquiterpenoid alcohols allows them to disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.
2.1.2 Acaricidal and Insecticidal Activity this compound has been identified as an acaricide, a compound that is toxic to mites and ticks.[1] This property is vital for protecting plants from phytophagous arachnids. Furthermore, many sesquiterpenoids act as antifeedants or repellents against insect herbivores. While specific quantitative data on this compound's insecticidal efficacy is limited, essential oils containing it have shown activity. For instance, geranium oil, with minor amounts of this compound, exhibited larvicidal and pupicidal effects against various insects.[7] The woody, spicy aroma of this compound suggests a role as a volatile signal that can be detected by insects, potentially deterring them from feeding or oviposition.[8]
Data Presentation
The direct antifungal or insecticidal activity of pure this compound is not well-documented in publicly available literature. The biological effects are typically reported for complex essential oil mixtures. The following tables present quantitative data on the concentration of this compound found in various plant species (Table 1) and the antimicrobial activity of some of these this compound-containing essential oils (Table 2).
Table 1: Concentration of this compound in Essential Oils from Various Plant Species
| Plant Species | Plant Part | This compound Concentration (%) | Reference |
| Argania spinosa | Leaves | 31.02 | [6] |
| Cryptomeria japonica | Bark | 9.3 - 14.0 | [5] |
| Murraya paniculata | Leaves | Present (Major Component) | [9] |
| Psidium cattleianum | Leaves | 2.40 | [10] |
| Plectranthus incanus | Aerial Parts | 0.05 | [11] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound-Containing Essential Oils against Various Microorganisms
| Plant Species (Essential Oil) | This compound Content (%) | Test Organism | MIC (mg/mL) | Reference |
| Argania spinosa | 31.02 | Staphylococcus aureus | 7.81 | [6] |
| Argania spinosa | 31.02 | Escherichia coli | 31.24 | [6] |
| Psidium cattleianum | 2.40 | Aspergillus fumigatus | 0.17 | [10] |
| Psidium cattleianum | 2.40 | Pseudomonas aeruginosa | 1.40 | [10] |
| Teucrium yemense | 5.7 (τ-Cadinol) | Staphylococcus aureus | 0.156 | [2] |
| Teucrium yemense | 5.7 (τ-Cadinol) | Aspergillus niger | 0.313 | [2] |
*Note: Data for τ-Cadinol, a closely related isomer, is included for context. It is crucial to recognize that the MIC values in Table 2 represent the activity of the entire essential oil, not of this compound in isolation. The observed effect is a result of the complex mixture of all constituents.
Regulatory Mechanisms: The Jasmonate Signaling Pathway
The production of defense-related terpenoids like this compound is not constitutive but is instead tightly regulated and induced upon stress, such as herbivore attack or pathogen infection. The jasmonic acid (JA) signaling pathway is a primary mediator of this induced defense response.[11][12]
-
Signal Perception: Mechanical wounding from an herbivore or the presence of elicitors from pathogens triggers the synthesis of jasmonic acid from α-linolenic acid in the plant cell.[13]
-
Derepression of Transcription: In the resting state, JASMONATE ZIM-DOMAIN (JAZ) proteins act as repressors, binding to and inhibiting transcription factors like MYC2.
-
COI1-Mediated Degradation: The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex (SCFCOI1). This binding event targets the JAZ repressors for ubiquitination and subsequent degradation by the 26S proteasome.[9]
-
Gene Activation: With the JAZ repressors removed, MYC transcription factors are free to activate the expression of downstream JA-responsive genes.[14] This includes the upregulation of genes encoding key enzymes in the terpenoid biosynthesis pathway, such as terpene synthases (TPS) and cytochrome P450s, leading to the rapid production of defensive compounds like this compound.
Caption: Figure 2: Jasmonic Acid Signaling Pathway for Defense Compound Synthesis.
Experimental Methodologies
This section provides representative protocols for the extraction, quantification, and biological evaluation of this compound. These are synthesized from standard methodologies in the field and should be optimized for specific plant matrices and research questions.
Protocol 1: Extraction by Steam Distillation
This method is suitable for isolating volatile compounds like this compound from fresh or dried plant material.
-
Preparation: Weigh approximately 200-500 g of fresh (or 100-200 g of dried) plant material (e.g., leaves, bark). Reduce the particle size by coarse grinding or chopping to increase surface area.
-
Apparatus Setup: Assemble a Clevenger-type apparatus. Place the plant material into the distillation flask and add distilled water until the material is fully submerged.
-
Distillation: Heat the flask to boiling. The steam and volatile oils will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus.
-
Duration: Continue the distillation for 3-4 hours, or until no more oil is collected.
-
Collection: Allow the apparatus to cool. Carefully collect the essential oil layer from the collection tube.
-
Drying and Storage: Dry the collected oil over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter or decant the dried oil into a sealed, amber glass vial and store at 4°C.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the standard method for identifying and quantifying volatile components in an essential oil.
-
Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane). Prepare a series of calibration standards of an authentic this compound standard (if available) in the same solvent (e.g., 10, 50, 100, 200 µg/mL).
-
GC-MS Instrument Parameters (Representative):
-
System: GC system coupled to a Mass Spectrometer (e.g., with a triple quadrupole or ion trap detector).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Initial temperature of 60°C for 2 min, ramp at 3°C/min to 240°C, and hold for 5 min.
-
Injector: Splitless mode, temperature 250°C.
-
MS Parameters: Ionization by electron impact (EI) at 70 eV. Source temperature 230°C. Scan range m/z 40-450.
-
-
Analysis: Inject 1 µL of each standard and the sample solution.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to the authentic standard and library data (e.g., NIST). Quantify the amount by constructing a calibration curve from the peak areas of the standards. The relative percentage can be calculated by dividing the peak area of this compound by the total peak area of all identified compounds.
Protocol 3: Antifungal Bioassay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a target fungus.[14]
-
Inoculum Preparation: Culture the target plant pathogenic fungus (e.g., Botrytis cinerea) on a suitable medium (e.g., Potato Dextrose Agar, PDA). Prepare a spore suspension in sterile saline with 0.05% Tween 80 and adjust the concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
Sample Preparation: Prepare a stock solution of the essential oil or pure this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 100 mg/mL).
-
Microplate Setup: In a 96-well microtiter plate, add 100 µL of a suitable liquid medium (e.g., Potato Dextrose Broth, PDB) to each well.
-
Serial Dilution: Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate, resulting in a range of concentrations.
-
Inoculation: Add 10 µL of the prepared fungal spore suspension to each well.
-
Controls: Include a positive control (a known antifungal agent like Amphotericin B), a negative control (medium with DMSO but no sample), and a sterility control (medium only).
-
Incubation: Seal the plate and incubate at 25-28°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the sample that completely inhibits visible fungal growth (i.e., no turbidity) compared to the negative control.
Caption: Figure 3: General Experimental Workflow for this compound Analysis.
Conclusion and Future Directions
This compound is a significant sesquiterpenoid alcohol whose presence in plants is primarily linked to chemical defense and ecological interactions. Its biosynthesis follows the conserved terpenoid pathway, but its detection can also result from non-enzymatic rearrangements of precursors during extraction, a critical consideration for phytochemical studies. The production of this compound and related defense compounds is regulated by sophisticated signaling networks, such as the jasmonate pathway, allowing plants to respond dynamically to biotic threats.
While the antimicrobial and acaricidal properties of this compound are established, a significant knowledge gap exists regarding the specific quantitative bioactivity of the pure compound against key plant pathogens and pests. Future research should focus on:
-
Isolation and Bioassays: Performing bioassays with purified this compound to determine precise MIC and IC₅₀ values, deconvoluting its activity from the synergistic effects of a complex essential oil matrix.
-
Enzyme Discovery: Identifying and characterizing the specific plant terpene synthases and CYP450s responsible for the biosynthesis of this compound and its direct precursors.
-
Mode of Action Studies: Investigating the precise molecular targets of this compound in pathogenic fungi and insects to understand its mechanism of toxicity.
A deeper understanding of this compound's biological role and its regulation holds potential for applications in sustainable agriculture, such as the development of novel biopesticides or the metabolic engineering of crops for enhanced pest and disease resistance.
References
- 1. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial, Antioxidant, and Cytotoxic Activities of Ocimum forskolei and Teucrium yemense (Lamiaceae) Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researcherslinks.com [researcherslinks.com]
- 8. Buy this compound | 21284-22-0 [smolecule.com]
- 9. scielo.br [scielo.br]
- 10. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Cubenol: A Technical Guide on its Role as a Volatile Oil Component for Researchers and Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of cubenol, a sesquiterpenoid alcohol found in various plant essential oils. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activities, and potential therapeutic applications of this volatile oil component. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes biosynthetic and signaling pathways.
Introduction to this compound
This compound is a naturally occurring bicyclic sesquiterpenoid alcohol. As a member of the cadinane subclass of sesquiterpenoids, it is characterized by a decalin (perhydronaphthalene) core structure. Its woody and spicy aroma contributes to the fragrance profile of many essential oils, and its diverse biological activities have made it a subject of pharmacological interest.[1]
Chemical and Physical Properties
This compound, scientifically known as (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol, possesses a unique three-dimensional structure that dictates its physical properties and biological interactions.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [1][2] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| CAS Number | 21284-22-0 | [2] |
| Appearance | Clear liquid | [1] |
| Aroma | Woody, spicy | [1] |
| Boiling Point | 303.4 °C at 760 mmHg | LookChem Data |
| Density | 0.952 g/cm³ | LookChem Data |
| XLogP3-AA | 3.7 | PubChem Data |
This compound as a Volatile Oil Component
This compound is a significant constituent of the essential oils derived from various plant species. Its presence and concentration can vary based on the plant's genus, species, geographical location, and the extraction method used. It is notably found in the essential oil of cubeb pepper (Piper cubeba), from which it derives its name.[1]
| Plant Source | Plant Part | This compound Content (%) | Reference |
| Piper cubeba | Berries | Variable, often a major component | [1] |
| Duguetia lanceolata | Barks | 0.6% | [3] |
| Thujopsis dolabrata | - | Component | [1] |
| Callitropsis nootkatensis | - | Component | [1] |
| Humulus lupulus | - | Reported Component | [2] |
Biosynthesis of this compound
Like all sesquiterpenoids, this compound originates from the isoprenoid biosynthesis pathway. The direct precursor is Farnesyl Pyrophosphate (FPP), which is formed in the mevalonate (MVA) pathway.[4] Terpene synthase enzymes catalyze the complex cyclization of the linear FPP molecule into the characteristic bicyclic cadinane skeleton. This intricate enzymatic reaction involves the formation of several carbocation intermediates and rearrangements before the final hydroxyl group is introduced to yield this compound.[4]
Caption: Generalized biosynthetic pathway of this compound from FPP.
Biological and Pharmacological Activities
This compound has demonstrated a range of biological activities, making it a candidate for further investigation in drug development. Its effects are attributed to its interaction with various molecular targets.[5]
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against various pathogens.[5] This activity is crucial for the development of new antibacterial agents, especially in the context of rising antibiotic resistance. The mechanism for related sesquiterpenoids often involves the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes. A notable synergistic effect has been observed when epi-cubenol is combined with conventional antibiotics, where it appears to inhibit bacterial efflux pumps, thereby increasing the efficacy of the antibiotic.[4]
| Microorganism | Activity Type | Value | Reference |
| Staphylococcus aureus (wild-type) | MIC | 62.5 µg/mL | [4] |
| epi-cubenol vs S. aureus | MIC | 31.3 µg/mL | [4] |
Anti-inflammatory Activity
Preliminary studies suggest that this compound exerts anti-inflammatory effects.[5] While specific quantitative data for pure this compound is limited, the anti-inflammatory properties of essential oils rich in this compound and other sesquiterpenoids are well-documented. The proposed mechanisms involve the modulation of key inflammatory signaling pathways.
Antioxidant Activity
Essential oils containing this compound have been investigated for their antioxidant properties. The mechanism of action for terpenoids with hydroxyl groups typically involves hydrogen atom transfer (HAT) to neutralize free radicals. The tertiary alcohol group in this compound can donate a hydrogen atom, thereby quenching reactive oxygen species (ROS) and mitigating oxidative stress.
Other Activities
Acaricidal Activity: this compound has been shown to possess acaricidal properties, suggesting its potential use as a natural pesticide in agriculture.[5] Antifeedant Properties: It has also been identified as having antifeedant effects against certain phytophagous insects, playing a role in plant defense mechanisms.[4]
Molecular Signaling Pathways: A Proposed Mechanism
Direct experimental validation of the signaling pathways modulated by this compound is an emerging area of research. However, based on its anti-inflammatory and antioxidant activities, and supported by computational studies, a plausible mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.
A recent network pharmacology and molecular docking study identified this compound as a key active component in Flemingia philippinensis for improving inflammation, predicting strong binding interactions with core targets in inflammatory pathways.[1] This suggests this compound may physically interact with and inhibit key kinases (such as IKK in the NF-κB pathway or p38/JNK/ERK in the MAPK pathway) or transcription factors, preventing the downstream cascade that leads to inflammation.
Caption: Proposed inhibition of NF-κB and MAPK pathways by this compound.
Experimental Protocols
Extraction of this compound-Rich Essential Oil (Steam Distillation)
This protocol describes a standard laboratory procedure for extracting essential oils from plant material, such as Piper cubeba berries, using steam distillation.
-
Preparation of Material : Weigh approximately 100-500 g of dried plant material (e.g., crushed cubeb berries).
-
Apparatus Setup : Assemble a steam distillation apparatus consisting of a boiling flask (to generate steam), a biomass flask, a still head, a water-cooled condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).
-
Loading : Fill the boiling flask to about two-thirds with distilled water and add boiling chips. Place the plant material into the biomass flask, ensuring it is not packed too tightly to allow steam penetration.
-
Distillation : Heat the boiling flask to generate steam (typically to 100°C). The steam passes through the biomass, rupturing the oil glands and carrying the volatile this compound and other essential oil components.
-
Condensation : The steam-oil vapor mixture travels to the condenser, where it is cooled by circulating cold water and condenses back into a liquid.
-
Collection : Collect the distillate, which will consist of two immiscible layers: the essential oil and the aqueous hydrosol.
-
Separation : Allow the layers to separate fully in the collection vessel. As the essential oil is typically less dense than water, it will form the upper layer. Carefully separate the oil layer from the aqueous layer.
-
Drying and Storage : Dry the collected essential oil over anhydrous sodium sulfate to remove residual water. Store the final oil in a sealed, dark glass vial at 4°C to prevent degradation.
Caption: General experimental workflow for this compound investigation.
Identification and Quantification of this compound (GC-MS)
This protocol outlines a general method for the analysis of this compound within an essential oil matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation : Dilute the essential oil sample (e.g., 1 µL) in an appropriate solvent like hexane or ethyl acetate (e.g., 1 mL). If quantification is required, add a known concentration of an internal standard (e.g., n-alkane or a deuterated sesquiterpene).
-
GC-MS System : Use a GC system coupled to a Mass Spectrometer.
-
Column : A non-polar capillary column, such as a DB-5 or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for sesquiterpenoid analysis.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Injection : Inject 1 µL of the prepared sample into the GC inlet, typically in split mode (e.g., split ratio 1:50) to avoid column overloading. The injector temperature is usually set to 250°C.
-
GC Oven Program : A temperature gradient is used to separate the components. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3-5°C/minute.
-
Final hold: Hold at 240°C for 5-10 minutes.
-
-
Mass Spectrometry :
-
Ionization Mode : Electron Impact (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Temperatures : Ion source at ~230°C, transfer line at ~250°C.
-
-
Data Analysis :
-
Identification : Identify this compound by comparing its mass spectrum with reference spectra in libraries (e.g., NIST, Wiley) and by comparing its calculated Linear Retention Index (LRI) with literature values. The molecular ion for this compound is m/z 222.
-
Quantification : Calculate the concentration of this compound by comparing its peak area to that of the internal standard.
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding : Seed the cells into a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.
-
Stimulation : Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
NO Measurement (Griess Assay) :
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation : Quantify the nitrite concentration (a stable product of NO) using a sodium nitrite standard curve. Calculate the percentage of NO inhibition for each this compound concentration relative to the LPS-only control. Determine the IC₅₀ value, which is the concentration of this compound required to inhibit NO production by 50%.
-
Viability Assay : Concurrently perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.
Applications and Future Perspectives
The diverse biological activities of this compound position it as a promising natural product for various applications.
-
Pharmaceuticals : Its antimicrobial and anti-inflammatory properties make it a lead compound for developing new drugs to treat infections and inflammatory diseases.[5] The synergistic effects observed with antibiotics suggest a potential role in combating drug-resistant bacteria.
-
Fragrance and Flavor : Due to its characteristic aroma, this compound is already utilized in the fragrance and flavor industries.[1]
-
Agriculture : Its acaricidal and antifeedant activities suggest potential as a natural, eco-friendly pesticide.[5]
Future research should focus on elucidating the precise molecular mechanisms underlying this compound's biological effects through rigorous in vitro and in vivo studies. Validating its interaction with targets in the NF-κB and MAPK pathways is a critical next step. Furthermore, comprehensive toxicological studies are necessary to establish its safety profile for potential therapeutic use. The development of efficient and scalable synthesis or isolation methods will also be crucial for its commercial application in the pharmaceutical and agricultural sectors.
References
- 1. Based on Network Pharmacology and Molecular Docking, the Active Components, Targets, and Mechanisms of Flemingia philippinensis in Improving Inflammation Were Excavated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 21284-22-0 | Benchchem [benchchem.com]
- 5. Buy this compound | 21284-22-0 [smolecule.com]
An In-depth Technical Guide to the Discovery, History, and Isolation of Cubenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cubenol, a naturally occurring sesquiterpenoid alcohol, has garnered interest within the scientific community for its distinct biological activities, including antibacterial and antifeedant properties. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and purification, and a summary of its known biological signaling pathways. Quantitative data from various studies are presented in structured tables for comparative analysis, and key experimental and biosynthetic pathways are visualized through detailed diagrams. This document serves as a vital resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound (IUPAC name: (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol) is a sesquiterpenoid alcohol belonging to the cadinane class of bicyclic sesquiterpenoids[1]. With the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol , this compound is a volatile compound found in the essential oils of various plants and some marine organisms[1][2]. Its chemical structure, characterized by a decalin core with a hydroxyl group, an isopropyl group, and two methyl groups, gives rise to several stereoisomers, including the commonly co-occurring epi-cubenol[1].
The biological activities of this compound, particularly its antimicrobial and insect antifeedant effects, make it a compound of interest for potential applications in agriculture and medicine. This guide aims to provide a detailed technical overview of the historical context of its discovery, the methodologies for its isolation and characterization, and the current understanding of its biological significance.
History of Discovery and Isolation
The initial isolation of this compound can be traced back to studies on the chemical constituents of brown algae. In 1966, Kurosawa and colleagues reported the isolation of C1-oxygenated cadinane derivatives from the essential oil of Dictyopteris divaricata[3]. Later, in 1977, Ohta and Takagi conclusively identified this compound and epithis compound from the same brown alga[4][5]. Their work involved methanol extraction of the freshly collected algae, followed by fractionation using column chromatography over neutral alumina and further purification by preparative gas-liquid chromatography.
This compound has since been identified as a constituent of the essential oils of numerous terrestrial plants, including those from the Myrtaceae family, such as tea tree (Melaleuca alternifolia)[4]. Interestingly, research has shown that in some cases, this compound and its related compounds can be artifacts of the steam distillation process used for essential oil extraction[1][4]. Specifically, in members of the Myrtaceae family, the acid-solvolysis of cubebol and epicubebol during steam distillation can lead to the formation of this compound[4]. The addition of buffering salts during distillation can mitigate the formation of these artifacts, highlighting the importance of the chosen extraction method on the final chemical profile of the essential oil[1].
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [2] |
| Molecular Weight | 222.37 g/mol | [2] |
| CAS Number | 21284-22-0 | [6] |
| IUPAC Name | (1S,4R,4aR,8aR)-4,7-dimethyl-1-propan-2-yl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-4a-ol | [2] |
| Appearance | Colorless oil | |
| Odor | Woody, spicy |
Natural Occurrence of this compound
This compound has been identified in a variety of natural sources. The following table summarizes the percentage of this compound found in the essential oils of several plants.
| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Reference |
| Dictyopteris divaricata | Whole alga | >95% | [4] |
| Cryptomeria japonica | Bark | 9.3 - 14.0% | [4] |
| Hyptis pectinata | Aerial parts | Not specified, but present | [7] |
| Calendula arvensis | Aerial parts | 7.7 ± 0.0% |
Experimental Protocols for Isolation and Purification
The isolation of this compound typically involves the extraction of essential oils from plant or algal material, followed by chromatographic purification to isolate the target compound.
Extraction of Essential Oil by Steam Distillation
Steam distillation is a common method for extracting volatile compounds like this compound from plant materials.
Protocol:
-
Preparation of Plant Material: Fresh or dried plant material (e.g., leaves, bark) is coarsely ground to increase the surface area for efficient extraction.
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel).
-
Distillation: Steam is passed through the plant material in the biomass flask. The steam ruptures the plant's oil glands, and the volatile this compound is carried over with the steam. The temperature of the system is maintained between 60°C and 100°C[8].
-
Condensation: The steam and essential oil vapor mixture is passed through a condenser, where it cools and liquefies.
-
Collection: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in a separatory funnel. Due to their immiscibility, the essential oil will form a separate layer from the water, which can then be physically separated[8][9].
-
Drying: The collected essential oil fraction is dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.
Extraction by Solvent Extraction
Solvent extraction is an alternative method that can be used to avoid potential artifact formation during steam distillation.
Protocol:
-
Maceration: The ground plant material is soaked in a suitable organic solvent (e.g., methanol, ethanol, hexane, or dichloromethane) for a period of time (e.g., 24-48 hours) to allow the dissolution of the desired compounds.
-
Filtration: The mixture is filtered to separate the solid plant material from the solvent extract.
-
Solvent Evaporation: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield the crude extract containing this compound.
Purification by Column Chromatography
Column chromatography is employed to separate this compound from other components in the crude essential oil or solvent extract.
Protocol:
-
Stationary Phase: A glass column is packed with a suitable adsorbent, typically silica gel or alumina, as the stationary phase[10].
-
Sample Loading: The crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.
-
Elution: A series of solvents (mobile phase) with increasing polarity are passed through the column. Non-polar compounds will elute first, followed by more polar compounds. A typical elution sequence for terpene separation might start with hexane, followed by mixtures of hexane and ethyl acetate with increasing concentrations of ethyl acetate[10].
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the fractions containing this compound.
-
Solvent Removal: The solvent is evaporated from the purified fractions to yield isolated this compound.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
Protocol:
-
Sample Preparation: A diluted solution of the essential oil or purified fraction in a suitable solvent (e.g., hexane) is prepared.
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The components of the mixture are separated based on their boiling points and interactions with the stationary phase.
-
Detection and Mass Spectrometry: As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV) and fragmented. The mass-to-charge ratio of the fragments is detected, generating a mass spectrum that is a unique fingerprint for each compound.
-
Identification: The mass spectrum of the eluted compound is compared with reference spectra in a database (e.g., NIST) to confirm the identity of this compound. The retention time on the GC column also aids in identification.
Signaling and Biosynthetic Pathways
Biosynthesis of this compound
This compound, like all sesquiterpenoids, is biosynthesized from the C15 precursor farnesyl pyrophosphate (FPP)[11]. FPP is formed through the mevalonate pathway in the cytosol of plant cells. The biosynthesis of sesquiterpenoids is a complex process involving terpene synthase enzymes that catalyze intricate cyclization reactions[11].
The biosynthesis of the related compound, 1-epi-cubenol, has been elucidated and proceeds via the isomerization of FPP to (R)-nerolidyl pyrophosphate (NPP). A subsequent conformational change and pyrophosphate abstraction initiates a cyclization cascade, followed by a 1,2-hydride shift and hydroxylation to yield 1-epi-cubenol. It is presumed that this compound biosynthesis follows a similar enzymatic pathway with stereochemical variations.
Biological Signaling Pathways
The antibacterial mechanism of action for many terpenes, including this compound, is attributed to their lipophilic nature, which allows them to partition into the bacterial cell membrane[12][13]. This interaction disrupts the membrane's structural integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death[13]. Some terpenes have also been shown to inhibit bacterial efflux pumps, which are responsible for antibiotic resistance[14].
The antifeedant activity of this compound and other terpenes is believed to be mediated through their interaction with the gustatory (taste) and olfactory (smell) systems of insects[15][16]. These compounds can act as feeding deterrents by binding to specific chemoreceptors in insects, triggering a negative behavioral response and inhibiting feeding[16]. The interaction with these receptors can block the perception of feeding stimulants or directly activate neurons that signal the presence of a noxious substance[16]. This neurotoxic activity can lead to hyperactivity, followed by paralysis and death in some insects[15].
Conclusion
This compound is a sesquiterpenoid with a rich history of discovery from both marine and terrestrial sources. The methodologies for its isolation and purification are well-established, relying on classical natural product chemistry techniques such as steam distillation and chromatography. The understanding of its biosynthesis from farnesyl pyrophosphate provides a basis for potential synthetic biology approaches for its production. Furthermore, its antibacterial and antifeedant properties suggest promising applications in various fields. This guide provides a foundational technical resource for scientists and researchers to further explore the potential of this compound in drug development and other biotechnological applications. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its biological activities.
References
- 1. This compound | 21284-22-0 | Benchchem [benchchem.com]
- 2. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpenes from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 9. purodem.com [purodem.com]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: map00909 [genome.jp]
- 12. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Targets for Components of Essential Oils in the Insect Nervous System—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Botanical Antifeedants: An Alternative Approach to Pest Control - PMC [pmc.ncbi.nlm.nih.gov]
Cubenol in Marine Algae: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the occurrence, isolation, and potential therapeutic applications of the sesquiterpenoid cubenol, a bioactive compound found in various marine algae.
Introduction
This compound, a bicyclic sesquiterpenoid alcohol, has emerged as a compound of significant interest within the field of marine natural products. Its presence has been identified in a diverse range of marine algae, spanning across different phyla, including brown algae (Phaeophyceae), red algae (Rhodophyta), and dinoflagellates. This technical guide provides a comprehensive overview of the current knowledge on this compound occurrence in marine algae, detailing its isolation and characterization, and exploring its potential pharmacological applications for researchers, scientists, and drug development professionals.
Occurrence of this compound in Marine Algae
This compound has been identified as a constituent of the essential oils and extracts of several marine algal species. The presence and concentration of this compound can vary depending on the species, geographical location, and environmental conditions. To date, this compound has been reported in the following marine algae:
| Phylum | Species | Common Name | Reference(s) |
| Phaeophyceae (Brown Algae) | Dilophus fasciola | [1][2] | |
| Taonia atomaria | [1][2] | ||
| Scytosiphon lomentaria | [2] | ||
| Rhodophyta (Red Algae) | Laurencia perforata | [3] | |
| Dinoflagellata | Gymnodinium nagasakiense | [4] |
Table 1: Marine Algae Species Reported to Contain this compound
Quantitative Data
Quantitative analysis of this compound content in marine algae is crucial for assessing the feasibility of these organisms as a viable source for this bioactive compound. While comprehensive quantitative data across all species is not yet available, some studies have provided valuable insights:
| Algal Species | Plant Part / Extract Type | Method of Analysis | This compound Concentration / Yield | Reference(s) |
| Scytosiphon lomentaria | Essential oil | GC-MS | ~26% of total essential oil | [2] |
Table 2: Quantitative Analysis of this compound in Marine Algae
Further research is required to quantify the this compound content in other reported algal species to identify high-yielding sources for potential commercial exploitation.
Experimental Protocols
The isolation and characterization of this compound from marine algae involve a series of chromatographic and spectroscopic techniques. The following sections outline a general methodology based on established protocols for sesquiterpene isolation.
Algal Material Collection and Preparation
Fresh algal material should be collected and thoroughly cleaned to remove epiphytes and other marine organisms. The cleaned material is typically air-dried or freeze-dried to preserve the chemical constituents and then ground into a fine powder.
Extraction
The powdered algal material is subjected to solvent extraction to isolate the secondary metabolites, including this compound. A common method involves maceration or Soxhlet extraction with a non-polar solvent or a solvent of intermediate polarity.
General Extraction Protocol:
-
Weigh the dried and powdered algal material.
-
Suspend the material in a suitable solvent (e.g., dichloromethane, hexane, or a mixture of dichloromethane and methanol).
-
For maceration, allow the mixture to stand at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.
-
For Soxhlet extraction, perform the extraction for a defined period (e.g., 8-12 hours).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification
The crude extract, a complex mixture of compounds, is then subjected to chromatographic techniques to isolate this compound.
Column Chromatography Protocol:
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing solvent polarity (e.g., starting with 100% hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine fractions containing the compound of interest (this compound) based on their TLC profiles.
-
Further purification of the this compound-containing fractions can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a reversed-phase C18 column) and mobile phase.[5]
Structure Elucidation
The definitive identification of the isolated compound as this compound is achieved through spectroscopic analysis.
Spectroscopic Data for this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides the retention time and mass spectrum of the compound, which can be compared with reference data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.[4]
-
A comprehensive set of 1D and 2D NMR experiments (COSY, HSQC, HMBC) is typically required for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound.
Biological Activity and Potential Signaling Pathways
While research on the specific biological activities of this compound derived from marine algae is still in its early stages, preliminary studies and research on this compound from other natural sources suggest a range of potential therapeutic applications.
Anti-inflammatory Activity
Marine algae are known to be a rich source of anti-inflammatory compounds.[6][7][8] Many of these compounds exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[7][9] Although direct evidence for this compound from marine algae is pending, the general anti-inflammatory potential of marine sesquiterpenoids suggests that this compound may also possess such properties.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Anticancer and Pro-apoptotic Activity
Several studies have highlighted the potential of marine algae extracts and their isolated compounds to induce apoptosis (programmed cell death) in cancer cells.[10][11][12][13] This is often mediated through the activation of caspase cascades, which are key executioners of apoptosis. The pro-apoptotic effects of marine natural products are a significant area of interest for the development of new anticancer drugs. Further investigation is needed to determine if this compound from marine algae can induce apoptosis and through which specific signaling pathways.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for the investigation of this compound from marine algae, from collection to bioactivity assessment.
Caption: General experimental workflow for this compound research from marine algae.
Conclusion and Future Perspectives
This compound, a sesquiterpenoid found in various marine algae, represents a promising lead compound for drug discovery. While its occurrence has been confirmed in several species, further research is imperative to fully unlock its therapeutic potential. Future studies should focus on:
-
Quantitative Screening: A systematic screening of a wider range of marine algae to identify species with high this compound content.
-
Optimization of Isolation Protocols: Development of efficient and scalable methods for the extraction and purification of this compound.
-
Comprehensive Bioactivity Profiling: In-depth investigation of the anti-inflammatory, anticancer, and other pharmacological activities of this compound from marine sources.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic effects at a cellular level.
The continued exploration of this compound from marine algae holds significant promise for the development of novel and effective therapeutic agents for a variety of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Marine algal natural products with anti-oxidative, anti-inflammatory, and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activities of Marine Algae in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine algae: A treasure trove of bioactive anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemically-Induced Production of Anti-Inflammatory Molecules in Microalgae [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Modulation of Apoptotic, Cell Cycle, DNA Repair, and Senescence Pathways by Marine Algae Peptides in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by three marine algae through generation of reactive oxygen species in human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis-like cell death upon kinetoplastid induction by compounds isolated from the brown algae Dictyota spiralis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sesquiterpenoid Alcohols in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpenoid alcohols represent a significant class of bioactive compounds ubiquitously found in essential oils. These C15 isoprenoid derivatives are responsible for many of the aromatic and therapeutic properties of well-known essential oils, including sandalwood, chamomile, and patchouli. This technical guide provides a comprehensive overview of the core aspects of sesquiterpenoid alcohols, including their biosynthesis, prevalence in various essential oils, and diverse pharmacological activities. Detailed experimental protocols for their extraction, characterization, and bioactivity assessment are provided, alongside illustrative diagrams of key pathways and workflows to support further research and drug development endeavors in this promising area of natural product chemistry.
Introduction
Sesquiterpenoid alcohols are a class of terpenes characterized by a 15-carbon skeleton and the presence of at least one hydroxyl functional group.[1] They are synthesized in plants through the mevalonate pathway and are key constituents of many essential oils, contributing significantly to their fragrance and biological properties.[2] Prominent examples include santalol, bisabolol, patchouli alcohol, cedrol, and farnesol, each associated with a unique aromatic profile and a spectrum of therapeutic effects.[3][4][5][6][7] The diverse biological activities of sesquiterpenoid alcohols, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects, have positioned them as valuable lead compounds in drug discovery and development.[8][9][10][11] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of pharmaceuticals and other high-value products derived from these natural compounds.
Biosynthesis of Sesquiterpenoid Alcohols
The biosynthesis of all sesquiterpenoids, including sesquiterpenoid alcohols, originates from the precursor molecule farnesyl pyrophosphate (FPP). FPP is formed through the condensation of three isoprene units.[2] The cyclization of FPP, catalyzed by a diverse family of enzymes known as sesquiterpene synthases, generates a wide array of carbocation intermediates. These intermediates can then undergo various rearrangements, hydride shifts, and ultimately, quenching by water to introduce the characteristic hydroxyl group, yielding the corresponding sesquiterpenoid alcohol.[2] The specific enzymes and reaction conditions within each plant species dictate the final structure of the sesquiterpenoid alcohol produced.
Caption: Biosynthesis of sesquiterpenoid alcohols from FPP.
Quantitative Data of Major Sesquiterpenoid Alcohols in Essential Oils
The concentration of sesquiterpenoid alcohols can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. The following tables summarize the typical quantitative data for some of the most prominent sesquiterpenoid alcohols in their respective essential oils.
Table 1: Santalol Content in Sandalwood Essential Oil
| Botanical Name | Sesquiterpenoid Alcohol | Typical Content (%) | Reference(s) |
| Santalum album | α-Santalol | 41 - 55 | [3] |
| β-Santalol | 16 - 24 | [3] | |
| Santalum spicatum | α-Santalol | 20 - 25 | [12] |
| β-Santalol + Nuciferol | 20 - 30 | [12] |
Table 2: Cedrol Content in Cedarwood Essential Oils
| Botanical Name | Sesquiterpenoid Alcohol | Typical Content (%) | Reference(s) |
| Juniperus virginiana | Cedrol | 15.8 - 25.0 | [6][13] |
| Juniperus mexicana | Cedrol | 19.0 - 23.1 | [6][13] |
Table 3: Patchouli Alcohol Content in Patchouli Essential Oil
| Botanical Name | Sesquiterpenoid Alcohol | Typical Content (%) | Reference(s) |
| Pogostemon cablin | Patchouli Alcohol | 27.03 - 43.62 | [14][15] |
Table 4: Bisabolol Content in Chamomile Essential Oil
| Botanical Name | Sesquiterpenoid Alcohol | Typical Content (%) | Reference(s) |
| Matricaria recutita | α-Bisabolol | 5.6 - 50 | [4][16] |
| Bisabolol Oxide A | 5.75 - 39.4 | [4][8] | |
| Bisabolol Oxide B | 24.08 - 33.75 | [8] |
Table 5: Nerolidol and Farnesol Content in Neroli Essential Oil
| Botanical Name | Sesquiterpenoid Alcohol | Typical Content (%) | Reference(s) |
| Citrus aurantium | (E)-Nerolidol | 1 - 17.5 | [17][18][19][20] |
| (E,E)-Farnesol | 1 - 8 | [17][19][20] |
Biological Activities and Signaling Pathways
Sesquiterpenoid alcohols exhibit a broad range of biological activities, making them attractive candidates for pharmaceutical development.
-
Anti-inflammatory Activity: Many sesquiterpenoid alcohols, such as bisabolol and patchouli alcohol, have demonstrated potent anti-inflammatory effects.[8][21] These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes.[21]
-
Anticancer Activity: Several sesquiterpenoid alcohols, including nerolidol and cedrol, have shown promising anticancer properties.[6][22] Their mechanisms of action can involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as NF-κB and Nrf-2/Keap1.
-
Antimicrobial Activity: Sesquiterpenoid alcohols like farnesol and patchouli alcohol possess significant antibacterial and antifungal properties.[23][23]
-
Neuroprotective Effects: Some sesquiterpenoid alcohols are being investigated for their potential to protect against neurodegenerative diseases.[11][24]
References
- 1. phytopharmajournal.com [phytopharmajournal.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Sandalwood oil - Wikipedia [en.wikipedia.org]
- 4. japsonline.com [japsonline.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Cedrol - Wikipedia [en.wikipedia.org]
- 7. Farnesol | The Fragrance Conservatory [fragranceconservatory.com]
- 8. cir-safety.org [cir-safety.org]
- 9. researchgate.net [researchgate.net]
- 10. Cedrol Crystals (77-53-2) — Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. Ameliorative Effect of Natural Sesquiterpene Alcohol Cedrol Against Cerebral Ischemia Infarction-In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sandalwood Oil - Santalum Spicatum - 1kg - Sandalwood Oils [sandalwoodoils.com.au]
- 13. benchchem.com [benchchem.com]
- 14. media.neliti.com [media.neliti.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neroli oil | 8016-38-4 [chemicalbook.com]
- 18. denvertallow.com [denvertallow.com]
- 19. Page loading... [wap.guidechem.com]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Farnesol | Cosmetic Ingredients Guide [ci.guide]
- 24. Inhibitory effect of sesquiterpene lactones and the sesquiterpene alcohol aromadendrane-4β,10α-diol on memory impairment in a mouse model of Alzheimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Cubenol and its Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubenol is a naturally occurring sesquiterpenoid alcohol of the cadinane class, first isolated from the essential oil of cubeb pepper (Piper cubeba).[1][2] It exists as several stereoisomers, with (-)-cubebol being a major constituent of cubeb oil.[1][3] this compound and its isomers are of significant interest due to their applications in the flavor and fragrance industry, notably for their sustained cooling and refreshing properties.[1][3] The complex tricyclic structure and multiple stereocenters of the this compound framework present a considerable challenge for synthetic chemists. The development of stereocontrolled total syntheses is crucial not only for confirming the absolute stereochemistry of the natural products but also for providing access to various isomers for further biological and sensory evaluation.
This document provides detailed protocols and data for the total synthesis of (-)-cubebol and its stereoisomers, focusing on a modern, stereocontrolled approach.
Synthetic Strategies: An Overview
The total synthesis of this compound has been approached through several strategies over the years. Early syntheses established the fundamental carbon skeleton, while more recent methods have focused on improving stereocontrol and efficiency.
Early Synthesis via Norcubebanone
The first total synthesis of (-)-cubebol was reported by Yoshikoshi and co-workers in 1969.[1] This route utilized (-)-trans-caran-2-one as a chiral starting material.[4] A key intermediate in this and other early syntheses is norcubebanone , which contains the core tricyclic structure of this compound.[1][4] The general approach involved the construction of this key ketone, followed by the introduction of the final methyl group to furnish the target molecule. While groundbreaking, these early routes often suffered from moderate yields and poor diastereoselectivity in key cyclization steps.[1]
Stereocontrolled Synthesis via Intramolecular Cyclopropanation
A more recent and concise approach, developed by Hodgson and co-workers, provides excellent stereocontrol in the synthesis of both (-)-cubebol and (-)-10-epithis compound.[1][3] This strategy employs an intramolecular cyclopropanation of an α-lithiated epoxide as the key bond-forming reaction. The synthesis starts from readily available chiral monoterpenes like (-)-menthone or (+)-menthone, allowing for controlled access to different stereoisomers.[1] The key cyclopropanation step, induced by lithium 2,2,6,6-tetramethylpiperidide (LiTMP), efficiently constructs the tricyclo[4.4.0.01,5]decane core of this compound with high stereoselectivity.[1][3]
Data Presentation: Synthesis of (-)-Cubebol and (-)-10-Epithis compound
The following table summarizes the quantitative data for the key steps in the stereocontrolled synthesis of (-)-cubebol and (-)-10-epithis compound starting from (-)-menthone and (+)-menthone, respectively.[1]
| Step | Reactant | Key Reagents & Conditions | Product | Yield (%) | Target Molecule |
| 1 | (-)-Menthone | 1. LDA, THF, -78 °C; 2. HCO₂CH₂CF₃ | Hydroxymethylenementhone | 55 | (-)-Cubebol |
| 2 | Hydroxymethylenementhone | NaBH₄, MeOH, 0 °C | Diol Intermediate | 95 | (-)-Cubebol |
| 3 | Diol Intermediate | 1. MsCl, Et₃N, CH₂Cl₂, 0 °C; 2. LiAlH₄, Et₂O | Allylic Alcohol | 79 (over 2 steps) | (-)-Cubebol |
| 4 | Allylic Alcohol | 1. m-CPBA, CH₂Cl₂; 2. Jones oxidation | Unsaturated Epoxy-ketone | 65 (over 2 steps) | (-)-Cubebol |
| 5 | Unsaturated Epoxy-ketone | 1. (MeO)₂P(O)CH₂Li, THF; 2. NaOH, MeOH | Unsaturated Terminal Epoxide | 71 (over 2 steps) | (-)-Cubebol |
| 6 | Unsaturated Terminal Epoxide | LiTMP, t-BuOMe, -78 °C to rt | Tricyclic Alcohol Intermediate | 71 | (-)-Cubebol |
| 7 | Tricyclic Alcohol Intermediate | MeLi, CeCl₃, THF, -78 °C | (-)-Cubebol | 85 | (-)-Cubebol |
| 8 | (+)-Menthone | 1. NaOMe, HCO₂Et; 2. NaBH₄, MeOH | Diol Intermediate | 60 (over 2 steps) | (-)-10-Epithis compound |
| 9 | Diol Intermediate | (Similar to steps 3-5) | Unsaturated Terminal Epoxide | (Not specified) | (-)-10-Epithis compound |
| 10 | Unsaturated Terminal Epoxide | LiTMP, t-BuOMe, 0 °C to rt | Tricyclic Alcohol Intermediate | 90 | (-)-10-Epithis compound |
| 11 | Tricyclic Alcohol Intermediate | MeLi, CeCl₃, THF, -78 °C | (-)-10-Epithis compound | 85 | (-)-10-Epithis compound |
Experimental Protocols
The following protocols are detailed for the key steps in the synthesis of (-)-cubebol, adapted from the work of Hodgson et al.[1][3]
Protocol 1: Synthesis of Hydroxymethylenementhone
-
To a stirred solution of diisopropylamine (1.5 equiv) in dry THF at -78 °C under an argon atmosphere, add n-butyllithium (1.5 equiv) dropwise.
-
Stir the resulting LDA solution for 30 minutes at 0 °C and then re-cool to -78 °C.
-
Add a solution of (-)-menthone (1.0 equiv) in dry THF dropwise to the LDA solution.
-
After stirring for 1 hour at -78 °C, add 2,2,2-trifluoroethyl formate (HCO₂CH₂CF₃, 1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford hydroxymethylenementhone.
Protocol 2: Key Intramolecular Cyclopropanation to form Tricyclic Alcohol
-
To a stirred solution of 2,2,6,6-tetramethylpiperidine (2.5 equiv) in dry tert-butyl methyl ether (t-BuOMe) at -78 °C under an argon atmosphere, add n-butyllithium (2.5 equiv) dropwise.
-
Stir the solution for 30 minutes at 0 °C to form LiTMP, then re-cool to -78 °C.
-
Add a solution of the unsaturated terminal epoxide (1.0 equiv), derived from hydroxymethylenementhone, in dry t-BuOMe dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the tricyclic alcohol intermediate.
Protocol 3: Final Step to (-)-Cubebol
-
Prepare a suspension of anhydrous CeCl₃ (1.5 equiv) in dry THF and stir vigorously for 2 hours at room temperature.
-
Cool the suspension to -78 °C.
-
Add methyllithium (MeLi, 1.4 equiv) dropwise and stir the mixture for 1 hour at -78 °C.
-
Add a solution of the tricyclic ketone intermediate (1.0 equiv, obtained by oxidation of the tricyclic alcohol) in dry THF dropwise.
-
Stir the reaction mixture for 4 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the mixture with diethyl ether (3x), combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product via flash column chromatography to afford pure (-)-cubebol.
Visualizations: Synthetic Pathways and Mechanisms
The following diagrams illustrate the logical flow and key transformations in the total synthesis of this compound and its stereoisomers.
Caption: Overall synthetic workflow for the total synthesis of (-)-Cubebol.
Caption: The key intramolecular cyclopropanation step via an α-lithiated epoxide.
Caption: Stereochemical control leading to different this compound isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 21284-22-0 | Benchchem [benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Synthesis of cubebane-type sesquiterpenoids and the stereochemistry of cubebol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analysis of Cubenol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubenol is a sesquiterpenoid alcohol that has garnered interest in various scientific disciplines, including natural product chemistry and pharmacology, due to its potential biological activities. Accurate and reliable quantification of this compound in complex matrices such as essential oils, plant extracts, and biological samples is crucial for quality control, pharmacokinetic studies, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical technique for the separation, identification, and quantification of this compound.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Principle of Analysis
The analysis of this compound by GC-MS involves the separation of volatile and semi-volatile compounds in a sample using gas chromatography, followed by detection and identification using mass spectrometry.[3] In the gas chromatograph, the sample is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases, which is influenced by their boiling points and polarities. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a chemical fingerprint.[4]
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the matrix. The following is a general protocol for the extraction of this compound from a plant matrix.
Materials:
-
Plant material (e.g., leaves, flowers)
-
Volatile organic solvent (e.g., hexane, dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate
-
Glass vials
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Extraction:
-
Weigh a known amount of homogenized plant material (e.g., 1 g) into a glass vial.
-
Add a suitable volume of extraction solvent (e.g., 10 mL of hexane).
-
Vortex the mixture for 1-2 minutes to ensure thorough extraction.
-
For improved extraction efficiency, ultrasonication for 15-30 minutes can be employed.
-
-
Drying:
-
After extraction, add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
-
Filtration and Concentration:
-
Filter the extract through a 0.45 µm syringe filter into a clean vial.
-
If necessary, the extract can be concentrated under a gentle stream of nitrogen to a desired volume.
-
-
Dilution:
-
Dilute the final extract with the same solvent to a concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may need to be optimized for specific instruments and applications.
Gas Chromatograph (GC):
-
Column: HP-5MS (5% Phenyl Methyl Siloxane) or equivalent non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[5][6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 1:50 split ratio).[7]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 10 °C/min.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: m/z 40-450.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Identification of this compound
The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a reference standard or with data from established libraries such as the NIST Mass Spectral Library.
Table 1: Identification Parameters for this compound
| Parameter | Value | Reference |
| Retention Time (min) | 33.04 | [5] |
| Kovats Retention Index (on HP-5MS) | 1880.1 | [5] |
| Molecular Formula | C₁₅H₂₆O | |
| Molecular Weight ( g/mol ) | 222.37 | |
| Key Mass Fragments (m/z) | 222 (M+), 207, 161, 133, 105, 93 | [8][9] |
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a series of this compound standards of known concentrations. The peak area of a characteristic ion of this compound is plotted against the concentration. For enhanced accuracy, an internal standard can be used.
Table 2: Method Validation Parameters for this compound Quantification (Typical Values)
| Parameter | Value |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Accuracy (% Recovery) | 80.23 – 115.41 % |
| Intra-day Precision (% RSD) | ≤ 12.03 % |
| Inter-day Precision (% RSD) | ≤ 11.34 % |
Note: These are typical performance characteristics for the GC-MS/MS analysis of sesquiterpenoids and should be validated for the specific method and matrix used.[10][11][12]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
This compound Analysis Logic
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. academics.su.edu.krd [academics.su.edu.krd]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. rsc.org [rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Validation of a gas chromatographic method to quantify sesquiterpenes in copaiba oils. | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Cubenol as a Precursor for Sesquiterpenoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubenol, a cadinane-type sesquiterpenoid alcohol, is a naturally occurring compound found in various plants and microorganisms.[1][2][3] Its bicyclic structure and reactive functional groups make it an attractive starting material, or precursor, for the synthesis of other structurally diverse sesquiterpenoids. While the biosynthesis of this compound itself is well-documented, its extensive use as a precursor in chemical synthesis is an emerging area of interest. This document provides detailed application notes and protocols for the chemical modification of this compound, specifically focusing on its conversion to other sesquiterpenoid derivatives. The protocols provided are based on established chemical transformations of sesquiterpenoids and can be adapted for the generation of novel compounds for drug discovery and other applications.
Chemical Modifications of this compound: An Overview
The chemical reactivity of this compound is primarily centered around its hydroxyl group and the double bond within its structure. These sites are amenable to a variety of chemical transformations, including oxidation, epoxidation, and rearrangement reactions. Such modifications can lead to the formation of new sesquiterpenoid derivatives with potentially altered biological activities.
One notable transformation is the epoxidation of the double bond in this compound, followed by an acid-catalyzed rearrangement of the resulting epoxide. This sequence leads to the formation of an isomeric ketone, demonstrating the potential of this compound as a scaffold for generating other sesquiterpenoid structures.
Key Transformation: Epoxidation and Acid-Catalyzed Rearrangement
A primary example of utilizing this compound as a precursor involves a two-step process:
-
Epoxidation: The double bond in the this compound molecule is converted into an epoxide ring.
-
Acid-Catalyzed Rearrangement: The epoxide intermediate undergoes a rearrangement in the presence of an acid catalyst to yield a ketone.[4][5]
This transformation highlights a practical approach to diversify the sesquiterpenoid scaffold starting from this compound.
Table 1: Summary of a Representative Epoxidation Reaction of a Sesquiterpene
| Parameter | Value/Condition | Reference |
| Substrate | α-pinene (a monoterpene) | [6] |
| Oxidant | Hydrogen Peroxide (H₂O₂) | [6] |
| Catalyst | Tungsten-based polyoxometalate | [6] |
| Phase Transfer Catalyst | Adogen 464® | [6] |
| Temperature | 30-70 °C | [6] |
| Reaction Time | Not specified | [6] |
| Major Product | α-pinene oxide | [6] |
| Selectivity for Epoxide | High (hydrolysis is inhibited) | [6] |
Note: This table provides data for a comparable epoxidation reaction, as specific quantitative data for this compound epoxidation was not available in the searched literature. These conditions can serve as a starting point for optimizing the epoxidation of this compound.
Experimental Protocols
Protocol 1: Epoxidation of this compound
This protocol describes a general method for the epoxidation of a terpene, which can be adapted for this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) with a suitable catalyst (e.g., manganese sulfate)[7]
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Glassware (round-bottom flask, beakers, etc.)
Procedure:
-
Dissolve this compound in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the epoxidizing agent (e.g., mCPBA in DCM) to the stirred this compound solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium sulfite, followed by a saturated solution of sodium bicarbonate.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound epoxide.
-
Purify the product using column chromatography if necessary.
Protocol 2: Acid-Catalyzed Rearrangement of this compound Epoxide
This protocol outlines a general procedure for the acid-catalyzed rearrangement of a terpene epoxide, which can be applied to this compound epoxide.[4][5]
Materials:
-
This compound epoxide (from Protocol 1)
-
Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid)[5]
-
Anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Glassware (round-bottom flask, beakers, etc.)
Procedure:
-
Dissolve the purified this compound epoxide in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the acid catalyst (e.g., a solution of BF₃·OEt₂ in the same solvent) to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to yield the crude rearranged product (an isomeric ketone).
-
Purify the product by column chromatography.
Visualizations
Caption: Chemical transformation of this compound to an isomeric ketone.
Caption: Experimental workflow for this compound modification.
Conclusion
This compound presents a valuable starting point for the synthesis of novel sesquiterpenoid derivatives. The protocols outlined in this document for epoxidation and subsequent acid-catalyzed rearrangement provide a foundational methodology for exploring the chemical space around the cadinane scaffold. These transformations can be optimized and adapted to generate a library of new compounds for evaluation in drug discovery and other research areas. Further exploration of other reactions, such as oxidation of the hydroxyl group or derivatization through glycosylation, could further expand the utility of this compound as a versatile precursor.
References
- 1. Sesquiterpenes from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 21284-22-0 | Benchchem [benchchem.com]
- 4. Acid-Induced Rearrangement of Epoxygermacranolides: Synthesis of Furanoheliangolides and Cadinanes from Nobilin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of rapid and selective epoxidation of α-pinene using single-step addition of H 2 O 2 in an organic solvent-free process - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05940H [pubs.rsc.org]
- 7. Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine [mdpi.com]
Cubenol: Application Notes for the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cubenol
This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including cubeb pepper (Piper cubeba), from which it derives its name.[1] It possesses a characteristic woody and spicy aroma, making it a valuable ingredient in the flavor and fragrance industry.[1] Chemically classified as a tertiary alcohol, this compound's unique structure contributes to its distinct sensory properties and potential applications.[2] This document provides detailed application notes, experimental protocols, and technical data for the use of this compound in flavor and fragrance formulations.
Physicochemical and Sensory Properties of this compound
A comprehensive understanding of this compound's properties is essential for its effective application. The following tables summarize key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| CAS Number | 21284-22-0 | [3] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 303.4 °C at 760 mmHg | [4] |
| Flash Point | 128.3 °C | [4] |
| Density | 0.952 g/cm³ | [4] |
| Vapor Pressure (Estimated) | ~0.002 mmHg at 25°C | |
| Solubility | Soluble in alcohol | [3] |
Note on Vapor Pressure: The reported vapor pressure of 0 mmHg at 25°C is practically unlikely for a volatile aroma compound. The value presented is an estimation based on its structural similarity to other sesquiterpenoid alcohols.
| Sensory Attribute | Description | Source |
| Odor Type | Spicy, Herbal, Green Tea, Woody | [3] |
| Flavor Profile | Spicy | [3] |
| Recommended Usage (Fragrance) | Up to 2.00% in concentrate | [3] |
| Odor Threshold (in air) - Proxy | Woody: ~0.1 - 10 ppb (e.g., Cedrol, Sandalwood-like compounds) | |
| Flavor Threshold (in water) - Proxy | Spicy: 8 ng/L (e.g., Rotundone) | [5] |
Applications in the Fragrance Industry
This compound's warm, woody, and spicy character makes it a versatile ingredient in various fragrance applications, particularly in fine fragrance, personal care, and home care products.
Fragrance Formulation Examples
1. Woody-Spicy Eau de Parfum:
This formulation illustrates how this compound can be used to create a sophisticated and warm fragrance.
| Ingredient | Percentage (%) | Role |
| Bergamot Oil | 15.0 | Top Note: Fresh, Citrusy |
| Black Pepper Oil | 2.0 | Top Note: Spicy, Piquant |
| This compound | 1.5 | Heart Note: Woody, Spicy |
| Cardamom Oil | 0.5 | Heart Note: Aromatic, Spicy |
| Cedarwood Atlas | 5.0 | Base Note: Woody, Dry |
| Vetiver Oil | 2.0 | Base Note: Earthy, Smoky |
| Iso E Super | 10.0 | Base Note: Ambery, Woody |
| Hedione | 15.0 | Heart Note: Floral, Diffusive |
| Galaxolide (50% in BB) | 8.0 | Base Note: Musk |
| Ethanol (96%) | 41.0 | Solvent |
2. Aromatic & Woody Shower Gel:
In this application, this compound contributes to a refreshing and grounding scent experience.
| Ingredient | Percentage (%) | Role |
| Sodium Laureth Sulfate (70%) | 20.0 | Surfactant |
| Cocamidopropyl Betaine | 5.0 | Co-surfactant |
| Glycerin | 3.0 | Humectant |
| This compound | 0.5 | Fragrance |
| Linalool | 0.3 | Fragrance (Floral, Woody) |
| Pine Needle Oil | 0.2 | Fragrance (Fresh, Coniferous) |
| Water | 70.8 | Solvent |
| Citric Acid | q.s. to pH 5.5 | pH Adjuster |
| Preservative | q.s. | Preservative |
Applications in the Flavor Industry
The spicy and slightly woody notes of this compound can be utilized to enhance a variety of savory and beverage flavor profiles. Its use should be carefully evaluated based on the desired flavor direction and regulatory compliance.
Flavor Formulation Examples
1. Spicy Mango Chutney Flavor:
This example demonstrates how this compound can add a unique spicy dimension to a fruit-based flavor.
| Ingredient | Dosage (ppm) in final product | Role |
| Gamma-Decalactone | 20 | Fruity (Peach, Apricot) |
| Ethyl Butyrate | 15 | Fruity (Pineapple) |
| Hexenal | 1 | Green, Leafy |
| Ginger Oleoresin | 50 | Spicy, Pungent |
| This compound | 5 | Spicy, Woody |
| Vanillin | 10 | Sweet, Creamy |
| Propylene Glycol | q.s. to 1000 | Solvent |
2. Herbal Liqueur Flavor:
This compound can contribute to the complex, herbaceous, and spicy character of herbal liqueurs.
| Ingredient | Dosage (ppm) in final product | Role |
| Anethole | 30 | Anise, Sweet |
| Linalool | 10 | Floral, Citrus |
| Eucalyptol | 5 | Camphoraceous, Cooling |
| This compound | 8 | Spicy, Woody |
| Thyme Oil | 2 | Herbaceous, Medicinal |
| Ethanol (40%) | q.s. to 100% | Solvent |
Stability and Handling
As a tertiary alcohol, this compound is generally more stable than primary or secondary alcohols under certain conditions.[2] However, like many fragrance and flavor materials, its stability can be influenced by environmental factors.
-
pH: Sesquiterpenoids can be susceptible to degradation in highly acidic or alkaline conditions. It is recommended to evaluate the stability of this compound in the final product matrix, particularly for products with extreme pH values.
-
Light: Exposure to UV light can lead to the degradation of fragrance compounds.[2] It is advisable to store this compound and finished products containing it in opaque or UV-protected packaging.
-
Temperature: While relatively heat-stable, prolonged exposure to high temperatures should be avoided to prevent potential degradation or volatilization.
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific OR that binds to this compound has not yet been deorphanized, the general mechanism of olfactory signal transduction is well-understood.
References
Application Notes and Protocols for Developing Cubenol-Based Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cubenol, a naturally occurring sesquiterpenoid alcohol, as a promising candidate for the development of novel antimicrobial agents. This document outlines its antimicrobial properties, potential mechanisms of action, and detailed protocols for its extraction, evaluation, and safety assessment.
Introduction to this compound
This compound (1-S,4-S,7-R)-1-isopropyl-4,7-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-1-ol) is a sesquiterpenoid alcohol found in the essential oils of various plants, most notably Piper cubeba (cubeb pepper). It has demonstrated a range of biological activities, including antimicrobial effects against various pathogens.[1] Its natural origin and potential for broad-spectrum activity make it an attractive starting point for the development of new antimicrobial drugs to combat the growing threat of antibiotic resistance.
Antimicrobial Activity of this compound
This compound has shown inhibitory effects against a range of microorganisms. The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound and related compounds against clinically relevant pathogens.
| Compound | Microorganism | Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | Wild type | 62.5 | [1][2] |
| Staphylococcus aureus | ΔnorA (efflux pump deficient) | 62.5 | [1][2] | |
| Staphylococcus aureus | norA++ (efflux pump overexpressing) | 125 | [1][2] | |
| epi-Cubenol | Staphylococcus aureus | Wild type | 31.3 | [1][2] |
| Staphylococcus aureus | ΔnorA (efflux pump deficient) | 62.5 | [1][2] | |
| Staphylococcus aureus | norA++ (efflux pump overexpressing) | 125 | [1][2] | |
| Essential Oil containing this compound | Escherichia coli | ATCC 13676 | >1000 (weak activity) | [3][4] |
| Candida albicans | ATCC 40175 | >1000 | [5] | |
| Bacillus cereus | ATCC 14579 | 8000 (weak activity) | [4][6] | |
| Pseudomonas aeruginosa | ATCC 27853 | No activity | [4][6] |
Note: The activity of essential oils can vary depending on the concentration of this compound and the presence of other synergistic or antagonistic compounds. Further testing with purified this compound is recommended to determine its precise antimicrobial spectrum.
Mechanism of Action
The primary antimicrobial mechanism of sesquiterpenoids like this compound is believed to be the disruption of microbial cell membrane integrity. This leads to a cascade of events culminating in cell death.
Proposed mechanism of antimicrobial action for this compound.
The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the microbial cell membrane. This disrupts the membrane's structure and function, leading to:
-
Increased permeability: The compromised membrane allows for the leakage of essential ions (e.g., K+) and small molecules.
-
Dissipation of ion gradients: The proton motive force is disrupted, affecting cellular processes that rely on it.
-
Decreased membrane potential: The altered ion balance leads to depolarization of the membrane.
-
Inhibition of cellular processes: Key membrane-bound enzymes and transport systems are inhibited.
-
Cell death: The culmination of these disruptive effects leads to microbial cell death.
Experimental Protocols
The following protocols provide a framework for the extraction, antimicrobial evaluation, and cytotoxicity assessment of this compound.
Extraction and Isolation of this compound from Piper cubeba
This protocol describes the extraction of essential oil from Piper cubeba berries and the subsequent isolation of this compound.
Workflow for this compound Extraction and Isolation
Workflow for the extraction and isolation of this compound.
Materials:
-
Dried Piper cubeba berries
-
Grinder or mill
-
Clevenger-type apparatus for hydrodistillation
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Vacuum fractional distillation apparatus
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass columns for chromatography
-
Collection vials
Protocol:
-
Preparation of Plant Material: Grind the dried Piper cubeba berries into a coarse powder.
-
Hydrodistillation:
-
Place the powdered plant material in a round-bottom flask and add distilled water (typically a 1:10 w/v ratio of plant material to water).
-
Set up the Clevenger apparatus and heat the flask using a heating mantle.
-
Collect the essential oil for 3-4 hours or until no more oil is collected.
-
Separate the oil from the aqueous layer and dry the oil over anhydrous sodium sulfate.
-
-
Fractional Vacuum Distillation:
-
Subject the crude essential oil to fractional distillation under reduced pressure. This is necessary because the boiling points of sesquiterpenoids are high, and they can degrade at atmospheric pressure.[7]
-
Collect fractions at different temperature ranges. This compound is expected to distill at a higher temperature than the more volatile monoterpenes.
-
-
Column Chromatography:
-
Pack a glass column with silica gel slurried in hexane.
-
Load the this compound-rich fraction onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing pure this compound.
-
-
Solvent Removal and Characterization:
-
Remove the solvent from the purified fractions using a rotary evaporator.
-
Confirm the identity and purity of the isolated this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.
Workflow for MIC Determination
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Preparation of Inoculum:
-
Grow the microbial cultures overnight.
-
Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the diluted microbial suspension to each well, resulting in a final volume of 110 µL. Include a growth control (broth and inoculum, no this compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.
Cytotoxicity Assay: MTT Assay on Mammalian Cell Lines
This protocol assesses the potential toxicity of this compound to mammalian cells.
Workflow for MTT Cytotoxicity Assay
Workflow for the MTT cytotoxicity assay.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line for the intended application)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Purified this compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the wells. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
-
Incubation: Incubate the plates for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Development of this compound-Based Derivatives
The hydroxyl group and the carbon skeleton of this compound offer opportunities for chemical modification to enhance its antimicrobial activity, improve its pharmacokinetic properties, and reduce potential cytotoxicity. Strategies for developing derivatives could include:
-
Esterification: Modifying the hydroxyl group to form esters with various carboxylic acids could alter the lipophilicity and membrane interaction of the molecule.
-
Etherification: Formation of ethers at the hydroxyl group can also modulate the compound's properties.
-
Modification of the Carbon Skeleton: Reactions such as oxidation or reduction at other positions on the ring structure could lead to novel analogs with different activities.
The antimicrobial and cytotoxic properties of any new derivatives should be evaluated using the protocols outlined in this document to establish a structure-activity relationship (SAR).
Conclusion
This compound represents a promising natural product scaffold for the development of new antimicrobial agents. Its demonstrated activity against clinically relevant pathogens, coupled with a plausible mechanism of action targeting the microbial cell membrane, warrants further investigation. The protocols provided herein offer a standardized approach for the isolation, characterization, and evaluation of this compound and its derivatives, facilitating the advancement of this compound from a natural product lead to a potential therapeutic agent.
References
- 1. Frontiers | Essential Oil, Extracts, and Sesquiterpenes Obtained From the Heartwood of Pilgerodendron uviferum Act as Potential Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump [frontiersin.org]
- 2. Essential Oil, Extracts, and Sesquiterpenes Obtained From the Heartwood of Pilgerodendron uviferum Act as Potential Inhibitors of the Staphylococcus aureus NorA Multidrug Efflux Pump - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential oils from Taiwan: Chemical composition and antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsdjournal.org [rsdjournal.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Reddit - The heart of the internet [reddit.com]
Cubenol as a Potential Acaricide in Agriculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubenol, a sesquiterpenoid alcohol, has been identified as a potential acaricide for agricultural applications[1]. As the demand for sustainable and environmentally benign pest management solutions grows, naturally derived compounds like this compound are gaining significant interest. This compound is a constituent of various plant essential oils, which are known for their complex mixtures of bioactive molecules that can act synergistically to control pests[2][3]. The overuse of synthetic acaricides has led to the development of resistance in mite populations and concerns about environmental and human health, making the exploration of alternative solutions like this compound a research priority[2].
These application notes provide a summary of the currently available data related to the acaricidal potential of this compound, detailed protocols for its evaluation, and potential mechanisms of action to guide further research and development.
Data Presentation
Direct quantitative data on the acaricidal activity of isolated this compound is limited in publicly available literature. However, studies on essential oils containing significant amounts of this compound provide valuable insights into its potential efficacy. The following table summarizes the insecticidal activity of the essential oil from Calendula incana subsp. maritima, which contains a notable concentration of this compound[3]. It is important to note that these values represent the activity of the entire essential oil, not pure this compound, and are against stored product pests, which may indicate potential for broader acaricidal and insecticidal applications.
| Essential Oil Source | Target Pest | Bioassay Method | Key Finding | This compound Content (%) | Reference |
| Calendula incana subsp. maritima | Sitophilus oryzae (Rice weevil) | Petri Dish Bioassay | 65.50% mortality | 12.77 | [3] |
| Calendula incana subsp. maritima | Rhyzopertha dominica (Lesser grain borer) | Petri Dish Bioassay | 44.00% mortality | 12.77 | [3] |
Experimental Protocols
To facilitate the investigation of this compound as a potential acaricide, the following detailed protocols for key experiments are provided. These protocols are based on established methodologies for testing the efficacy of essential oils and their constituents against mites.
Protocol for Contact Toxicity Bioassay (Leaf-Dip Method)
This method assesses the direct contact toxicity of this compound to mites.
Materials:
-
This compound (of known purity)
-
Acetone or ethanol (as a solvent)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Bean plants (Phaseolus vulgaris) or other suitable host plants for the target mite species
-
Adult female mites (e.g., Tetranychus urticae) of a uniform age
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Micropipettes
-
Fine camel hair brush
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. Create a series of dilutions (e.g., 5-7 concentrations) to determine the dose-response relationship. A small amount of surfactant (e.g., 0.1%) should be added to the final aqueous dilutions to ensure even spreading on the leaf surface. A control solution containing only the solvent and surfactant in water should also be prepared.
-
Mite Infestation: Culture a healthy population of the target mite species on the host plants.
-
Leaf Disc Preparation: Excise leaf discs (approximately 3 cm in diameter) from untreated host plants.
-
Treatment Application: Dip each leaf disc into a test solution for 10 seconds with gentle agitation. Allow the discs to air dry completely on a clean surface.
-
Mite Transfer: Place the treated leaf discs, adaxial side up, on a layer of moistened cotton or filter paper in a Petri dish. Using a fine camel hair brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.
-
Incubation: Seal the Petri dishes with perforated lids or parafilm to allow for ventilation and place them in a controlled environment chamber (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: After 24, 48, and 72 hours, count the number of dead mites under a stereomicroscope. Mites are considered dead if they do not respond to a gentle touch with the brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 and LC90 values using Probit analysis.
Protocol for Fumigant Toxicity Bioassay
This method evaluates the toxicity of this compound vapors to mites.
Materials:
-
This compound
-
Solvent (e.g., acetone)
-
Filter paper discs (e.g., 2 cm diameter)
-
Glass vials or sealed containers (e.g., 250 ml) with airtight lids
-
Host plant leaves or artificial substrate
-
Adult female mites
-
Micropipettes
-
Fine camel hair brush
-
Stereomicroscope
Procedure:
-
Preparation of Test Substance: Prepare a series of dilutions of this compound in a volatile solvent.
-
Application: Apply a known volume (e.g., 10 µl) of each dilution onto a filter paper disc. The solvent is allowed to evaporate completely, leaving a precise dose of this compound.
-
Experimental Setup: Attach the treated filter paper to the underside of the lid of the glass vial. Place a fresh host plant leaf infested with a known number of adult mites (e.g., 20-30) at the bottom of the vial.
-
Sealing and Incubation: Seal the vials tightly and incubate under controlled environmental conditions. A control group with a filter paper treated only with the solvent should be included.
-
Mortality Assessment: Record mite mortality at 24, 48, and 72 hours.
-
Data Analysis: Calculate the LC50 and LC90 values using Probit analysis.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay
This assay investigates a potential mode of action of this compound by measuring its effect on the activity of the acetylcholinesterase enzyme, a common target for many insecticides and acaricides.
Materials:
-
Mite homogenate (source of AChE) or purified AChE
-
This compound
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Microplate reader
-
96-well microplates
-
Micropipettes
Procedure:
-
Enzyme Preparation: Prepare a homogenate of the target mite species in cold phosphate buffer. Centrifuge the homogenate and use the supernatant as the enzyme source.
-
Assay Reaction:
-
In a 96-well microplate, add the mite enzyme preparation.
-
Add different concentrations of this compound (dissolved in a suitable solvent, with a solvent control).
-
Pre-incubate the enzyme and this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C).
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate (ATCI) to each well.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration compared to the control. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
Visualization of Workflows and Pathways
To provide a clearer understanding of the experimental processes and potential molecular interactions, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Contact Toxicity Bioassay.
Caption: Workflow for the Fumigant Toxicity Bioassay.
Caption: Postulated AChE Inhibition by this compound.
References
Application Notes and Protocols for Testing the Biological Activity of Cubenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubenol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, has garnered significant interest for its diverse biological activities. Preliminary studies suggest its potential as an antimicrobial, anti-inflammatory, and cytotoxic agent. These application notes provide detailed protocols for the systematic evaluation of the biological activities of this compound, offering a framework for researchers in natural product chemistry, pharmacology, and drug development to explore its therapeutic potential.
Antimicrobial Activity
The antimicrobial properties of this compound can be assessed against a panel of clinically relevant bacteria and fungi. The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus.
Materials:
-
This compound (analytical grade)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
-
Positive control: Vancomycin
-
Negative control: DMSO
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Preparation of Bacterial Inoculum: Culture S. aureus in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with MHB to achieve a concentration range of 0.125 to 64 µg/mL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive Control: A dilution series of Vancomycin (e.g., 0.0625 to 32 µg/mL).
-
Negative Control: Wells containing MHB and the highest concentration of DMSO used in the this compound dilutions to ensure the solvent does not inhibit bacterial growth.
-
Growth Control: Wells containing MHB and the bacterial inoculum only.
-
Sterility Control: Wells containing MHB only.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth of bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Antimicrobial Activity of this compound
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | 16 |
| Staphylococcus aureus | Vancomycin | 1 |
Note: The presented MIC value for this compound is a representative value for sesquiterpenoid alcohols and should be determined experimentally.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be investigated through various in vitro assays. Here, we detail two common methods: the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and the inhibition of protein denaturation.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the ability of this compound to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound (analytical grade)
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Positive control: Dexamethasone
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate. Incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Cell Viability (MTT Assay): To ensure that the observed NO inhibition is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate. Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
Experimental Protocol: Protein Denaturation Inhibition Assay
Objective: To assess the ability of this compound to inhibit heat-induced protein denaturation.
Materials:
-
This compound (analytical grade)
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Positive control: Diclofenac sodium
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 4.5 mL of PBS.
-
Treatment: Add 0.5 mL of various concentrations of this compound (e.g., 100, 200, 400, 800, 1000 µg/mL) to the reaction mixture.
-
Control: A control group consists of 0.5 mL of distilled water instead of the this compound solution. The positive control contains diclofenac sodium at similar concentrations.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.
-
Absorbance Reading: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Data Presentation: Anti-inflammatory Activity of this compound
| Assay | Compound | IC₅₀ (µM) |
| NO Inhibition (RAW 264.7) | This compound | 25 |
| NO Inhibition (RAW 264.7) | Dexamethasone | 5 |
| Protein Denaturation | This compound | 150 µg/mL |
| Protein Denaturation | Diclofenac Sodium | 50 µg/mL |
Note: The presented IC₅₀ values are representative and should be determined experimentally.
Cytotoxicity
Evaluating the cytotoxic potential of this compound is crucial to determine its therapeutic window and potential as an anticancer agent. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Experimental Protocol: MTT Assay
Objective: To determine the cytotoxic effect of this compound on HeLa (human cervical cancer) cells.
Materials:
-
This compound (analytical grade)
-
HeLa cell line
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Positive control: Doxorubicin
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | This compound | 24 | >200 |
| HeLa | This compound | 48 | 75 |
| HeLa | This compound | 72 | 40 |
| HeLa | Doxorubicin | 72 | 0.5 |
Note: The presented IC₅₀ values are hypothetical and need to be determined experimentally.
Potential Signaling Pathways
The anti-inflammatory effects of many natural products, including sesquiterpenoids, are often mediated through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Based on the activity of structurally related compounds, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical signaling cascade involved in the inflammatory response. Upon stimulation by LPS, a series of upstream kinases are activated, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors, resulting in the expression of inflammatory mediators.
Disclaimer: The signaling pathway diagrams represent hypothesized mechanisms of action for this compound based on the known activities of similar sesquiterpenoid compounds. Further experimental validation, such as Western blot analysis for phosphorylated proteins, is required to confirm these interactions.
Troubleshooting & Optimization
Technical Support Center: Cubenol Isolation and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation and purification of cubenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a naturally occurring sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O.[1][2] It is a volatile compound found in the essential oils of various plants, such as Piper cubeba, and has also been identified in marine organisms like gorgonian corals.[2][3][4] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [1][2] |
| Molecular Weight | 222.37 g/mol | [1][2][5][6] |
| Boiling Point | 303.4°C at 760 mmHg | [1] |
| Density | 0.952 g/cm³ | [1] |
| Appearance | Clear liquid | [2] |
| Aroma | Woody and spicy | [2] |
Q2: What are the main challenges in isolating this compound?
The primary challenges in this compound isolation include:
-
Low Yields: this compound is often present in low concentrations in its natural sources, making it challenging to obtain large quantities.[7]
-
Complex Mixtures: The essential oils and extracts containing this compound are complex mixtures of various terpenes and other secondary metabolites, requiring efficient separation techniques.[8]
-
Isomer Separation: this compound has several isomers, most notably epi-cubenol, which have very similar chemical and physical properties, making their separation difficult.[6][8] Misidentification between these isomers is a common issue.[8]
-
Compound Stability: Sesquiterpenoid alcohols can be susceptible to degradation under harsh extraction and purification conditions, such as high temperatures or extreme pH.[9][10]
Q3: How can I distinguish between this compound and its isomers like epi-cubenol?
Distinguishing between this compound and its isomers requires a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of isomers are often very similar, their retention times on a given GC column will differ. However, co-elution can still occur.[8] The fragmentation pattern can act as a "fingerprint" for identification when compared to spectral libraries.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful tool for distinguishing between isomers.[8] The chemical shifts of the carbon atoms will be unique to each isomer's specific stereochemistry.[8][11][12]
-
Co-injection with Authentic Standards: If available, co-injecting a sample with a pure, authenticated standard of this compound or its isomers can confirm identity based on peak enhancement in GC analysis.
Q4: What are the potential stability issues for this compound during purification?
While specific stability data for this compound is limited, general knowledge of sesquiterpenoid alcohols suggests the following potential issues:
-
Thermal Degradation: High temperatures used in distillation or gas chromatography can lead to dehydration or rearrangement reactions.[13] It is advisable to use the lowest possible temperatures during these procedures.
-
Acid/Base Sensitivity: The tertiary alcohol group in this compound may be susceptible to elimination reactions in the presence of strong acids or bases.
-
Oxidation: Exposure to air and light over prolonged periods can lead to oxidation of the alcohol functionality.[14] It is recommended to store extracts and purified fractions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.[10][13]
-
Solvent Effects: The choice of solvent can impact stability. Protic polar solvents like alcohols might participate in decomposition reactions under certain conditions.[15] Non-polar solvents generally offer better stability for such compounds.[15]
Troubleshooting Guides
Problem 1: Low Yield of this compound from Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient extraction method | Optimize the extraction solvent and technique. For essential oils, hydrodistillation or steam distillation are common. For gorgonian corals, solvent extraction with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) is often employed.[4][16][17] |
| Degradation during extraction | If using distillation, minimize the extraction time and temperature to prevent thermal degradation of this compound.[13] |
| Incomplete cell lysis (for gorgonian corals) | Ensure the coral tissue is properly ground or homogenized before extraction to maximize solvent penetration. |
| Improper solvent-to-solid ratio | Use an adequate volume of solvent to ensure complete extraction of the target compound. |
Problem 2: Poor Separation of this compound from Other Compounds
| Possible Cause | Troubleshooting Step |
| Ineffective chromatographic conditions | Optimize the stationary and mobile phases for column chromatography. For non-polar compounds like this compound, silica gel is a common stationary phase. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate) can effectively separate compounds with different polarities. |
| Co-elution of isomers | For separating isomers like this compound and epi-cubenol, high-performance liquid chromatography (HPLC) with a suitable column (e.g., a chiral column if necessary) may be required. Fine-tuning the mobile phase composition is crucial. |
| Overloading the column | Do not overload the chromatography column, as this will lead to poor resolution and peak tailing. |
Problem 3: Suspected Degradation of this compound During a Purification Step
| Possible Cause | Troubleshooting Step |
| High temperature in rotary evaporation | Use a lower bath temperature and a higher vacuum to remove the solvent. |
| Presence of acidic or basic impurities | Neutralize the extract before concentration if it has been subjected to acid or base washes. |
| Prolonged exposure to air and light | Work under an inert atmosphere and protect the sample from light whenever possible. Store fractions at low temperatures.[10] |
Experimental Protocols
Key Experiment 1: Isolation of this compound from Gorgonian Coral (Representative Protocol)
This protocol is a general guideline based on methods for extracting secondary metabolites from gorgonian corals.[16][17][18]
-
Preparation of Coral Material:
-
Freshly collected gorgonian coral is frozen immediately to preserve the chemical constituents.
-
The frozen coral is then freeze-dried and ground into a fine powder.
-
-
Extraction:
-
The powdered coral is extracted sequentially with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane and then ethyl acetate. This is typically done by maceration at room temperature for 24-48 hours for each solvent.
-
The solvent from each extraction is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Fractionation by Column Chromatography:
-
The n-hexane or dichloromethane extract, which is expected to contain the less polar sesquiterpenoids like this compound, is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or GC-MS.
-
-
Purification by HPLC:
-
Fractions containing this compound, as identified by GC-MS, are pooled and further purified by preparative HPLC.
-
A C18 column is often used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
-
The purified this compound is collected, and the solvent is removed under vacuum.
-
Key Experiment 2: Analytical Characterization of this compound
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A fused silica capillary column (e.g., DB-5 or HP-5MS) is used.
-
The oven temperature is programmed to ramp from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) to separate the components of the essential oil or extract.
-
The mass spectrometer is operated in electron ionization (EI) mode.
-
Identification of this compound is based on comparison of its retention time and mass spectrum with those of an authentic standard or with data from a reliable library (e.g., NIST, Wiley).[8][19]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃).[12]
-
The chemical shifts and coupling constants are used to elucidate the structure and stereochemistry of the isolated compound.[11] Comparison with literature data for this compound and its isomers is essential for unambiguous identification.[8]
-
Visualizations
Logical Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Troubleshooting Logic for Low this compound Purity
Caption: Troubleshooting guide for low purity of this compound.
References
- 1. Cas 21284-22-0,(-)-cubenol | lookchem [lookchem.com]
- 2. Buy this compound | 21284-22-0 [smolecule.com]
- 3. islandscholar.ca [islandscholar.ca]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 21284-22-0 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemometric analysis of NMR and GC datasets for chemotype characterization of essential oils from different species of Ocimum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of capsinoid in various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. Secondary Metabolites from Gorgonian Corals of the Genus Eunicella: Structural Characterizations, Biological Activities, and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. proceedings.science [proceedings.science]
Cubenol Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of (-)-cubenol. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their synthetic routes and improve yields. The information is based on established synthetic pathways, focusing on the conversion of (+)-aromadendrene to (-)-cubenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the stereospecific synthesis of (-)-cubenol?
A1: A widely used and effective chiral starting material is (+)-aromadendrene, a major constituent of the essential oil from Eucalyptus globulus. This natural sesquiterpene provides the necessary carbon skeleton and stereochemistry, which can be strategically manipulated to yield (-)-cubenol.
Q2: What is the general synthetic strategy for converting (+)-aromadendrene to (-)-cubenol?
A2: The overall strategy involves a multi-step process that begins with the isomerization and oxidative cleavage of (+)-aromadendrene to form (+)-bicyclogermacrane-1,8-dione. This intermediate then undergoes a key thermal rearrangement to produce a compound with the desired cadinane skeleton. A final four-step reaction sequence transforms this cadinane intermediate into (-)-cubenol.
Q3: My overall yield is consistently low. What are the most critical, yield-sensitive steps in this synthesis?
A3: The most critical steps impacting overall yield are the thermal rearrangement of the bicyclogermacrane-1,8-dione and the final four-step conversion sequence. The thermal rearrangement can produce multiple isomers, reducing the yield of the desired cadinane intermediate. In the final sequence, incomplete reactions or the formation of stereoisomeric byproducts during the reduction and Grignard addition steps are common causes of low yield.
Q4: How can I purify the final (-)-cubenol product?
A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of petroleum ether and ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) analysis to ensure optimal separation from any remaining starting materials or byproducts.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of (-)-cubenol from the key cadinane intermediate, (+)-[2R-(2α,4aβ,5α,8β,8aβ)]-octahydro-4a-hydroxy-2,5-dimethyl-8-(1-methylethenyl)-1(2H)-naphthalenone .
| Problem ID | Issue Description | Possible Causes | Recommended Solutions |
| TS-01 | Low yield of diol after LiAlH₄ reduction. | 1. Degraded LiAlH₄: Lithium aluminum hydride is highly reactive with moisture. | 1. Use a fresh, unopened bottle of LiAlH₄ or titrate the solution to determine its exact molarity before use. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| 2. Insufficient reagent: The stoichiometry of the reducing agent may be inadequate for complete conversion. | 2. Use a molar excess of LiAlH₄ (e.g., 4-5 equivalents) to ensure the complete reduction of both the ketone and the ester functionalities if present. Monitor the reaction by TLC until the starting material is fully consumed. | ||
| 3. Complex work-up: Emulsion formation during the aqueous work-up can lead to product loss. | 3. Perform a careful Fieser work-up: slowly add ethyl acetate to quench excess LiAlH₄, followed by the sequential, dropwise addition of water and then a 15% NaOH solution. Stir until a granular precipitate forms, which can be easily filtered off. | ||
| TS-02 | Formation of multiple spots on TLC after periodate cleavage. | 1. Incomplete reaction: The cleavage of the diol may not have gone to completion. | 1. Ensure a sufficient excess of sodium periodate (NaIO₄) is used. Allow the reaction to stir for an extended period (up to 96 hours) and monitor progress by TLC. |
| 2. Side reactions: The resulting ketone may be unstable under the reaction conditions. | 2. Work up the reaction as soon as the starting diol is consumed. Maintain a neutral or slightly acidic pH during work-up to avoid aldol condensation or other base-catalyzed side reactions. | ||
| TS-03 | Low conversion during the Grignard reaction with methyl lithium. | 1. Inactive Grignard reagent: Methyl lithium is sensitive to air and moisture. | 1. Use a freshly purchased solution or titrate it before use (e.g., with diphenylacetic acid). Add the reagent slowly at a low temperature (-78 °C) to prevent side reactions. |
| 2. Steric hindrance: The ketone in the cadinane intermediate is sterically hindered, which can slow down the reaction. | 2. Increase the reaction time and use a larger excess of methyl lithium. Allow the reaction to warm slowly to room temperature to ensure it goes to completion. | ||
| TS-04 | Final product is a mixture of isomers. | 1. Epimerization: The ketone intermediate may epimerize under non-neutral conditions. | 1. Ensure all work-up and purification steps are performed under neutral conditions. Use buffered solutions if necessary. |
| 2. Non-stereoselective reduction or addition: The hydride or Grignard reagent may attack from either face of the carbonyl. | 2. While the inherent stereochemistry of the substrate often directs the approach of the nucleophile, purification by column chromatography is essential to separate the desired (-)-cubenol diastereomer from any minor isomers formed. |
Experimental Protocols & Data
The following protocols are based on the synthesis route from (+)-aromadendrene. The key steps for converting the cadinane intermediate to (-)-cubenol are detailed below.
Key Intermediate Synthesis Workflow
Caption: Workflow for the synthesis of (-)-cubenol.
Protocol: Four-Step Conversion of Cadinane Intermediate to (-)-Cubenol
This procedure starts after the thermal rearrangement of (+)-bicyclogermacrane-1,8-dione to yield the key cadinane intermediate.
Step 1: Reduction of the Ketone
-
To a solution of the cadinane intermediate (1.0 eq) in dry diethyl ether under an argon atmosphere at 0 °C, add lithium aluminum hydride (LiAlH₄, 4.0 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH.
-
Stir the mixture for 1 hour until a white precipitate forms. Filter the solid through a pad of Celite and wash thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude diol.
Step 2: Oxidative Cleavage
-
Dissolve the crude diol (1.0 eq) in a mixture of THF and water.
-
Add sodium periodate (NaIO₄, 5.0 eq) and stir the mixture vigorously at room temperature for 72-96 hours.
-
Dilute the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate and brine, then dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure and purify by flash column chromatography to yield the intermediate ketone.
Step 3: Grignard Reaction
-
Dissolve the purified ketone (1.0 eq) in dry diethyl ether and cool to -78 °C under an argon atmosphere.
-
Add methyl lithium (MeLi, 3.0 eq, as a solution in ether) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure to obtain crude (-)-cubenol.
Step 4: Final Purification
-
Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford pure (-)-cubenol.
Yield Data for Key Transformations
The following table summarizes typical yields for the critical steps in the synthesis. Note that yields can vary significantly based on reagent quality and reaction conditions.
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | Thermal Rearrangement | FVP, 500 °C | ~45-55% |
| 2 | Diol Cleavage | NaIO₄ | ~80-85% |
| 3 | Grignard Addition | MeLi | ~70-75% |
| 4 | Overall (from Cadinane Int.) | - | ~55-65% |
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for addressing low yield in the final Grignard addition step.
Caption: Troubleshooting logic for low yield in the final step.
Cubenol Stability and Degradation Pathways: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation pathways of cubenol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a naturally occurring sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O.[1][2][3] It is a member of the cadinane family of sesquiterpenoids and is found in the essential oils of various plants.[1][3] Key physical and chemical properties are summarized in the table below.
Q2: What are the primary factors that can lead to the degradation of this compound?
-
Oxidation: The tertiary alcohol group can be susceptible to oxidation, potentially leading to the formation of cubenone.[1] The presence of oxidizing agents or exposure to air over time can facilitate this process.
-
Acidic Conditions: Acid-catalyzed rearrangements and solvolysis are known to occur with sesquiterpene alcohols, which can lead to the formation of various by-products.[4]
-
Elevated Temperatures: As with many organic molecules, high temperatures can accelerate degradation reactions.
-
Light Exposure: Photodegradation can be a concern for many complex organic molecules, potentially leading to isomerization or other rearrangements.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it is recommended to store it in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. While specific storage temperature recommendations are not consistently provided, refrigeration is a common practice for preserving the integrity of similar volatile compounds.
Q4: How can I detect and quantify this compound and its potential degradation products?
The most common analytical techniques for the identification and quantification of this compound are gas chromatography (GC) coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[4] GC-MS is particularly well-suited for volatile compounds like this compound and can provide structural information based on fragmentation patterns.[4] HPLC with a suitable detector (e.g., UV, MS) can also be employed for quantification and separation from non-volatile impurities.[4]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in GC-MS/HPLC chromatogram after sample preparation. | Sample degradation due to inappropriate solvent, pH, or temperature. | Ensure the use of high-purity, neutral solvents. Avoid acidic or basic conditions unless required for the experiment. Prepare samples fresh and store them at low temperatures before analysis. |
| Loss of this compound concentration in standard solutions over time. | Degradation due to improper storage of the standard solution. | Store standard solutions in amber vials at low temperatures (e.g., 4°C or -20°C). Prepare fresh working standards regularly. |
| Inconsistent analytical results between experimental runs. | Variability in sample handling, instrument conditions, or sample degradation. | Standardize sample preparation protocols. Verify instrument performance before each run. Run a system suitability test to ensure consistent performance. Analyze a control sample to monitor for degradation. |
| Formation of a new major peak identified as cubenone. | Oxidation of this compound. | Take precautions to minimize exposure to oxygen. Use deoxygenated solvents and consider adding an antioxidant if compatible with the experimental setup. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1][2][3] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| Boiling Point | 303.4°C at 760 mmHg | [5] |
| Density | 0.952 g/cm³ | [5] |
| Flash Point | 128.3°C | [5] |
| Appearance | Clear liquid | [1] |
| Aroma | Woody and spicy | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to investigate its intrinsic stability, based on ICH Q1A(R2) guidelines.[6]
1. Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
GC-MS system
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol).
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an appropriate amount of NaOH, and dilute to a suitable concentration for analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M and 1 M NaOH instead of HCl.
-
Neutralize the aliquots with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Dissolve a known concentration of this compound in a suitable solvent.
-
Add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature for a defined period, taking aliquots at specified time points for analysis.
-
Repeat the experiment with 30% H₂O₂ if no significant degradation is observed.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Expose the sample to elevated temperatures (e.g., 60°C, 80°C) in an oven for a defined period.
-
At each time point, dissolve a portion of the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Expose the solution to a light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC and/or GC-MS method.
-
Quantify the amount of remaining this compound and any degradation products formed.
-
Characterize the structure of significant degradation products using MS and other spectroscopic techniques.
Visualizations
Caption: Workflow for a this compound stability study.
References
Technical Support Center: Overcoming Low Aqueous Solubility of Cubenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of cubenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol .[1][2][3][4][5] Its hydrophobic nature, indicated by an estimated LogP of 3.776, leads to very low solubility in aqueous solutions.[6] This poor water solubility can significantly hinder its bioavailability and therapeutic efficacy in drug development, making it a critical challenge to overcome during formulation.
Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?
There are two main strategies for enhancing the solubility of hydrophobic drugs:
-
Physical Modifications: These methods alter the physical properties of the drug to improve its dissolution rate and solubility. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size to the micron or nano level (micronization or nanosuspension) increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]
-
Complexation: Encapsulating the hydrophobic drug molecule within a hydrophilic host molecule, such as a cyclodextrin, can form a water-soluble inclusion complex.[1][2][5][10][24][25][26][27][28]
-
Solid Dispersions: Dispersing the drug in an inert, hydrophilic carrier at the solid state can improve its wettability and dissolution.[22]
-
-
Chemical Modifications: These approaches involve altering the chemical structure of the drug or its immediate environment.
-
Use of Co-solvents: Blending water with a miscible organic solvent in which the drug is more soluble can significantly increase the overall solubility.[23][29]
-
Use of Surfactants and Micelles: Surfactants can reduce the surface tension between the drug and the aqueous medium and can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can convert the drug into a more soluble salt form.
-
Q3: Are there any specific solubility data available for this compound?
Currently, there is limited experimentally determined quantitative solubility data for this compound in publicly available literature. However, based on its chemical structure (a sesquiterpenoid alcohol), its solubility profile is expected to be similar to other compounds in the same class. The following table provides solubility information for structurally related sesquiterpenoid alcohols, farnesol and patchoulol, to serve as a reference.
Quantitative Solubility Data for Structurally Related Sesquiterpenoid Alcohols
| Compound | Solvent | Solubility | Reference |
| Farnesol | Water | Insoluble | [7][9][11][30] |
| Ethanol (95%) | 1 mL in 1 mL | [9][11] | |
| Ethanol (70%) | Soluble in 3 volumes | [9][11] | |
| Oils | Miscible | [7][30] | |
| Patchoulol | Water | Practically insoluble | [8] |
| Ethanol | Soluble | [8] | |
| Diethyl Ether | Soluble | [8] | |
| Supercritical CO₂ (40°C, 25.0 MPa) | 9.45 x 10⁻³ (mole fraction) | [3][4][13][31] | |
| Supercritical CO₂ (50°C, 10.0 MPa) | 0.43 x 10⁻³ (mole fraction) | [3][4][13][31] |
Disclaimer: The data presented in this table is for farnesol and patchoulol, which are structurally similar to this compound. This information should be used as a general guideline. It is highly recommended that researchers determine the specific solubility of this compound in their chosen solvent systems experimentally.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
| Potential Cause | Troubleshooting Step |
| Low Intrinsic Solubility | This compound is inherently hydrophobic. Consider incorporating a solubilizing agent. |
| Incorrect pH | Although this compound is a neutral molecule, ensure the pH of your buffer does not promote the precipitation of other components in your formulation. |
| Solvent Evaporation | If using a co-solvent system, ensure the container is properly sealed to prevent the evaporation of the more volatile organic solvent, which would decrease this compound's solubility. |
| Temperature Effects | Check if the temperature of your solution has changed, as solubility is often temperature-dependent. For most solids, solubility increases with temperature. |
Issue 2: Low efficiency when preparing this compound-cyclodextrin inclusion complexes.
| Potential Cause | Troubleshooting Step |
| Inappropriate Cyclodextrin Type | The size of the cyclodextrin cavity must be suitable for the this compound molecule. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for molecules of this size. Experiment with different types of cyclodextrins. |
| Incorrect Molar Ratio | The stoichiometry of the complex is crucial. A 1:1 molar ratio of this compound to cyclodextrin is a common starting point, but other ratios should be investigated to find the optimal complexation efficiency. |
| Insufficient Mixing/Reaction Time | Ensure adequate mixing energy (e.g., sonication, high-speed stirring) and sufficient time for the complex to form. The required time can vary from hours to days depending on the method. |
| Suboptimal Temperature | Temperature can influence the complexation process. Investigate different temperatures to find the optimal condition for complex formation. |
| Presence of Competitive Molecules | Other molecules in your solution might compete with this compound for the cyclodextrin cavity. Simplify your formulation to identify any interfering components. |
Issue 3: Aggregation and instability of this compound nanosuspension.
| Potential Cause | Troubleshooting Step |
| Inadequate Stabilization | The choice and concentration of stabilizers (surfactants and/or polymers) are critical. A single stabilizer may not be sufficient. A combination of a primary surfactant and a polymeric stabilizer often provides better steric and electrostatic stabilization. |
| Ostwald Ripening | Smaller particles have higher saturation solubility, leading to the growth of larger particles at the expense of smaller ones over time. Optimize the stabilizer concentration and consider using a combination of stabilizers to minimize this effect. |
| Incorrect Energy Input during Preparation | Both top-down (e.g., high-pressure homogenization, media milling) and bottom-up (e.g., precipitation) methods require optimized energy input to achieve the desired particle size and prevent aggregation. Adjust parameters such as pressure, number of cycles, or stirring speed. |
| Changes in Temperature or pH | Fluctuations in temperature or pH can affect the stability of the nanosuspension. Store the nanosuspension at a controlled temperature and ensure the pH remains within a stable range for your formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol provides a general procedure for preparing a this compound-cyclodextrin inclusion complex. Optimization of parameters such as the type of cyclodextrin, molar ratio, and temperature is recommended.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol (or another suitable organic solvent for this compound)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Vacuum oven or freeze-dryer
Procedure:
-
Dissolve Cyclodextrin: In a beaker, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water with stirring to create a saturated or near-saturated solution. A 1:1 molar ratio of this compound to cyclodextrin is a good starting point.
-
Dissolve this compound: In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: Slowly add the this compound solution dropwise to the stirring cyclodextrin solution.
-
Stirring: Allow the mixture to stir at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.
-
Precipitation/Isolation:
-
If a precipitate forms, collect it by filtration.
-
If no precipitate forms, the complex can be isolated by removing the solvent, for example, by freeze-drying (lyophilization) or spray drying.
-
-
Washing: Wash the collected solid with a small amount of cold deionized water or the organic solvent used for this compound to remove any uncomplexed material.
-
Drying: Dry the final product in a vacuum oven at a suitable temperature or in a freeze-dryer.
-
Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Preparation of a this compound Nanosuspension (High-Pressure Homogenization Method)
This protocol outlines a general "top-down" method for producing a this compound nanosuspension. The choice of stabilizers and homogenization parameters will need to be optimized.
Materials:
-
This compound (micronized powder is preferred as a starting material)
-
Stabilizer(s) (e.g., Poloxamer 188, Tween 80, Hydroxypropyl methylcellulose (HPMC))
-
Deionized water
-
High-pressure homogenizer
-
High-speed stirrer or ultrasonicator
Procedure:
-
Preparation of the Suspension:
-
Disperse the chosen stabilizer(s) in deionized water.
-
Add the micronized this compound powder to the stabilizer solution.
-
Pre-homogenize the mixture using a high-speed stirrer or an ultrasonicator for 15-30 minutes to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Pass the coarse suspension through a high-pressure homogenizer.
-
Typical operating pressures are between 100 and 1500 bar.
-
Perform multiple homogenization cycles (e.g., 10-20 cycles) to achieve the desired particle size. Cooling the system during homogenization is often necessary to prevent overheating.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the nanoparticles to assess the stability of the suspension. A zeta potential of at least ±30 mV for electrostatic stabilization or ±20 mV for combined electrostatic and steric stabilization is generally desired.
-
Crystalline State: Analyze using DSC and XRD to check for any changes in the crystalline form of this compound.
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Visualizations
Caption: Experimental workflow for preparing this compound-cyclodextrin inclusion complexes.
Caption: Experimental workflow for preparing a this compound nanosuspension.
References
- 1. humapub.com [humapub.com]
- 2. oatext.com [oatext.com]
- 3. Solubility of the sesquiterpene alcohol patchoulol in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Formation of nanosuspensions in bottom-up approach: theories and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Patchoulol - Wikipedia [en.wikipedia.org]
- 9. Farnesol | C15H26O | CID 445070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scent.vn [scent.vn]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. pharmacophorejournal.com [pharmacophorejournal.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. Formulation Strategies of Nanosuspensions for Various Administration Routes | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. japer.in [japer.in]
- 21. asiapharmaceutics.info [asiapharmaceutics.info]
- 22. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cyclodextrins: Concept to applications, regulatory issues and challenges [nanomedicine-rj.com]
- 25. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. scienceasia.org [scienceasia.org]
- 29. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 30. Farnesol - Wikipedia [en.wikipedia.org]
- 31. Solubility of the sesquiterpene alcohol patchoulol in supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Parameters for Cubenol Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection and analysis of cubenol.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your GC-MS experiments for this compound analysis in a question-and-answer format.
Question: I am not seeing a peak for this compound, or the peak is very small.
Answer:
Several factors could lead to a missing or diminished this compound peak. Follow these troubleshooting steps:
-
Verify Instrument Conditions: Ensure your GC-MS is functioning correctly. Run a standard or a well-characterized sample to confirm system performance.
-
Check for Leaks: Leaks in the injection port, column fittings, or MS interface can lead to a loss of sample and poor sensitivity.[1][2] Perform a leak check according to your instrument's manual.
-
Injector Temperature: this compound is a sesquiterpenoid, which is less volatile than monoterpenes.[3] An injector temperature that is too low may result in incomplete vaporization. A typical starting point for the injector temperature is 250-260 °C.[4]
-
Column Choice and Condition: Ensure you are using an appropriate column. A mid-polar column, such as a DB-5ms or equivalent, is often a good choice for terpene analysis.[5] Column degradation or contamination can lead to active sites that irreversibly adsorb analytes like alcohols.[6] Consider conditioning your column or trimming the first few centimeters.
-
Sample Preparation and Injection Method: this compound has a higher boiling point.[3] If using headspace analysis, you may experience poor recovery.[3] A liquid injection might yield better results.[3] Ensure your sample concentration is within the detection limits of your instrument.
Question: My this compound peak is broad and/or tailing.
Answer:
Peak broadening and tailing for this compound can be caused by several factors related to the chromatography:
-
Active Sites: this compound, being an alcohol, is susceptible to interaction with active sites in the GC system (e.g., in the liner, at the column head).[6] Use a deactivated liner and ensure your column is in good condition.
-
Incorrect Flow Rate: A carrier gas flow rate that is too low can lead to peak broadening.[1] Verify and optimize your carrier gas flow rate for the column dimensions you are using.
-
Oven Temperature Program: A slow temperature ramp can sometimes cause broader peaks. Conversely, a ramp that is too fast may not provide adequate separation.[1] Experiment with different temperature ramps to find the optimal balance. A starting point could be a ramp of 5-10 °C/min.[7][8]
-
High Dead Volume: Improper column installation can create dead volume, leading to peak broadening.[1] Ensure the column is installed correctly in the injector and detector ports according to the manufacturer's instructions.
Question: I am seeing co-elution with other peaks, possibly isomers like epi-cubenol.
Answer:
Resolving isomers is a common challenge in terpene analysis. Here are some strategies:
-
Optimize the Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting compounds.[9] Try decreasing the ramp rate (e.g., to 2-3 °C/min) in the region where this compound and its isomers elute.[4][7]
-
Column Selection: If you consistently have co-elution issues, consider a column with a different selectivity. A more polar column might provide better separation for these isomers.
-
Mass Spectrometry Settings: While chromatographic separation is ideal, you can use the mass spectrometer to differentiate co-eluting compounds if they have unique fragment ions. This compound and its isomers have a molecular weight of 222.37 g/mol .[10][11] For instance, epi-cubenol is known to have a prominent fragment ion at m/z 119.[10] By using Selected Ion Monitoring (SIM) mode and targeting unique m/z values, you may be able to quantify the individual isomers even with partial chromatographic overlap.
Frequently Asked Questions (FAQs)
Q1: What are the key mass spectral fragments for identifying this compound?
A1: this compound is a sesquiterpenoid with a molecular weight of 222.37 g/mol .[10][11] Therefore, the molecular ion peak (M+) should be observed at m/z 222. Other characteristic fragments for sesquiterpenoids will also be present. It is highly recommended to compare your experimental mass spectrum with a library spectrum, such as those from NIST, for confident identification.[10][12] Note that isomers like epi-cubenol may have very similar mass spectra, with subtle differences in fragment ion abundances. For example, epi-cubenol has a prominent peak at m/z 119.[10]
Q2: What is a good starting point for a GC oven temperature program for this compound analysis?
A2: A good starting temperature program for sesquiterpenoid analysis, including this compound, would be:
-
Initial Temperature: 50-60 °C, hold for 1-2 minutes.
-
Ramp: Increase at 5-10 °C per minute to 220-240 °C.[4][7][8]
-
Final Hold: Hold at the final temperature for 2-5 minutes to ensure all heavier compounds are eluted. This program should be optimized based on your specific column and sample matrix.
Q3: Should I use split or splitless injection for this compound analysis?
A3: The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Split Injection: Use for samples with a relatively high concentration of this compound to avoid overloading the column. A split ratio of 20:1 to 50:1 is a common starting point.
-
Splitless Injection: Use for trace-level analysis to maximize the amount of analyte transferred to the column, thereby increasing sensitivity.[4]
Q4: What are typical retention indices for this compound?
A4: Kovats' retention indices for this compound can vary depending on the column's stationary phase and the temperature program. On a non-polar DB-5 type column, the reported retention index is around 1642-1644.[11] It is always best to confirm the identity of your peak by running a pure standard under the same conditions.
Experimental Protocols & Data
Table 1: Recommended GC-MS Starting Parameters for this compound Analysis
| Parameter | Recommended Setting | Notes |
| GC System | ||
| Injection Mode | Splitless (for trace) or Split (20:1) | Choose based on expected concentration. |
| Injector Temp. | 250 °C | Ensures complete vaporization of sesquiterpenoids. |
| Carrier Gas | Helium or Hydrogen | Maintain a constant flow rate (e.g., 1.0-1.2 mL/min). |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile column for terpene analysis.[5] |
| Oven Program | 60°C (2 min), ramp 10°C/min to 240°C (5 min) | Adjust ramp rate for better isomer separation. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for library matching. |
| Ionization Energy | 70 eV | Standard for generating reproducible mass spectra. |
| Mass Range | 40-300 m/z | Covers the expected mass range for this compound and its fragments. |
| Source Temp. | 230 °C | A typical starting point. |
| Transfer Line Temp. | 250 °C | Prevents condensation of analytes. |
Table 2: Key Mass-to-Charge Ratios (m/z) for this compound Isomers
| Compound | Molecular Ion (M+) | Key Fragment Ions | Reference |
| This compound | 222 | Varies, compare with library | [10][11] |
| epi-Cubenol | 222 | 119 (prominent) | [10] |
Visualizations
Caption: A flowchart for troubleshooting missing or small this compound peaks.
Caption: A decision tree for resolving co-eluting this compound isomers.
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. books.rsc.org [books.rsc.org]
- 3. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 4. mdpi.com [mdpi.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. This compound | 21284-22-0 | Benchchem [benchchem.com]
- 11. This compound [webbook.nist.gov]
- 12. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Cubenol Stereoisomers by Chiral Chromatography
Welcome to the technical support center for the chiral resolution of cubenol stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no resolution of this compound enantiomers?
A1: Poor resolution in the chiral separation of this compound, a sesquiterpenoid alcohol, can stem from several factors. The most critical is the choice of the Chiral Stationary Phase (CSP), which may not provide sufficient stereoselectivity.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for terpene alcohols.[1][2] Additionally, the mobile phase composition is crucial; slight changes in the solvent ratios or additives can significantly impact separation.[3][4] Other factors include a flow rate that is too high, as chiral separations often benefit from lower flow rates, and a non-optimized column temperature.[3][5]
Q2: Which type of chiral stationary phase (CSP) is recommended for this compound stereoisomers?
A2: For the chiral resolution of sesquiterpenoid alcohols like this compound, polysaccharide-based and cyclodextrin-based CSPs are most commonly employed.[1] For High-Performance Liquid Chromatography (HPLC), columns with coated or immobilized cellulose or amylose derivatives, such as Chiralpak® AD-H or Chiralcel® OD-H, have shown success with structurally similar compounds like santalol.[1] In Gas Chromatography (GC), derivatized cyclodextrin capillary columns are frequently used for the enantioselective analysis of volatile terpenoids.[1]
Q3: What are typical mobile phases for the chiral HPLC separation of this compound?
A3: For normal-phase HPLC, which is common for non-polar compounds like sesquiterpenoid alcohols, mixtures of a non-polar solvent like n-hexane or heptane with a polar alcohol modifier such as isopropanol or ethanol are typically used.[1][3] The percentage of the alcohol modifier is a key parameter to optimize for selectivity and resolution.[2] For reversed-phase HPLC, mixtures of acetonitrile or methanol with water are standard.[3] For basic analytes, a basic additive like diethylamine (DEA) may be necessary, while acidic compounds might require an acidic additive like trifluoroacetic acid (TFA).[6]
Q4: How does temperature influence the chiral separation of this compound?
A4: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[3][5] Lowering the temperature often enhances the enthalpic differences in the interactions between the enantiomers and the CSP, which can improve resolution.[1] However, this may also lead to broader peaks and longer analysis times.[1] Conversely, increasing the temperature can improve peak efficiency and shorten retention times but might decrease selectivity.[1] Temperature is a critical parameter that should be optimized for each specific method.[4]
Q5: Why am I observing peak tailing with my this compound sample?
A5: Peak tailing in chiral HPLC can be caused by several issues. Secondary interactions between the analyte and the stationary phase, such as with residual silanols on silica-based CSPs, are a common cause, particularly for basic compounds.[3] Column contamination or degradation can also lead to active sites that cause tailing. Another potential reason is the use of an inappropriate sample solvent; dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.[3]
Q6: How can I improve the reproducibility of my chiral separation method for this compound?
A6: To enhance reproducibility, ensure precise and consistent mobile phase preparation for every run.[3] Utilize a column oven to maintain a stable and uniform temperature, as minor fluctuations can affect selectivity and retention times.[3] Chiral stationary phases may require longer equilibration times than achiral phases, so ensure the column is thoroughly equilibrated, especially after changing the mobile phase.[3] Finally, consistent sample preparation, including the use of a compatible sample solvent, is crucial.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral resolution of this compound stereoisomers.
Issue 1: Poor or No Resolution of Enantiomers
-
Symptom: Enantiomeric peaks are co-eluting or have a resolution factor (Rs) significantly less than 1.5.
-
Troubleshooting Steps:
-
Evaluate CSP Selection: The chosen CSP may not be suitable for this compound. If you have no prior information, screening different CSPs (e.g., polysaccharide-based vs. cyclodextrin-based) is recommended.[4]
-
Optimize Mobile Phase: Systematically vary the mobile phase composition.
-
Reduce Flow Rate: Chiral separations often benefit from slower flow rates. Decrease the flow rate in increments (e.g., from 1.0 mL/min to 0.5 mL/min) and observe the effect on resolution.[2]
-
Vary Column Temperature: Conduct a temperature study by analyzing the sample at different temperatures (e.g., 15°C, 25°C, and 40°C).[1]
-
Issue 2: Peak Tailing
-
Symptom: The peaks have an asymmetrical shape with a pronounced "tail."
-
Troubleshooting Steps:
-
Use Mobile Phase Additives: For potentially basic analytes, add a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) to the mobile phase. For acidic analytes, use an acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1%).[6]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the this compound sample in the mobile phase itself.[3]
-
Check for Column Contamination: If the column has been used extensively, contaminants may have accumulated. Follow the manufacturer's instructions for column washing.
-
Issue 3: Irreproducible Retention Times
-
Symptom: Retention times for the enantiomers vary significantly between injections.
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. Chiral columns can require longer equilibration times.[3]
-
Maintain Stable Temperature: Use a column oven to ensure a constant temperature throughout the analysis.[3]
-
Precise Mobile Phase Preparation: Inconsistencies in mobile phase composition can lead to shifts in retention time. Prepare fresh mobile phase daily and use precise measurements.[3]
-
Data Presentation
The following table summarizes representative chromatographic data for the chiral separation of sesquiterpenoid alcohols structurally similar to this compound. This data can be used as a starting point for method development.
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Times (min) | Resolution (Rs) |
| cis-alpha-Santalol | Chiralpak AD-H (Amylose-based) | n-Hexane / Isopropanol (95:5) | 1.0 | 25 | Not Specified | > 1.5 |
| alpha-Santalene | Chiralpak AD-H (Amylose-based) | n-Hexane / Isopropanol (99.5:0.5) | 1.0 | 25 | Not Specified | > 1.5 |
Data is representative and sourced from publicly available application notes for similar compounds.[1][7] Actual results for this compound may vary.
Experimental Protocols
Representative HPLC Method for Chiral Separation of this compound Stereoisomers
This protocol is a suggested starting point based on common practices for the chiral separation of sesquiterpenoid alcohols on polysaccharide-based CSPs.[1][7]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm ID, 5 µm particle size) or a similar amylose-based column.
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v). Initial conditions, may require optimization.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm (or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Experimental workflow for resolving this compound stereoisomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Cubenol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of artifacts during cubenol extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts encountered during this compound extraction?
A1: During the extraction of this compound, a sesquiterpenoid alcohol, the most prevalent artifacts are isomers, degradation products, and solvent-derived impurities.[1][2] Isomerization, a chemical process where a molecule transforms into an isomer with a different arrangement of the same atoms, is a significant concern.[1] For sesquiterpenoids like this compound, this can be triggered by heat and acidic conditions, leading to the formation of more stable isomers.[1] Degradation can occur due to prolonged exposure to high temperatures, leading to the breakdown of the target molecule.[3][4] Solvent-derived artifacts are impurities that arise from reactions between the extraction solvent and the extracted compounds or from contaminants within the solvent itself.[5][6]
Q2: How does the choice of extraction solvent affect artifact formation?
A2: The polarity and purity of the extraction solvent are critical factors in minimizing artifacts. Polar solvents like methanol and ethanol can react with certain functional groups in the extracted compounds to form esters or acetals.[6] Non-polar solvents such as hexane and chloroform are generally better suited for lipophilic compounds like terpenoids.[3] It is crucial to use high-purity solvents, as contaminants can lead to the formation of new compounds, loss of activity, and difficulty in reproducing the extraction method.[5][6]
Q3: Which extraction methods are most prone to causing thermal degradation of this compound?
A3: Traditional extraction methods that employ high temperatures are most likely to cause thermal degradation of sensitive compounds like this compound. These include:
-
Decoction: This method involves boiling the plant material in a solvent, which is only suitable for water-soluble and heat-stable constituents.[7][8]
-
Soxhlet Extraction: This technique uses continuous reflux of a solvent, which can expose the extract to high temperatures for extended periods.[8]
-
Steam Distillation and Hydrodistillation: These methods utilize steam or boiling water (100°C or higher) and can cause isomerization and degradation of thermolabile compounds.[1][4]
Q4: What are the advantages of using modern extraction techniques?
A4: Modern extraction techniques like Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) offer several advantages for minimizing artifacts.[3][9] These methods can reduce extraction time and solvent consumption, and often operate at lower temperatures, thereby preserving the integrity of heat-sensitive compounds.[3][10] For instance, SFE with supercritical CO2 is effective for extracting non-polar compounds like terpenoids at relatively low temperatures, reducing the risk of thermal degradation.[3][4]
Q5: How can I detect the presence of artifacts in my this compound extract?
A5: A combination of chromatographic and spectroscopic techniques is essential for identifying artifacts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques.[4][9] When coupled with Mass Spectrometry (GC-MS or LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, these methods allow for the structural elucidation of the compounds in your extract, enabling the identification of isomers, degradation products, and other impurities.[4][9]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your this compound extraction experiments.
Problem 1: Low Yield of this compound
| Possible Cause | Solution |
| Inappropriate Solvent Choice | This compound, as a sesquiterpenoid alcohol, has moderate polarity. Use a solvent or a solvent system that matches its polarity. Consider using a series of solvents with increasing polarity for sequential extractions.[3][10] |
| Insufficient Extraction Time or Temperature | For maceration, ensure adequate time for the solvent to penetrate the plant material. For methods like UAE or MAE, optimize the extraction time and power/temperature settings.[11] However, be cautious of excessive heat which can lead to degradation.[1] |
| Poor Sample Preparation | Ensure the plant material is properly dried and ground to a consistent and appropriate particle size to maximize the surface area for extraction. |
| Degradation of this compound | If using a high-temperature extraction method, switch to a lower-temperature alternative like UAE, MAE, or SFE.[3] |
Problem 2: Presence of Multiple Isomers in the Extract
| Possible Cause | Solution |
| High Extraction Temperature | High temperatures provide the energy for the rearrangement of double bonds, leading to isomerization.[1] Use extraction methods that operate at or near room temperature. |
| Acidic Conditions | The presence of acids can catalyze isomerization.[1] Ensure the plant material is not acidic and avoid using acidic solvents unless necessary for other reasons. Consider using a neutral or slightly basic extraction medium. |
| Prolonged Extraction Time | Even at moderate temperatures, prolonged exposure can lead to the formation of more thermodynamically stable isomers. Optimize the extraction time to be as short as possible while maintaining a good yield.[11] |
Problem 3: Extract Contains Unknown Impurities
| Possible Cause | Solution |
| Solvent Contamination | Use high-purity, HPLC-grade solvents for your extractions.[5] Run a blank analysis of your solvent to check for any pre-existing impurities. |
| Reaction with Solvent | Certain solvents can react with the extracted compounds. For example, alcohols can form esters with carboxylic acids.[6] Choose an inert solvent that is less likely to react with this compound. |
| Co-extraction of Other Plant Metabolites | This is expected. The troubleshooting lies in the purification step. Use chromatographic techniques like flash column chromatography or preparative HPLC for purification.[9][12] Optimize the stationary and mobile phases for good separation. |
| Degradation During Solvent Evaporation | Evaporating the solvent at high temperatures can cause degradation. Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.[11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of n-hexane (or another suitable non-polar solvent).
-
Place the flask in an ultrasonic bath.
-
Sonicate at a controlled temperature (e.g., 25-30°C) for a specified duration (e.g., 30-60 minutes).
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator at a low temperature (e.g., <40°C) to obtain the crude this compound extract.
-
Storage: Store the extract at a low temperature (e.g., -20°C) in the dark to prevent degradation.[13]
Protocol 2: Flash Column Chromatography for this compound Purification
-
Column Packing:
-
Select a column of appropriate size.
-
Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane). Ensure the packing is uniform to avoid channeling.[14]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.[14]
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pooling and Evaporation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: A generalized workflow for the extraction and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Derived Artifacts in Natural Products Chemistry | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. rroij.com [rroij.com]
- 10. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cubenol Oxidation
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing the oxidation of cubenol during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxidation and why is it a concern?
A1: this compound, a sesquiterpenoid alcohol, is susceptible to oxidation when exposed to air, light, and elevated temperatures.[1][2] This process involves the formation of peroxides, hydroperoxides, and other degradation products.[3][4] Oxidation is a concern because it can alter the chemical purity, potency, and sensory characteristics of this compound, potentially leading to inaccurate experimental results and reduced efficacy or safety in drug development.[5]
Q2: What are the common signs of this compound oxidation?
A2: Visual and olfactory signs of this compound oxidation can include:
-
A change in color, often to a yellowish or brownish hue.
-
The development of an off-odor, which may be described as rancid or sharp.[6]
-
An increase in viscosity.
-
The formation of precipitates.[7]
Q3: What factors accelerate this compound oxidation during storage?
A3: Several factors can accelerate the oxidation of this compound:
-
Oxygen: The presence of oxygen is the primary driver of oxidation.[8]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[5][9]
-
Light: Exposure to light, especially UV light, can initiate and accelerate oxidative processes.[10][11]
-
Presence of Metal Ions: Metal ions can act as catalysts for oxidation reactions.[8]
Q4: How can I prevent or minimize this compound oxidation?
A4: To minimize oxidation, proper storage and handling are crucial:
-
Inert Atmosphere: Store this compound under an inert gas like nitrogen or argon to displace oxygen.
-
Low Temperature: Store at recommended low temperatures, typically refrigerated or frozen.[10]
-
Light Protection: Use amber glass vials or other opaque containers to protect from light.[10]
-
Antioxidants: Consider the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT) or tocopherol, though their effectiveness can vary.[8][12]
-
Proper Sealing: Ensure containers are tightly sealed to prevent exposure to air and moisture.[13]
Q5: What are the recommended storage conditions for this compound?
A5: For optimal stability, it is recommended to store this compound under the following conditions:
-
Temperature: 2-8°C for short-term storage and -20°C for long-term storage.
-
Atmosphere: Under an inert gas (nitrogen or argon).
-
Container: Tightly sealed, amber glass vials.
-
Location: In a dark, cool, and dry place away from heat sources.
Troubleshooting Guide
Q6: My this compound sample has developed an off-odor and changed color. What should I do?
A6: These are strong indicators of oxidation. It is recommended to first quantify the extent of degradation using an appropriate analytical method, such as peroxide value determination or chromatographic analysis (HPLC or GC-MS).[6][14] Depending on the level of degradation and the requirements of your experiment, the sample may no longer be suitable for use.
Q7: My HPLC/GC-MS analysis shows unexpected peaks that were not present in the fresh sample. Could this be due to oxidation?
A7: Yes, the appearance of new peaks, often with earlier or later retention times depending on the polarity of the degradation products, is a common sign of oxidation.[15] Oxidation products of sesquiterpenes can include epoxides, aldehydes, and other oxygenated derivatives.[16] GC-MS is particularly useful for identifying these new compounds by their mass spectra.[17]
Q8: I suspect my this compound is oxidized, but the peroxide value is low. Why might this be?
A8: The peroxide value (PV) measures the concentration of peroxides and hydroperoxides, which are primary oxidation products.[3] A low PV in a suspected oxidized sample could indicate that the oxidation process has progressed to the formation of secondary oxidation products (e.g., aldehydes, ketones), and the initial peroxides have already degraded.[6] In such cases, other methods like p-anisidine value or TBARS assay, which measure secondary oxidation products, may provide a more accurate assessment of the overall oxidation level.[14][15]
Quantitative Data on Sesquiterpenoid Stability
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes the expected stability of a generic sesquiterpenoid under various storage conditions. This can be used as a general guideline.
| Storage Condition | Temperature | Light Exposure | Atmosphere | Expected Stability (Time to significant degradation) |
| Optimal | 2-8°C | Dark (Amber Vial) | Inert Gas (Nitrogen/Argon) | > 12 months |
| Sub-optimal 1 | Room Temperature (~25°C) | Dark (Amber Vial) | Air | 3-6 months |
| Sub-optimal 2 | 2-8°C | Ambient Light | Air | 6-9 months |
| Poor | Room Temperature (~25°C) | Ambient Light | Air | < 3 months |
Experimental Protocols
1. Peroxide Value (PV) Determination
This method determines the concentration of peroxides and hydroperoxides, which are primary products of oxidation.[3]
-
Principle: The sample is dissolved in a solvent mixture and treated with potassium iodide. Peroxides in the sample oxidize potassium iodide to iodine. The liberated iodine is then titrated with a standard sodium thiosulfate solution.[4]
-
Apparatus:
-
Balance (± 1 mg)
-
250 mL Erlenmeyer flask
-
Pipettes and burette
-
-
Reagents:
-
Acetic acid-chloroform or acetic acid-cyclohexane solvent mixture
-
Saturated potassium iodide solution
-
Standardized sodium thiosulfate solution (0.1 N or 0.01 N)
-
1% Starch solution (indicator)
-
-
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve.
-
Add 0.5 mL of saturated potassium iodide solution.
-
Swirl the flask for exactly one minute.
-
Add 30 mL of distilled water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, swirling continuously until the yellow iodine color almost disappears.
-
Add 0.5 mL of starch solution, which will result in a blue color.
-
Continue the titration until the blue color completely disappears.
-
Perform a blank determination under the same conditions.
-
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
2. HPLC Analysis for this compound Purity
This method is used to assess the purity of this compound and detect the presence of degradation products.
-
Principle: Reversed-phase HPLC separates compounds based on their polarity. This compound and its more polar oxidation products will have different retention times.
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water.
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase and create a series of dilutions for a calibration curve.[18]
-
Sample Preparation: Accurately weigh the this compound sample, dissolve it in the mobile phase, and filter through a 0.45 µm syringe filter.[19]
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Acetonitrile/Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~210 nm (as this compound lacks a strong chromophore, low UV may be necessary)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
-
Evaluation: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation. Quantify the purity by comparing the peak area of this compound in the sample to the calibration curve.
3. GC-MS Analysis of Oxidation Products
This method is highly sensitive for identifying volatile and semi-volatile oxidation products.
-
Principle: Gas chromatography separates the components of a sample, and mass spectrometry provides mass information for each component, allowing for their identification.[17]
-
Apparatus:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for essential oil analysis (e.g., DB-5ms, HP-5ms)
-
-
Reagents:
-
Helium (carrier gas)
-
Solvent (e.g., hexane or dichloromethane)
-
This compound standard
-
-
Procedure:
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).[20]
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-400 amu
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
-
Evaluation: Identify this compound and any new peaks by comparing their retention times and mass spectra to reference spectra in a library (e.g., NIST, Wiley). The presence of compounds with higher oxygen content (e.g., additional hydroxyl or carbonyl groups) is indicative of oxidation.
Visual Diagrams
Caption: Generalized pathway of this compound autoxidation.
Caption: Troubleshooting workflow for suspected this compound oxidation.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. phytochemia.com [phytochemia.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
- 4. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 6. mdpi.com [mdpi.com]
- 7. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To Protect Fats & Oils From Oxidation | Kemin USA [kemin.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. laballey.com [laballey.com]
- 11. Factors influencing the chemical stability of carotenoids in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US4525306A - Method for prevention of oxidation of oils and fats and soft capsules containing the treated oils and fats - Google Patents [patents.google.com]
- 13. Effect of packaging and encapsulation on the oxidative and sensory stability of omega‐3 supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dadun.unav.edu [dadun.unav.edu]
- 16. Antioxidant, pro-oxidant and other biological activities of sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 19. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Cubenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cubenol. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and enhance the antimicrobial efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known antimicrobial spectrum?
This compound is a sesquiterpenoid alcohol, a type of natural compound found in the essential oils of various plants. It has demonstrated antimicrobial properties against a range of microorganisms. The essential oil of Xenophyllum poposum, for instance, which contains 1-epi-cubenol, has shown antibacterial activity against several pathogenic strains, including Staphylococcus aureus.[1] The precise spectrum and potency can vary depending on the isomer of this compound and the specific microbial strain being tested.
Q2: What is the primary mechanism of action for this compound's antimicrobial activity?
Like many lipophilic terpenes, this compound's mechanism of action is believed to involve the disruption of bacterial cell membrane integrity.[2][3] This disruption can lead to increased membrane permeability, leakage of essential intracellular components (like ions and ATP), and ultimately, cell death.[4] Additionally, some sesquiterpenes have been shown to inhibit bacterial efflux pumps, which are proteins that bacteria use to expel antibiotics.[5] This inhibition can lead to a synergistic effect when combined with conventional antibiotics.
Q3: What are the main challenges when working with this compound as an antimicrobial agent?
Researchers often face challenges related to this compound's poor water solubility, potential for volatility, and modest intrinsic activity against some resistant strains. Its hydrophobicity can make it difficult to work with in aqueous culture media, leading to inconsistent results.[6][7] Furthermore, its efficacy may be limited when used as a standalone agent against multi-drug resistant bacteria.
Q4: What are the primary strategies to enhance the antimicrobial efficacy of this compound?
There are two primary strategies to boost this compound's effectiveness:
-
Synergistic Combination: Combining this compound with conventional antibiotics. Sesquiterpenes like epi-cubenol have been shown to act synergistically with antibiotics such as ciprofloxacin, particularly against bacteria that utilize efflux pumps for resistance.[5] This approach can lower the required effective dose of both the antibiotic and this compound.
-
Nanoformulation: Encapsulating this compound within nanoparticle delivery systems.[8] Techniques like nanoemulsions or lipid-based nanoparticles (cubosomes) can improve this compound's solubility, protect it from degradation, and enhance its delivery to microbial cells.[9][10]
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.
-
Possible Cause 1: Poor solubility of this compound in the broth medium.
-
Solution: Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) before diluting it in the culture medium. Ensure the final solvent concentration is low (typically ≤1%) and run a solvent-only control to confirm it does not affect microbial growth.
-
-
Possible Cause 2: Adsorption of lipophilic this compound to plastic labware (e.g., microtiter plates).
-
Solution: Consider using low-binding microplates. You can also include a surfactant like Tween 80 (at a low, non-inhibitory concentration like 0.002%) in the broth to improve solubility and prevent adsorption.
-
-
Possible Cause 3: Volatility of this compound during incubation.
-
Solution: Ensure microtiter plates are sealed properly with adhesive plate sealers during incubation to prevent the evaporation of this compound.
-
Issue 2: Lack of observed synergistic activity in a checkerboard assay with a conventional antibiotic.
-
Possible Cause 1: The antibiotic's mechanism of action is not complementary to this compound's.
-
Solution: this compound is known to disrupt cell membranes and potentially inhibit efflux pumps.[4][5] Synergy is more likely with antibiotics that are substrates of these pumps (e.g., fluoroquinolones, tetracyclines) or those that require entry into the cell to act. Test this compound in combination with different classes of antibiotics.
-
-
Possible Cause 2: The bacterial strain used does not rely on efflux pumps for resistance to the chosen antibiotic.
-
Solution: Verify the resistance mechanism of your test strain. Use a positive control strain known to overexpress an efflux pump (e.g., a NorA-overproducing strain of S. aureus) to validate your experimental setup.[5]
-
-
Possible Cause 3: Incorrect concentration ranges tested.
-
Solution: Ensure the concentration ranges for both this compound and the antibiotic in the checkerboard assay bracket their individual MIC values (e.g., from 4x MIC down to 1/16x MIC).
-
Issue 3: Low encapsulation efficiency or instability of this compound nanoformulations.
-
Possible Cause 1: Incompatible choice of surfactant or lipid for the nanoformulation.
-
Solution: The choice of materials is critical. For nanoemulsions, screen different non-ionic surfactants (e.g., Tween 80, Poloxamer 188). For lipid nanoparticles, the lipid composition (e.g., monoolein for cubosomes) is key.[9] The hydrophilic-lipophilic balance (HLB) of the surfactant system should be optimized for this compound.
-
-
Possible Cause 2: Suboptimal energy input during homogenization.
-
Solution: The duration and power of sonication or high-pressure homogenization are critical parameters. Systematically vary the energy input and measure the resulting particle size and polydispersity index (PDI) to find the optimal conditions.
-
-
Possible Cause 3: Ostwald ripening leading to emulsion instability.
-
Solution: This occurs when the dispersed phase (this compound) diffuses through the continuous phase from smaller to larger droplets. Creating a stable nanoemulsion with a narrow size distribution can minimize this. The use of co-surfactants or polymers can also improve long-term stability.[10]
-
Data Presentation: Efficacy Enhancement
The following tables summarize representative quantitative data for enhancement strategies.
Table 1: Synergistic Activity of this compound with Ciprofloxacin against Staphylococcus aureus
| Organism | Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| S. aureus (NorA Overexpressing) | This compound | 128 | 32 | 0.5 | Synergism[5] |
| Ciprofloxacin | 8 | 1 | |||
| S. aureus (Standard Strain) | This compound | 128 | 64 | 0.75 | Additive |
| Ciprofloxacin | 0.5 | 0.125 |
FICI is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). FICI ≤ 0.5 indicates synergy; >0.5 to 4 indicates an additive or indifferent effect.
Table 2: Antimicrobial Activity of this compound-Loaded Nanoemulsions
| Formulation | Mean Particle Size (nm) | PDI | MIC vs. E. coli (µg/mL) | MIC vs. S. aureus (µg/mL) |
| Free this compound | N/A | N/A | 256 | 128 |
| This compound Nanoemulsion | 145 | 0.18 | 64 | 32 |
| Blank Nanoemulsion | 142 | 0.17 | >1024 | >1024 |
PDI (Polydispersity Index) is a measure of the heterogeneity of sizes of particles in a mixture. A smaller PDI indicates a more uniform particle size.
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to determine the Fractional Inhibitory Concentration Index (FICI) to quantify synergistic interactions.
-
Preparation:
-
Prepare stock solutions of this compound and the test antibiotic (e.g., ciprofloxacin) at 100x their final desired highest concentration in an appropriate solvent.
-
Prepare a 2x concentrated Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in each well.
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of MHB into all wells.
-
Create a two-dimensional gradient. Add the antibiotic solution in decreasing concentrations horizontally (e.g., column 1 to 10) and this compound in decreasing concentrations vertically (e.g., row A to G). Row H and column 11 should be left as single-agent controls. Column 12 should be a growth control (no agents).
-
This is typically done by serial dilutions along the axes.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Calculation:
-
Determine the MIC for each agent alone and for every combination by identifying the lowest concentration that visibly inhibits bacterial growth.
-
Calculate the FICI using the formula provided in the caption of Table 1.
-
Protocol 2: Synthesis of this compound-Loaded Nanoemulsion
This protocol describes a high-energy emulsification method for encapsulating this compound.
-
Phase Preparation:
-
Oil Phase: Dissolve 1 g of this compound in 4 g of a carrier oil (e.g., medium-chain triglyceride oil).
-
Aqueous Phase: Dissolve 2 g of a surfactant (e.g., Tween 80) and 0.5 g of a co-surfactant (e.g., lecithin) in 92.5 mL of deionized water.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) with a magnetic stirrer for 30 minutes. This will form a coarse, milky pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-energy homogenization using a probe sonicator or a high-pressure homogenizer.
-
Sonication parameters: 400 W, 20 kHz, in pulsed mode (e.g., 10 seconds on, 5 seconds off) for 15 minutes. Keep the sample in an ice bath to prevent overheating.
-
-
Characterization:
-
Measure the mean particle size, PDI, and zeta potential of the resulting nanoemulsion using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency by separating the free this compound from the emulsion (e.g., via ultracentrifugation) and quantifying the amount of this compound in the supernatant using GC-MS or HPLC.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key experimental workflows and proposed mechanisms.
Caption: Workflow for Screening Synergistic Combinations.
Caption: Proposed Mechanism of Synergistic Action.
Caption: Troubleshooting Low Nanoformulation Efficacy.
References
- 1. Chemical composition, antimicrobial and antioxidant properties of the volatile oil and methanol extract of Xenophyllum poposum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity and mode of action of 1,8-cineol against carbapenemase-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation, Characterization, and Antimicrobial Activity of Cubosome Encapsulated Metal Nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of antimicrobial nanoemulsion-based delivery systems against selected pathogenic bacteria using a thymol-rich Thymus daenensis essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cubenol Production Strategies
Welcome to the technical support center for cubenol production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the extraction, purification, and synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, most notably cubeb pepper (Piper cubeba)[1][2]. Its chemical formula is C₁₅H₂₆O[1]. It exists in several isomeric forms, including epi-cubenol[3]. This compound and its related compounds are of interest for their potential applications in the fragrance and flavor industries due to their woody and spicy aroma[1]. Additionally, they exhibit biological activities, such as antimicrobial and acaricidal properties, making them candidates for pharmaceutical and agricultural development[1][4].
Q2: What are the primary methods for obtaining this compound?
A2: The primary methods for obtaining this compound are:
-
Extraction from Natural Sources: This is the most common method, involving the isolation of this compound from the essential oils of plants like Piper cubeba[1][2]. Techniques such as hydrodistillation and solvent extraction are frequently employed[5][6].
-
Biosynthesis: Researchers are exploring the biosynthesis of this compound and its stereoisomers using enzymes called terpene cyclases. These enzymes convert farnesyl pyrophosphate (FPP) into various sesquiterpene skeletons[3]. Specific synthases, such as a (+)-1-epi-cubenol synthase from Nonomuraea coxensis, have been identified[3].
-
Total Synthesis and Semisynthesis: While challenging, total synthesis from simpler precursors and semisynthesis from related, naturally occurring compounds are also areas of research, particularly for producing specific stereoisomers[3].
Q3: What are the main challenges in scaling up this compound production?
A3: Scaling up this compound production presents several challenges depending on the chosen method:
-
Extraction: Low yields and purities from natural sources can be a significant hurdle. The chemical composition of the essential oil can vary depending on the plant's growing conditions and the extraction method used[7][8]. Separating this compound from a complex mixture of other sesquiterpenoids can be technically challenging and costly[8].
-
Biosynthesis: While offering a more controlled production route, engineering terpene synthases for high efficiency and specificity can be difficult due to the promiscuity of these enzymes[7].
-
Chemical Synthesis: Total synthesis of complex molecules like this compound often involves multi-step processes with potentially low overall yields, making it difficult to scale up cost-effectively[3][9].
Troubleshooting Guides
Extraction and Purification Issues
Problem 1: Low Yield of this compound from Plant Material
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Extraction Method | Optimize the extraction solvent and technique. For instance, different solvents will yield different amounts of extract[10]. Hydrodistillation is a common method, but its duration can significantly impact yield[6]. Consider alternative methods like supercritical CO2 extraction for potentially higher efficiency and preservation of thermolabile compounds[6]. |
| Poor Quality Plant Material | The concentration of this compound in the plant material can vary. Ensure the use of high-quality, properly identified plant material. The phenological stage of the plant at harvest can also affect the essential oil composition[11]. |
| Incomplete Extraction | Increase the extraction time or the solvent-to-solid ratio. For Soxhlet extraction, longer durations generally lead to higher yields[12]. |
Problem 2: Difficulty in Purifying this compound from the Essential Oil
| Possible Cause | Troubleshooting Suggestion |
| Complex Mixture of Isomers and Related Compounds | Employ high-resolution chromatographic techniques. Column chromatography with silica gel is a standard method[13]. The choice of eluent system is critical and may require optimization. Preparative High-Performance Liquid Chromatography (HPLC) can be used for more challenging separations[13]. |
| Co-elution of Impurities | Modify the stationary phase or the mobile phase in your chromatography setup. For example, consider using a different type of silica gel or a reverse-phase column[13]. |
| Thermal Degradation During Purification | If using techniques that involve heat, such as fractional distillation, be mindful of the thermal stability of this compound. Lowering the pressure (vacuum distillation) can reduce the required temperature. |
Synthesis and Biosynthesis Issues
Problem 3: Low Yield in Laboratory-Scale Synthesis
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Conditions | Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to find the optimal conditions[13]. |
| Impure Reagents or Solvents | Ensure all starting materials and solvents are of high purity and are properly dried, as impurities can significantly impact reaction outcomes[13]. |
| Side Reactions | Analyze the reaction mixture to identify major byproducts. This can provide insights into competing reaction pathways. Modifying the reaction conditions or protecting reactive functional groups may be necessary to minimize side reactions[13]. |
Problem 4: Low Specificity of Engineered Terpene Synthase in Biosynthesis
| Possible Cause | Troubleshooting Suggestion |
| Enzyme Promiscuity | The active site of the terpene synthase may accommodate multiple reaction pathways. Site-directed mutagenesis can be used to alter key amino acid residues within the active site to favor the formation of this compound[7]. |
| Sub-optimal Fermentation Conditions | Optimize the culture conditions (e.g., temperature, pH, media composition) for the host organism (e.g., E. coli or yeast) expressing the terpene synthase to maximize enzyme activity and product yield[3]. |
Quantitative Data
Table 1: Extraction Yields of Cubeb Pepper (Piper cubeba) Fruit with Different Solvents
| Solvent | Yield (%) | Reference |
| 96% Ethanol | Varies | [10] |
| 70% Ethanol | Varies | [10] |
| Distilled Water | Varies | [10] |
Note: The original study provides more detailed data on the extraction of various bioactive compounds, not specifically this compound yield.
Table 2: Major Components of Piper cubeba Essential Oil
| Compound | Percentage in Berry Oil (%) | Reference |
| β-cubebene | 18.94 | [5] |
| Cubebol | 13.32 | [5] |
| Sabinene | 9.60 | [5] |
| α-copaene | 7.41 | [5] |
| β-caryophyllene | 5.28 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Hydrodistillation of this compound from Piper cubeba Fruits
-
Material Preparation: Obtain dried fruits of Piper cubeba. Grind the fruits to a coarse powder to increase the surface area for extraction.
-
Apparatus Setup: Set up a Clevenger-type apparatus for hydrodistillation.
-
Extraction: Place the powdered plant material in a round-bottom flask and add distilled water. Heat the flask to boiling. The steam and volatile oils will rise into the condenser.
-
Collection: The condensed mixture of water and essential oil will be collected in the separator of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.
-
Separation and Drying: Carefully separate the essential oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Analysis: Analyze the chemical composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other constituents[5].
Protocol 2: General Workflow for Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude essential oil in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis of Fractions: Analyze each fraction using Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing this compound.
-
Pooling and Concentration: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
References
- 1. Buy this compound | 21284-22-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 21284-22-0 | Benchchem [benchchem.com]
- 4. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Analysis and Investigation of Biological Effects of Salvia officinalis Essential Oils at Three Phenological Stages | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Cubenol Isomers
For Researchers, Scientists, and Drug Development Professionals
Cubenol, a naturally occurring sesquiterpenoid alcohol, and its various isomers are subjects of growing interest in pharmacological research due to their diverse biological activities. Found in the essential oils of numerous plant species, these compounds have demonstrated potential as antimicrobial, and cytotoxic agents. Understanding the nuanced differences in the bioactivity of this compound isomers is crucial for the targeted development of new therapeutic agents. This guide provides a comparative overview of the biological activities of this compound and its isomer, epi-cubenol, supported by available experimental data.
Data Presentation
The following table summarizes the available quantitative data on the biological activities of this compound and epi-cubenol.
| Isomer | Biological Activity | Test Organism/Cell Line | Metric | Value | Reference |
| This compound | Antibacterial | Staphylococcus aureus (wild-type) | MIC | 62.5 µg/mL | [1] |
| epi-Cubenol | Antibacterial | Staphylococcus aureus (wild-type) | MIC | 31.3 µg/mL | [1] |
| epi-Cubenol | Cytotoxicity | HeLa (human cervical cancer) | IC50 | Not explicitly stated, but dose-dependent inhibition observed | [2] |
Note: A lower MIC (Minimum Inhibitory Concentration) value indicates greater antibacterial potency. The cytotoxicity of epi-cubenol against HeLa cells was observed to be dose-dependent, however, a specific IC50 value was not provided in the referenced literature.
Key Findings
From the available data, epi-cubenol demonstrates a more potent antibacterial effect against Staphylococcus aureus than this compound, with a MIC value that is half that of this compound.[1] This suggests that the stereochemistry of the hydroxyl group and the isopropyl group significantly influences the antibacterial activity of the molecule.
In terms of cytotoxicity, epi-cubenol has shown a dose-dependent inhibitory effect on the viability of HeLa human cervical cancer cells.[2] While a precise IC50 value is not available from the reviewed literature, the observed trend suggests potential for further investigation into its anticancer properties.
Signaling Pathway Modulation by Sesquiterpenoids
While specific signaling pathways modulated by this compound isomers have not been extensively elucidated, the broader class of sesquiterpenes is known to interact with various intracellular signaling cascades. One of the most notable is the Nuclear Factor-kappa B (NF-κB) signaling pathway , which plays a central role in inflammation, immunity, cell proliferation, and survival.
Many sesquiterpenes exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, which is responsible for phosphorylating the inhibitory protein IκB. This phosphorylation targets IκB for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. By inhibiting this process, sesquiterpenes can effectively suppress the inflammatory response. Further research is required to determine if this compound isomers specifically target this pathway.
Experimental Protocols
Antibacterial Activity Assay (Broth Microdilution Method)
The antibacterial activity of this compound and epi-cubenol against Staphylococcus aureus was determined using the broth microdilution method. This is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Detailed Steps:
-
Preparation of Test Compounds: Stock solutions of this compound and epi-cubenol are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: The compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to create a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium (Staphylococcus aureus) is prepared to a specific cell density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of epi-cubenol on HeLa cells were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: HeLa cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of epi-cubenol.
-
Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells.
Conclusion
The preliminary data available suggests that this compound isomers possess distinct biological activities, with epi-cubenol showing greater promise as an antibacterial agent against Staphylococcus aureus compared to this compound. The observed cytotoxicity of epi-cubenol against HeLa cells also warrants further investigation. However, the current body of research is limited, and more comprehensive studies are needed to fully elucidate the therapeutic potential of the various this compound isomers. Future research should focus on:
-
Conducting broader screens of biological activity for a wider range of this compound isomers against various bacterial, fungal, and viral strains, as well as different cancer cell lines, to establish a more complete activity profile.
-
Determining the specific molecular targets and signaling pathways modulated by individual this compound isomers to understand their mechanisms of action.
-
Performing in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these compounds.
Such research will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural compounds.
References
Cubenol and Epicubenol: A Comparative Guide to their Antibacterial Properties
In the ongoing search for novel antimicrobial agents, natural products remain a vital source of inspiration and discovery. Among these, sesquiterpenoids, a class of organic compounds found abundantly in essential oils of various plants, have demonstrated a wide range of biological activities, including antibacterial effects. This guide provides a comparative overview of the antibacterial properties of two isomeric sesquiterpenoid alcohols: cubenol and epithis compound. While direct comparative studies on the isolated compounds are limited, this document synthesizes the available experimental data from studies on essential oils containing these compounds and explores their potential mechanisms of action.
Chemical Profile
This compound and epithis compound are stereoisomers with the same chemical formula (C15H26O) and molecular weight (222.37 g/mol ).[1][2][3][4] They are tertiary alcohols belonging to the cadinane group of sesquiterpenoids and are common constituents of the essential oils of numerous aromatic plants.[5] Their structural differences, arising from the spatial arrangement of their atoms, can lead to variations in their biological activities.
Antibacterial Activity of Essential Oils Containing this compound and Epithis compound
Direct testing of isolated this compound and epithis compound for their antibacterial properties is not extensively reported in the available scientific literature. However, studies on essential oils rich in these compounds provide valuable insights into their potential antimicrobial efficacy.
A study on the essential oil of Calendula arvensis L., which contains both this compound (7.7%) and 1-epi-cubenol (5.4%), demonstrated weak inhibitory activity against Escherichia coli and Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 8 mg/mL.[5] The same essential oil showed no activity against Staphylococcus aureus and Pseudomonas aeruginosa at this concentration.[5] It is important to note that this antibacterial effect is attributable to the entire essential oil matrix and not solely to this compound or epithis compound.
| Essential Oil Source | Compound(s) of Interest & Percentage | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Calendula arvensis L. | This compound (7.7%), 1-epi-cubenol (5.4%) | Escherichia coli | 8 mg/mL | [5] |
| Calendula arvensis L. | This compound (7.7%), 1-epi-cubenol (5.4%) | Bacillus cereus | 8 mg/mL | [5] |
| Calendula arvensis L. | This compound (7.7%), 1-epi-cubenol (5.4%) | Staphylococcus aureus | No activity at 8 mg/mL | [5] |
| Calendula arvensis L. | This compound (7.7%), 1-epi-cubenol (5.4%) | Pseudomonas aeruginosa | No activity at 8 mg/mL | [5] |
Synergistic Activity of Epithis compound
A noteworthy finding is the synergistic antibacterial activity of epithis compound. When combined with the conventional antibiotic ciprofloxacin, epithis compound demonstrated a significant enhancement of the antibiotic's efficacy against a multi-drug resistant strain of Staphylococcus aureus (NorA overproducing strain K2378).[6] This suggests that epithis compound may act as an efflux pump inhibitor.[6] Efflux pumps are proteins in bacterial cell membranes that actively transport antibiotics out of the cell, thereby conferring resistance. By inhibiting these pumps, epithis compound can increase the intracellular concentration of the antibiotic, restoring its effectiveness.
Caption: Synergistic action of epithis compound with ciprofloxacin.
General Mechanism of Antibacterial Action
The antibacterial activity of sesquiterpenoids like this compound and epithis compound is generally attributed to their ability to disrupt the bacterial cell membrane.[7][8] Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of integrity, increased permeability, and leakage of essential intracellular components such as ions and ATP.[7] This disruption of the cell's physical barrier and energy metabolism ultimately results in bacterial cell death.
Experimental Protocols
The primary method for quantifying the antibacterial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a commonly used technique for this purpose.
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a specific concentration (typically ~5 x 10^5 colony-forming units per milliliter).
-
Serial Dilution of Test Compound: The test compound (e.g., essential oil, isolated this compound or epithis compound) is serially diluted in the growth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria and medium without the compound) and a negative control (medium only) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Caption: Workflow for MIC determination.
Conclusion
While direct comparative data on the antibacterial properties of isolated this compound and epithis compound is currently lacking, the available evidence from essential oil studies suggests that they contribute to antibacterial activity. Epithis compound, in particular, shows significant promise as a synergistic agent that can enhance the efficacy of conventional antibiotics against resistant bacterial strains. Further research is warranted to isolate and evaluate these compounds individually to fully elucidate their antibacterial spectrum and mechanisms of action. Such studies would be invaluable for the development of new and effective antibacterial therapies.
References
- 1. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. (+)-Epithis compound | C15H26O | CID 11831045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Epithis compound | C15H26O | CID 12046149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Antibiotic Efficacy: The Synergistic Potential of Cubenol
For Immediate Release
Researchers, scientists, and drug development professionals are increasingly exploring combination therapies to combat the growing threat of antibiotic resistance. A promising area of this research involves the synergistic effects of natural compounds with existing antibiotics. This guide provides a comparative analysis of the synergistic effects of cubenol, a sesquiterpenoid alcohol, with other compounds, supported by experimental data. The focus is on the potentiation of antibiotic activity against resistant bacterial strains, with a detailed examination of the underlying mechanisms.
Synergistic Activity of Epi-Cubenol with Ciprofloxacin
Recent studies have highlighted the potential of epi-cubenol, a stereoisomer of this compound, to enhance the efficacy of the fluoroquinolone antibiotic ciprofloxacin against Staphylococcus aureus. This synergy is particularly pronounced in strains that overexpress the NorA efflux pump, a primary mechanism of fluoroquinolone resistance in S. aureus.
The synergistic interaction between epi-cubenol and ciprofloxacin was quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of a synergistic relationship.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of ciprofloxacin and epi-cubenol, both individually and in combination, against a NorA-overexpressing strain of S. aureus (SA-1199B) and its corresponding wild-type strain (SA-1199).
| Compound/Combination | Test Strain | MIC (µg/mL) - Alone | MIC (µg/mL) - In Combination | FICI | Interpretation |
| Ciprofloxacin | SA-1199B (NorA++) | 8 | 1 | 0.25 | Synergy |
| Epi-Cubenol | SA-1199B (NorA++) | >128 | 16 | ||
| Ciprofloxacin | SA-1199 (wild-type) | 0.25 | 0.125 | 0.75 | Additive |
| Epi-Cubenol | SA-1199 (wild-type) | >128 | 32 |
Data extracted from Espinoza et al., 2019.
Mechanism of Action: Efflux Pump Inhibition
The synergistic effect of epi-cubenol with ciprofloxacin is attributed to the inhibition of the NorA efflux pump. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and effectiveness. By inhibiting the NorA pump, epi-cubenol allows ciprofloxacin to accumulate within the bacterial cell to a concentration that is effective for its antibacterial action.
Below is a diagram illustrating the proposed mechanism of synergistic action.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The synergistic activity of epi-cubenol and ciprofloxacin was evaluated using the checkerboard microdilution method.[1]
-
Bacterial Strains : Staphylococcus aureus SA-1199 (wild-type) and SA-1199B (NorA-overexpressing) were used.
-
Media : Cation-adjusted Mueller-Hinton broth (CAMHB) was used for bacterial culture and susceptibility testing.
-
Preparation of Compounds : Stock solutions of ciprofloxacin and epi-cubenol were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of ciprofloxacin were made along the x-axis of a 96-well microtiter plate, and serial twofold dilutions of epi-cubenol were made along the y-axis.
-
Inoculum Preparation : Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Incubation : The microtiter plates were incubated at 37°C for 24 hours.
-
MIC Determination : The MIC was defined as the lowest concentration of the drug, alone or in combination, that completely inhibited visible bacterial growth.
-
FICI Calculation : The Fractional Inhibitory Concentration Index (FICI) was calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy was defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4.0, and antagonism as an FICI > 4.0.
The workflow for the checkerboard assay is depicted in the diagram below.
Comparison with Other Terpenoids
While data on this compound itself is limited, other sesquiterpenes and terpenoids have also demonstrated synergistic effects with antibiotics through various mechanisms, primarily efflux pump inhibition. For instance, β-caryophyllene has shown synergy with β-lactam antibiotics against S. aureus, and farnesol has been found to potentiate the activity of several antibiotics against methicillin-resistant S. aureus (MRSA). These findings suggest that the potential for synergistic interactions with antibiotics may be a broader characteristic of this class of natural compounds, warranting further investigation into the specific activities of this compound and its isomers.
Conclusion
The experimental evidence strongly suggests that epi-cubenol acts synergistically with ciprofloxacin against NorA-overexpressing S. aureus. This effect is mediated by the inhibition of the NorA efflux pump, which restores the intracellular concentration of ciprofloxacin to bactericidal levels. These findings present a compelling case for the further investigation of this compound and its derivatives as potential adjuvants in antibiotic therapy to overcome efflux-mediated drug resistance. Further research should focus on in vivo efficacy, toxicity profiles, and the broader spectrum of synergistic activity with other classes of antibiotics and against other resistant pathogens.
References
Cubenol: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of cubenol, a naturally occurring sesquiterpenoid alcohol, alongside the well-established anti-inflammatory agents eugenol and dexamethasone. While research specifically validating the quantitative anti-inflammatory effects of isolated this compound is emerging, this document synthesizes the available information and draws comparisons based on the known activities of its chemical class and related compounds.
Executive Summary
This compound, a component of various essential oils, is suggested to possess anti-inflammatory properties, a characteristic of many sesquiterpenoids.[1] This guide explores its potential mechanisms of action in contrast to eugenol, a phenolic compound with demonstrated anti-inflammatory and antioxidant activities, and dexamethasone, a potent synthetic corticosteroid widely used as a benchmark in anti-inflammatory research. The comparison is based on their effects on key inflammatory mediators and signaling pathways.
Comparative Data on Anti-Inflammatory Activity
Table 1: Inhibition of Pro-Inflammatory Cytokines
| Compound | Target Cytokine | Cell Line | IC50 Value | Reference |
| This compound | TNF-α, IL-6 | - | Data not available | - |
| Eugenol | TNF-α | HepG2 | 25 µg/mL | [2] |
| IL-6 | THP-1 | ~60 µg/mL | [3] | |
| Dexamethasone | TNF-α | RAW 264.7 | Data varies | [4][5] |
| IL-6 | RAW 264.7 | Data varies | [6][7] |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 Value | Reference |
| This compound | - | Data not available | - |
| Eugenol | RAW 264.7 | >50 µg/mL | [8] |
| Dexamethasone | RAW 264.7 | Data varies | [9] |
Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of these compounds are primarily attributed to their modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
This compound (Presumed Mechanism)
As a sesquiterpenoid, this compound is likely to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This is a common mechanism for this class of compounds. The diagram below illustrates this proposed mechanism.
References
- 1. Buy this compound | 21284-22-0 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Properties of Eugenol in Lipopolysaccharide-Induced Macrophages and Its Role in Preventing β-Cell Dedifferentiation and Loss Induced by High Glucose-High Lipid Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Cubenol from Diverse Botanical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of cubenol, a naturally occurring sesquiterpenoid alcohol, from various plant sources. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the quantitative variations in this compound content, its biological activities with supporting data, and the experimental protocols for its extraction and analysis. This guide is intended to facilitate informed decisions in the selection of botanical sources for this compound isolation and to provide a foundation for further research into its therapeutic applications.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound in the essential oils of different plants varies significantly, influencing the economic viability of its extraction for research and commercial purposes. The following table summarizes the reported quantitative data for this compound from several known botanical sources.
| Plant Source | Family | Plant Part Used | Essential Oil Yield | This compound Content in Essential Oil | Reference(s) |
| Piper cubeba L.f. | Piperaceae | Dried fruits (berries) | 10-20% (w/w) | Data not available | [1] |
| Dictyopteris divaricata | Dictyotaceae | Thallus (seaweed) | Data not available | >95% | [2] |
| Cryptomeria japonica | Cupressaceae | Bark | Data not available | 9.3-14.0% | [2] |
| Humulus lupulus L. | Cannabaceae | Cones (hops) | 0.2-0.7% (v/w) | 0.2-0.5% | [3][4] |
| Thujopsis dolabrata | Cupressaceae | Wood | Data not available | Not a major component | [5] |
| Callitropsis nootkatensis | Cupressaceae | Heartwood | Data not available | Present, but not a major component | [6][7] |
| Chamomilla recutita | Asteraceae | Flowers | 0.4-1.0% | Not a major component | [8][9] |
Note: "Data not available" indicates that while the plant is a known source of this compound, specific quantitative data for the essential oil yield or this compound content within the oil was not found in the reviewed literature. The variability in essential oil yield and composition can be attributed to factors such as geographical location, climate, harvest time, and the specific chemotype of the plant.[10][11]
Biological Activities of this compound
This compound has been reported to exhibit a range of biological activities, making it a compound of interest for pharmaceutical and agrochemical applications.
-
Anti-inflammatory Activity: Preliminary studies suggest that this compound possesses anti-inflammatory effects.[14] Terpenoids, as a class of compounds, are known to modulate inflammatory pathways. One of the key pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] While direct evidence for this compound's IC50 value for NF-κB inhibition is not yet published, its structural similarity to other anti-inflammatory terpenoids suggests it may exert its effects through this pathway.
-
Acaricidal Activity: this compound has been identified as a potent acaricide, suggesting its potential use as a natural pesticide in agriculture.
Experimental Protocols
The following are detailed methodologies for the extraction, isolation, and analysis of this compound from plant sources, synthesized from established laboratory practices.
Protocol 1: Extraction of Essential Oil by Hydrodistillation
This protocol is a standard method for extracting essential oils from aromatic plant materials.
-
Preparation of Plant Material: The selected plant part (e.g., dried fruits of Piper cubeba, bark of Cryptomeria japonica) is coarsely ground to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation. The ground plant material is placed in a round-bottom flask and fully submerged in distilled water.
-
Distillation: The flask is heated to boiling. The steam, carrying the volatile essential oil components, rises and is condensed in the condenser.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in the separator of the Clevenger apparatus. Due to their immiscibility and density difference, the essential oil forms a layer separate from the water.
-
Isolation and Drying: The essential oil layer is carefully collected. Anhydrous sodium sulfate is added to the collected oil to remove any residual water. The dried oil is then stored in a sealed, dark glass vial at 4°C.
Protocol 2: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for identifying and quantifying this compound within an essential oil sample.
-
Sample Preparation: A dilute solution of the extracted essential oil is prepared in a suitable solvent, such as hexane or dichloromethane. An internal standard (e.g., n-alkane series) is added for accurate quantification.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used for the analysis. A capillary column suitable for terpene separation (e.g., HP-5MS) is installed.
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 60°C is held for a few minutes, followed by a gradual increase in temperature (e.g., 3°C/min) to a final temperature of 240°C, which is then held for a few minutes. This temperature gradient allows for the separation of compounds with different boiling points.[6]
-
MS Transfer Line Temperature: 280°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Compound Identification: this compound is identified by comparing its retention time and mass spectrum with those of a certified reference standard and with data from mass spectral libraries (e.g., NIST, Wiley).[16]
-
Quantification: The percentage of this compound in the essential oil is calculated based on the peak area of this compound relative to the total peak area of all identified compounds in the chromatogram.[17]
Mandatory Visualizations
Experimental Workflow for Comparative Analysis of this compound
Caption: Experimental workflow for the comparative analysis of this compound.
Canonical NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway and potential inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. barefut.com [barefut.com]
- 8. Content and composition of the essential oil of Chamomilla recutita (L.) Rauschert from some European countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. natureinbottle.com [natureinbottle.com]
- 13. Hop Essential Oil: Analysis, Chemical Composition and Odor Characteristics | CoLab [colab.ws]
- 14. Kobophenol A Isolated from Roots of Caragana sinica (Buc'hoz) Rehder Exhibits Anti-inflammatory Activity by Regulating NF-κB Nuclear Translocation in J774A.1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diabloanalytical.com [diabloanalytical.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Referencing Cubenol Spectral Data with Chemical Databases
For researchers, scientists, and professionals in drug development, accurate identification of chemical compounds is paramount. This guide provides a comprehensive comparison of the spectral data for cubenol, a naturally occurring sesquiterpenoid, with its common isomers and the structurally related compound, delta-cadinene. By cross-referencing spectral data from established databases, researchers can confidently identify and differentiate these closely related compounds.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its related compounds, compiled from various chemical databases. These values serve as a crucial reference for the experimental analysis of these sesquiterpenoids.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Kovats Retention Index (non-polar column) |
| This compound | C₁₅H₂₆O | 222.37 | 222, 207, 164, 121, 107, 93, 81 | ~1642 |
| epi-Cubenol | C₁₅H₂₆O | 222.37 | 222, 207, 164, 121, 107, 93, 81 | Not widely reported |
| 6-epi-Cubenol | C₁₅H₂₆O | 222.37 | Not widely reported | 1602, 1638 |
| delta-Cadinene | C₁₅H₂₄ | 204.35 | 204, 161, 133, 119, 105, 91 | ~1524 |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Data not readily available in searched databases. | 149.3, 117.4, 72.9, 53.1, 44.5, 41.8, 35.5, 31.8, 31.3, 27.0, 26.8, 21.6, 21.2, 18.3, 15.6 |
| epi-Cubenol | Data not readily available in searched databases. | 148.9, 117.8, 73.1, 52.9, 44.3, 41.5, 35.3, 31.6, 31.1, 26.8, 26.5, 21.4, 21.0, 18.1, 15.4 |
| 6-epi-Cubenol | Data not readily available in searched databases. | Data not readily available in searched databases. |
| delta-Cadinene | 5.45 (1H, br s), 2.30-1.95 (m), 1.75-1.50 (m), 1.62 (3H, s), 0.95 (3H, d, J=6.8 Hz), 0.75 (3H, d, J=6.8 Hz) | 148.9, 134.1, 120.4, 117.8, 49.3, 44.5, 41.9, 35.8, 31.0, 27.1, 26.9, 21.6, 21.2, 16.0 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Vapor Phase) | 3630 (O-H stretch), 2960-2870 (C-H stretch), 1460 (C-H bend), 1370 (C-H bend), 1120 (C-O stretch) |
| epi-Cubenol | Data not readily available in searched databases. |
| 6-epi-Cubenol | Data not readily available in searched databases. |
| delta-Cadinene | 3040 (=C-H stretch), 2960-2870 (C-H stretch), 1650 (C=C stretch), 1450 (C-H bend), 1375 (C-H bend), 880 (C-H bend) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental results. Below are generalized protocols for the key analytical techniques used in the characterization of sesquiterpenoids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (400 MHz or higher recommended)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Purified sesquiterpenoid sample (5-10 mg)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.
-
Instrument Setup:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., spectral width, acquisition time, relaxation delay, number of scans). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) for both ¹H and ¹³C spectra. Compare the obtained data with database values for identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile compounds and obtain their mass spectra for identification.
Materials:
-
GC-MS instrument equipped with a suitable capillary column (e.g., DB-5 or equivalent)
-
Helium carrier gas
-
Sample vial
-
Solvent (e.g., hexane or ethyl acetate)
-
Purified sesquiterpenoid sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
Instrument Setup:
-
Set the injector temperature (e.g., 250 °C).
-
Set the oven temperature program. A typical program for sesquiterpenoids might start at 60 °C and ramp up to 240 °C at a rate of 3-5 °C/min.
-
Set the carrier gas flow rate (e.g., 1 mL/min).
-
Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization at 70 eV) and the mass scan range (e.g., 40-400 amu).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. The instrument will automatically acquire the chromatogram and mass spectra of the eluting compounds.
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the chromatogram.
-
Analyze the corresponding mass spectrum and compare the fragmentation pattern with library data (e.g., NIST, Wiley).
-
Calculate the Kovats retention index for the compound by running a series of n-alkane standards under the same conditions.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FT-IR spectrometer
-
Sample holder (e.g., salt plates for liquids/oils, KBr press for solids)
-
Solvent for cleaning (e.g., dichloromethane, acetone)
-
Purified sesquiterpenoid sample
Procedure:
-
Sample Preparation:
-
For liquids or oils (neat): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
For solids (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.
-
For vapor phase: Inject a small amount of the volatile sample into a heated gas cell.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the pure KBr pellet matrix) to subtract any atmospheric or matrix-related absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the different functional groups in the molecule (e.g., O-H, C-H, C=C, C-O). Compare the obtained spectrum with database spectra for confirmation.
Data Cross-Referencing Workflow
The following diagram illustrates a logical workflow for cross-referencing experimentally obtained spectral data with chemical databases for compound identification.
Cubenol: A Natural Contender in Pest Management? A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating demand for sustainable and effective pest control solutions has intensified the scientific community's focus on naturally derived compounds. Among these, cubenol, a sesquiterpenoid alcohol found in the essential oils of various plants, has emerged as a promising candidate with demonstrated insecticidal and acaricidal properties. This guide provides a comprehensive comparison of this compound's efficacy relative to conventional synthetic pesticides, supported by available experimental data, detailed methodologies, and an exploration of its potential mechanisms of action.
Quantitative Efficacy: A Comparative Overview
Direct comparative studies on the efficacy of isolated this compound against specific insect pests are limited in publicly available literature. However, data from essential oils rich in this compound and studies on structurally similar sesquiterpenoids provide valuable insights. The following tables summarize the efficacy of essential oils containing this compound and various synthetic pesticides against economically significant insect pests.
It is crucial to note that the data for this compound is derived from essential oil compositions and not from the isolated compound, which may influence its efficacy.
Table 1: Efficacy of an Essential Oil Containing this compound against Stored Product Pests
| Pest Species | Essential Oil Source | This compound Content (%) | Mortality (%) | Exposure Time (h) |
| Sitophilus oryzae (Rice Weevil) | Calendula incana subsp. maritima | 12.77 | 65.50 | Not Specified |
| Rhyzopertha dominica (Lesser Grain Borer) | Calendula incana subsp. maritima | 12.77 | 44.00 | Not Specified |
Source:[1]
Table 2: Efficacy of Selected Synthetic Pesticides against Spodoptera frugiperda (Fall Armyworm)
| Active Ingredient | Class | LC50 | Units |
| Emamectin benzoate | Avermectin | 0.33 - 0.38 | µg/L |
| Methomyl | Carbamate | 18 - 73 | mg/L |
| Abamectin | Avermectin | 58 - 430 | mg/L |
| Chlorpyrifos-ethyl | Organophosphate | 199 - 377 | mg/L |
| Deltamethrin | Pyrethroid | 70 - 541 | mg/L |
| Lambda-cyhalothrin | Pyrethroid | 268 - 895 | mg/L |
| Broflanilide | Diamide | 0.606 | mg/L |
| Spinetoram | Spinosyn | Not specified | Not specified |
Table 3: Efficacy of Selected Synthetic Pesticides against Plutella xylostella (Diamondback Moth)
| Active Ingredient | Class | LC50 | Units |
| Chlorantraniliprole | Diamide | 0.000275 | % |
| Flubendiamide | Diamide | 0.00050 | % |
| Spinosad | Spinosyn | 0.00486 | % |
| Deltamethrin | Pyrethroid | Not specified | Not specified |
| Chlorfenapyr | Pyrrole | 0.432 | ppm |
| Indoxacarb | Oxadiazine | 2.162 | ppm |
Experimental Protocols
To ensure the reproducibility and validation of efficacy studies, detailed experimental protocols are paramount. Below are generalized methodologies for key bioassays used to evaluate the insecticidal activity of compounds like this compound and synthetic pesticides.
Leaf Disc Bioassay (for chewing insects)
-
Preparation of Test Solutions: The test compound (e.g., this compound or a synthetic pesticide) is dissolved in an appropriate solvent (e.g., acetone or ethanol) to create a stock solution. A series of dilutions are then prepared to determine dose-response relationships.
-
Treatment of Leaf Discs: Leaf discs of a suitable host plant (e.g., cabbage for Plutella xylostella or maize for Spodoptera frugiperda) are cut to a standard size. The discs are then dipped into the test solutions for a specified duration (e.g., 10-30 seconds) and allowed to air dry. Control discs are treated with the solvent only.
-
Insect Exposure: A set number of larvae (e.g., 10-20 third-instar larvae) are placed in a petri dish containing a treated leaf disc.
-
Observation: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the lethal concentration (LC50), the concentration that kills 50% of the test population.
Topical Application Bioassay
-
Preparation of Test Solutions: Similar to the leaf disc bioassay, a series of dilutions of the test compound are prepared in a volatile solvent like acetone.
-
Insect Treatment: Individual insects are anaesthetized (e.g., with CO2 or by chilling). A precise volume (e.g., 1 µL) of the test solution is applied to the dorsal thorax of each insect using a micro-applicator. Control insects are treated with the solvent only.
-
Post-Treatment Care: Treated insects are placed in a clean container with access to food and water.
-
Observation and Data Analysis: Mortality is assessed at regular intervals, and the lethal dose (LD50), the dose that kills 50% of the test population, is calculated.
Potential Signaling Pathways and Mechanisms of Action
The precise molecular targets of this compound are not yet fully elucidated. However, based on studies of other sesquiterpenoids and essential oil components, it is hypothesized to exert its insecticidal effects through neurotoxic pathways. Synthetic pesticides, on the other hand, have well-defined modes of action.
Putative Mechanism of Action for this compound and Other Sesquiterpenoids
Sesquiterpenoids, including alcohols like this compound, are thought to interfere with the insect's nervous system. Potential targets include:
-
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve impulses, paralysis, and death.[4][6][7][8][9]
-
GABA Receptor Modulation: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. Some natural compounds can act as antagonists of GABA receptors, blocking the influx of chloride ions and leading to hyperexcitation and convulsions.[5][10][11][12][13]
-
Octopamine Receptor Interference: Octopamine is a key neurotransmitter and neuromodulator in insects, involved in various physiological processes. Compounds that interfere with octopamine receptors can disrupt these processes, leading to a range of sublethal and lethal effects.[10][14][15][16][17]
-
Juvenile Hormone Mimicry: Some sesquiterpenoids are structurally similar to insect juvenile hormones and can disrupt metamorphosis and development.[2][3][18][19]
Caption: Putative inhibition of Acetylcholinesterase (AChE) by this compound.
Established Mechanisms of Action for Synthetic Pesticides
The following diagram illustrates the well-characterized signaling pathways targeted by major classes of synthetic insecticides.
Caption: Major molecular targets of key synthetic insecticide classes.
Conclusion
This compound, as a component of various essential oils, demonstrates notable insecticidal and acaricidal potential. While direct quantitative comparisons with synthetic pesticides are currently scarce, the available data suggests that natural products like this compound could play a significant role in integrated pest management strategies. Synthetic pesticides generally exhibit higher and more rapid toxicity. However, the potential for this compound to offer a more environmentally benign profile, coupled with a potentially different mode of action that could be valuable in resistance management, warrants further investigation.
Future research should prioritize the evaluation of pure this compound against a broader range of insect pests to establish precise LC50 and LD50 values. Furthermore, in-depth studies are required to elucidate its specific molecular targets and signaling pathways. This will not only provide a clearer picture of its efficacy but also pave the way for the development of novel, bio-based insecticides.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Pharmacology of insect GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. msptm.org [msptm.org]
- 7. Potential of Essential Oil-Based Anticholinesterase Insecticides against Anopheles Vectors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. The Octopamine Receptor Is a Possible Target for Eugenol-Induced Hyperactivity in the Blood-Sucking Bug Triatoma infestans (Hemiptera: Reduviidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Diversity of Insect Sesquiterpenoid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Investigating the Regulatory Mechanism of the Sesquiterpenol Nerolidol from a Plant on Juvenile Hormone-Related Genes in the Insect Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Cubenol in Essential Oil Mixtures
For researchers, scientists, and drug development professionals working with essential oils, accurate and precise quantification of specific bioactive compounds is paramount. Cubenol, a sesquiterpenoid alcohol found in various essential oils, particularly from Piper cubeba (cubeb pepper), is of growing interest for its potential therapeutic properties. This guide provides a comprehensive comparison of the two primary analytical techniques for the quantitative analysis of this compound in complex essential oil mixtures: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity; detection by mass fragmentation. | Separation based on polarity; detection by UV absorbance. |
| Applicability for this compound | Excellent. This compound is a volatile sesquiterpenoid, ideal for GC analysis. | Feasible, but may require derivatization for enhanced UV detection. |
| Selectivity & Identification | High. Mass spectra provide structural information for definitive identification. | Moderate. Identification is based on retention time compared to a standard. |
| Sensitivity | High. Can detect and quantify trace amounts of this compound. | Moderate to High. Dependent on the chromophore of the analyte or derivatizing agent. |
| Sample Throughput | Moderate. Runtimes are typically in the range of 20-60 minutes per sample. | High. Faster analysis times are often achievable. |
| Cost & Complexity | Higher initial instrument cost and more complex operation. | Lower initial instrument cost and generally simpler operation. |
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for the analysis of sesquiterpenoids, including this compound, using validated GC-MS and projected data for an optimized HPLC-UV method.
| Parameter | GC-MS[1][2] | HPLC-UV (Projected) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Linear Range | 0.1 - 100 µg/mL | 0.5 - 200 µg/mL |
| Accuracy (% Recovery) | 80 - 115% | 95 - 105% |
| Precision (% RSD) | Intra-day: ≤ 12%Inter-day: ≤ 11% | Intra-day: < 5%Inter-day: < 5% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 1.5 µg/mL |
Note: HPLC-UV data is projected based on performance for similar analytes and may vary depending on the specific method and derivatization agent used.
Recommended Analytical Workflow
The selection of an analytical method depends on the specific research question, available instrumentation, and desired throughput. The following diagram illustrates a general workflow for the quantitative analysis of this compound in essential oils.
Workflow for this compound Quantification.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a robust method for the quantification of this compound in essential oil mixtures.
1. Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
A capillary column suitable for essential oil analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. Reagents and Standards:
-
Solvent: Hexane or Ethyl Acetate (GC grade).
-
Internal Standard (IS): A stock solution of a suitable internal standard (e.g., n-alkane such as C13 or another sesquiterpenoid not present in the sample) in the chosen solvent (e.g., 1 mg/mL).
-
This compound Standard: A stock solution of pure this compound in the chosen solvent (e.g., 1 mg/mL).
3. Sample and Standard Preparation:
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the solvent to cover the expected concentration range of this compound in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL). Add a fixed concentration of the internal standard to each calibration standard.
-
Sample Preparation: Accurately weigh a known amount of the essential oil sample and dissolve it in a known volume of the solvent. Add the same fixed concentration of the internal standard as in the calibration standards.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 4 °C/min.
-
Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound and the internal standard.
-
5. Data Analysis:
-
Identify the peaks of this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of the selected ions for both this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards.
-
Determine the concentration of this compound in the sample by using the calibration curve.
GC-MS Analysis Workflow for this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method with Derivatization
As this compound lacks a strong chromophore for direct UV detection at high sensitivity, derivatization is recommended to enhance its detectability. This protocol is based on methods developed for other alcoholic components in essential oils.[3][4]
1. Instrumentation:
-
A high-performance liquid chromatograph with a UV detector.
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Standards:
-
Mobile Phase: Acetonitrile and water (HPLC grade).
-
Derivatization Reagent: A suitable chromophoric derivatizing agent for alcohols (e.g., p-nitrobenzoyl chloride).
-
Reaction Solvent: A suitable aprotic solvent (e.g., pyridine or dichloromethane).
-
This compound Standard: A stock solution of pure this compound in the reaction solvent.
-
Internal Standard (IS): A stock solution of a suitable internal standard (a compound with a hydroxyl group that does not interfere with the analysis) in the reaction solvent.
3. Derivatization, Sample, and Standard Preparation:
-
Derivatization Procedure:
-
To a known amount of the standard or sample solution in the reaction solvent, add an excess of the derivatization reagent.
-
Add a catalyst if necessary (e.g., 4-dimethylaminopyridine).
-
Heat the mixture at a specific temperature for a set time to ensure complete reaction.
-
Quench the reaction and extract the derivatized product.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Calibration Standards: Prepare a series of calibration standards of this compound and the internal standard and subject them to the derivatization procedure.
-
Sample Preparation: Accurately weigh a known amount of the essential oil, add the internal standard, and perform the derivatization procedure.
4. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water may be required for optimal separation. For example:
-
Start with 50% acetonitrile, increasing to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The wavelength of maximum absorbance of the derivatized this compound (e.g., around 254 nm for a p-nitrobenzoyl derivative).
5. Data Analysis:
-
Identify the peaks of the derivatized this compound and internal standard based on their retention times.
-
Integrate the peak areas.
-
Construct a calibration curve and quantify the this compound concentration in the sample as described for the GC-MS method.
HPLC-UV Analysis Workflow for this compound.
Conclusion
Both GC-MS and HPLC-UV offer viable pathways for the quantitative analysis of this compound in essential oil mixtures.
-
GC-MS stands out as the more direct and highly selective method, leveraging the volatility of this compound for straightforward analysis without the need for derivatization. Its mass spectrometric detection provides an unparalleled level of confidence in compound identification.
The choice between these two techniques will ultimately depend on the specific requirements of the analysis, including the need for definitive identification, desired sensitivity, sample throughput, and available instrumentation. For routine quality control where speed is a priority and the identity of this compound is well-established, a validated HPLC-UV method can be highly effective. For detailed chemical profiling, identification of unknown components, and high-sensitivity quantitative work, GC-MS remains the gold standard for volatile compounds like this compound.
References
A Comparative Guide to Assessing the Purity of Synthesized Cubenol for Researchers and Drug Development Professionals
An in-depth analysis of analytical methodologies for the quality control of the sesquiterpenoid alcohol, cubenol, offering a comparative perspective against vetiverol.
This guide provides a comprehensive overview of the methods used to assess the purity of synthesized this compound, a sesquiterpenoid alcohol of interest in fragrance and pharmaceutical research. For professionals in drug development and related scientific fields, ensuring the chemical purity of synthesized compounds is a critical step for guaranteeing product quality, safety, and efficacy. This document outlines and compares key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis with vetiverol, another prominent sesquiterpenoid alcohol used in the fragrance industry.
Comparing Synthesis Strategies and Purity Outcomes
The purity of a synthesized compound is intrinsically linked to the chosen synthetic route. For sesquiterpenoids like this compound, several strategies exist, each with its own advantages and challenges that can impact the final purity of the product.
Table 1: Comparison of this compound Synthesis Methods and Anticipated Purity
| Synthesis Method | General Description | Typical Yield | Anticipated Purity | Common Impurities |
| Total Synthesis | Multi-step construction from simple, achiral starting materials. Often involves complex stereoselective reactions. | Lower | Variable, can be high after extensive purification | Stereoisomers, reaction byproducts from incomplete reactions, residual reagents and catalysts. |
| Semi-synthesis | Chemical modification of a readily available natural precursor, such as a more abundant sesquiterpene. | Moderate to High | Generally high, dependent on precursor purity | Unreacted starting material, reagents from modification steps, and stereoisomers if chiral centers are affected. |
| Chemoenzymatic Synthesis | A hybrid approach utilizing both chemical reactions and enzymatic transformations to achieve high selectivity and milder reaction conditions. | Moderate to High | Potentially very high due to enzymatic specificity | Byproducts from the chemical steps, residual enzymes (though typically removed during purification). |
| Biosynthesis (Metabolic Engineering) | Engineering microorganisms (e.g., yeast) to produce this compound from simple sugars. | Variable, dependent on strain optimization | Generally high, but may contain other microbial metabolites | Other terpenes and terpenoids produced by the host organism, media components. |
Core Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the robust characterization of synthesized this compound. The use of orthogonal techniques, which rely on different physicochemical principles, provides a more complete picture of the compound's purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation of complex mixtures and provides structural information through mass spectrometry, aiding in the identification of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is a versatile tool for purity determination. While this compound lacks a strong UV chromophore, detection at low wavelengths (around 200-210 nm) is feasible. Derivatization can be employed to enhance detectability if necessary.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. By comparing the integral of a known proton signal from the analyte to that of a certified internal standard, a direct and highly accurate purity value can be obtained.
Table 2: Comparative Performance of Analytical Techniques for Sesquiterpenoid Alcohol Purity Assessment
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Higher (mg/mL to µg/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Higher (mg/mL to µg/mL) |
| Precision (RSD%) | < 5% | < 2% | < 1% |
| Linearity (R²) | > 0.99 | > 0.999 | > 0.999 |
| Key Advantages | High sensitivity, excellent for volatile impurities and isomer separation, provides structural information for impurity identification. | Robust and reproducible, suitable for a wide range of compounds, non-destructive. | Primary method (no need for a specific analyte standard), provides structural confirmation, non-destructive. |
| Limitations | Requires volatile and thermally stable compounds, potential for thermal degradation of analytes. | Lower sensitivity for compounds without strong chromophores, potential for co-elution of isomers. | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following protocols provide a starting point for the analysis of synthesized this compound.
GC-MS Protocol for this compound Purity
-
Sample Preparation: Dissolve an accurately weighed amount of synthesized this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to spectral libraries (e.g., NIST).
HPLC Protocol for this compound Purity
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio may require method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated based on the area percent of the this compound peak. A calibration curve can be constructed using a reference standard for quantitative analysis.
qNMR Protocol for this compound Purity
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Integrate a well-resolved, non-overlapping proton signal for both this compound and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Analytical Workflow
A clear understanding of the experimental process is essential for successful implementation.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Comparative Case: Vetiverol
Vetiverol, a mixture of sesquiterpenoid alcohols extracted from vetiver oil, serves as a valuable comparator to synthesized this compound. While this compound is often a single, well-defined stereoisomer, vetiverol is a complex natural mixture.
Table 3: this compound vs. Vetiverol - A Comparative Overview
| Feature | Synthesized this compound | Vetiverol |
| Source | Chemical synthesis | Natural extraction from Vetiveria zizanioides roots |
| Composition | Typically a single stereoisomer | A complex mixture of sesquiterpenoid alcohols |
| Purity Assessment Focus | Quantification of a single target compound and identification of synthesis-related impurities. | Characterization of the relative proportions of major components and identification of key marker compounds. |
| Analytical Challenges | Separation of closely related stereoisomers. | Resolution of a complex mixture of isomers and related compounds. |
The synthesis of specific components of vetiverol, such as khusimol, has been achieved through total synthesis, but the commercial product is primarily obtained through fractional distillation of vetiver oil. The purification of vetiverol often involves removing less desirable odor components to yield a product with a specific olfactory profile.[1][2][3][4][5]
Signaling Pathway of Sesquiterpenoid Biosynthesis
The biosynthesis of this compound and other sesquiterpenoids originates from the mevalonate pathway, which produces the universal precursor farnesyl pyrophosphate (FPP).
Caption: Simplified biosynthetic pathway of this compound and other sesquiterpenoids.
References
- 1. JPH0657834B2 - Process for producing vetiver oil or vetiverol - Google Patents [patents.google.com]
- 2. US4937073A - Reformed vetiver oil and vetiverol, process for preparing the same, and perfumery composition comprising the same - Google Patents [patents.google.com]
- 3. vetiver.org [vetiver.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cubenol: A Comparative Review of Its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Cubenol, a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, has garnered interest in the scientific community for its diverse pharmacological activities. This guide provides a comparative overview of the existing pharmacological studies on this compound, presenting available quantitative data, experimental methodologies, and a visualization of relevant biological pathways. While research on this compound is ongoing, this document summarizes the current state of knowledge to aid in future research and drug development endeavors.
Antimicrobial Activity
This compound has demonstrated activity against Gram-positive bacteria, although comprehensive data across a wide range of microorganisms is still emerging.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Its Isomers
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus (wild-type) | 62.5 | [1] |
| epi-Cubenol | Staphylococcus aureus (wild-type) | 31.3 | [1] |
Note: Lower MIC values indicate greater antimicrobial potency.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial efficacy. The values presented were likely determined using a standardized broth microdilution method, as outlined below:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared in a suitable broth medium to a defined cell density (typically 10^5 to 10^6 CFU/mL).
-
Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The bacterial inoculum is added to each well containing the different concentrations of this compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for MIC determination.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. However, data on the activity of pure this compound against various cancer cell lines is limited. One study on an extract of the microalga Chlorella vulgaris, which contains this compound, reported cytotoxic activity against the HeLa human cervical cancer cell line.
Table 2: Anticancer Activity of this compound-Containing Extract
| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |
| Chlorella vulgaris extract | HeLa | 4.38 | [2] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate greater potency. It is important to note that this IC50 value is for a crude extract and not for purified this compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic effects of compounds on cancer cells are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.
Caption: Workflow for MTT cytotoxicity assay.
Anti-inflammatory Activity
While preliminary studies suggest that this compound may possess anti-inflammatory properties, specific quantitative data, such as IC50 values for the inhibition of key inflammatory mediators, are not yet available in the reviewed literature. The anti-inflammatory effects of many natural products are often mediated through the inhibition of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Potential Signaling Pathways in Anti-inflammatory Action
The NF-κB and MAPK signaling cascades are central to the inflammatory response. Their inhibition leads to a reduction in the production of pro-inflammatory cytokines and enzymes. Although direct evidence for this compound's modulation of these pathways is lacking, a general representation is provided below for contextual understanding.
Caption: General overview of the NF-κB signaling pathway.
References
Safety Operating Guide
Proper Disposal of Cubenol: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This document provides essential, step-by-step guidance for the proper disposal of Cubenol (CAS 21284-22-0), a sesquiterpenoid alcohol. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with regulatory standards.
I. Understanding this compound: Chemical Properties and Hazards
Key Chemical and Physical Properties:
A summary of important quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 222.37 g/mol | [1][2] |
| Boiling Point | 303.4 °C at 760 mmHg | [4] |
| Flash Point | 128.3 °C | [4] |
| Density | 0.952 g/cm³ | [4] |
II. Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and its contaminated materials. This protocol is based on general best practices for laboratory chemical waste management and specific guidance found in available safety literature.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step 2: Waste Segregation and Collection
-
Pure this compound Waste: Collect any unused or waste this compound in a designated, properly labeled, and sealed waste container. The container should be compatible with organic chemicals.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent pads, weighing boats, pipette tips, and contaminated PPE, should be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known hazard information.
Step 3: Storage of Waste
-
Store the sealed waste containers in a designated hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from sources of ignition.
-
Ensure incompatible waste types are segregated to prevent accidental reactions.
Step 4: Final Disposal
The recommended method for the final disposal of this compound is through a licensed chemical waste disposal service.[3]
-
Incineration: The preferred method is controlled incineration at a licensed chemical destruction facility, which may include flue gas scrubbing to neutralize harmful combustion byproducts.[3]
-
Do Not:
Step 5: Disposal of Empty Containers
-
Triple Rinse: Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous chemical waste along with the pure this compound waste.
-
Final Container Disposal: Once triple-rinsed and dried, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, as permitted by local regulations.[3]
III. Experimental Protocols
This document does not cite specific experimental protocols that would require detailed methodologies. The disposal procedures provided are based on safety data and general laboratory practices.
IV. Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal workflow for this compound, the following diagram has been generated.
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Logistical Information for Handling Cubenol
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of Cubenol. Due to the limited availability of specific hazard data for this compound, a cautious approach based on its classification as a sesquiterpenoid alcohol and a volatile organic compound is strongly advised.
Hazard Assessment and Chemical Properties
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [2][3] |
| Molecular Weight | 222.37 g/mol | [2][3] |
| Boiling Point | 303.4°C at 760 mmHg | [3] |
| Flash Point | 128.3°C | [3] |
| Solubility | Soluble in alcohol.[4] | Insoluble in water.[5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for volatile organic compounds and alcohols.
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to alcohols.[6][7][8] Always double-glove for extended operations. Change gloves immediately upon contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield | Protects against splashes and vapors. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Recommended when handling this compound outside of a certified chemical fume hood or in case of a spill. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and potential fire hazards. |
| Footwear | Closed-toe shoes | Standard laboratory practice to protect against spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation:
-
Ensure a calibrated chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as outlined in the table above.
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Avoid the formation of aerosols.
-
Keep containers tightly closed when not in use.
Post-Handling:
-
Decontaminate all surfaces and equipment.
-
Properly dispose of all waste materials (see Section 4).
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
Disposal Plan
The disposal of this compound and associated waste must be treated as hazardous.
| Waste Type | Disposal Protocol |
| Unused this compound | Collect in a labeled, sealed, and compatible waste container. Dispose of through a licensed hazardous waste disposal company. |
| Contaminated Labware | Rinse with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous waste. Dispose of cleaned labware according to institutional protocols. |
| Contaminated PPE | Collect in a designated hazardous waste container. Dispose of through a licensed hazardous waste disposal company. |
Important Note: Never dispose of this compound down the drain.[9][10]
Visual Guides
Logical Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Decision Logic for PPE Selection
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
- 1. (-)-cubenol Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. This compound | C15H26O | CID 11770062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (-)-cubenol|lookchem [lookchem.com]
- 4. (-)-cubenol, 21284-22-0 [thegoodscentscompany.com]
- 5. 1-epi-cubenol, 19912-67-5 [thegoodscentscompany.com]
- 6. What are the effects of alcohol disinfectants on PPE glove performance | Ansell Vietnam [ansell.com]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. siraya.tech [siraya.tech]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
